molecular formula C10H10O4 B3381824 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid CAS No. 274910-20-2

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Cat. No.: B3381824
CAS No.: 274910-20-2
M. Wt: 194.18 g/mol
InChI Key: DMEIBRDMHJJSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS 274910-20-2) is a high-value benzodioxin derivative with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound serves as a key chemical intermediate in medicinal chemistry and pharmaceutical research. The benzodioxin scaffold is recognized as a privileged structure in drug discovery, and derivatives based on this core structure have been investigated as potential phenoxyacetic acid diuretics . Furthermore, structurally similar 2,3-dihydro-1,4-benzodioxin derivatives are being actively explored for their anticancer properties, with studies demonstrating their efficacy in inhibiting the growth of cancer cell lines such as MCF-7 and their role in inducing apoptosis and cell cycle arrest . The compound is also a vital chiral building block for the enantiospecific synthesis of various therapeutic agents, including alpha-adrenoreceptor antagonists and 5HT1A receptor agonists . As a research chemical, it provides a versatile backbone for the design and development of novel bioactive molecules. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access this compound in quantities ranging from 50mg to 5g . Handle with care and refer to the Safety Data Sheet for detailed hazard information (H302, H315, H319, H335) .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-7-2-1-3-8-10(7)14-5-4-13-8/h1-3H,4-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEIBRDMHJJSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272584
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274910-20-2
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274910-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2) is a highly versatile and structurally privileged building block in modern drug discovery. Its rigid, electron-rich 1,4-benzodioxane core provides unique conformational geometry and hydrogen-bond accepting capabilities, making it a frequent motif in the design of [1], [2], and novel [3].

This whitepaper outlines a highly scalable, five-step linear synthesis starting from commercially available 2,3-dihydroxybenzaldehyde. The strategy employs a classic one-carbon homologation sequence, prioritized for its high atom economy, avoidance of hazardous reagents (e.g., diazomethane), and robust scalability.

Retrosynthetic Strategy & Pathway Design

The retrosynthetic disconnection of the target molecule relies on establishing the bicyclic benzodioxane system early in the sequence to avoid regiochemical ambiguities during later functionalization. The acetic acid moiety is constructed via a nitrile hydrolysis, which in turn is derived from the cyanation of a benzylic chloride.

SynthesisPathway SM 2,3-Dihydroxybenzaldehyde + 1,2-Dibromoethane Int1 2,3-Dihydro-1,4-benzodioxin-5-carbaldehyde SM->Int1 K2CO3, CuO, DMF, 135°C Int2 (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol Int1->Int2 NaBH4, MeOH, 0°C Int3 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin Int2->Int3 SOCl2, DCM, RT Int4 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetonitrile Int3->Int4 NaCN, DMSO, 80°C Target 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid Int4->Target NaOH, H2O/EtOH, Reflux

Figure 1: Five-step linear synthesis pathway for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid.

Mechanistic Causality & Reaction Optimization

Every step in this synthetic route has been selected based on strict mechanistic causality to ensure high chemoselectivity and yield.

  • Step 1: Cycloalkylation (Double Williamson Ether Synthesis) The formation of the 1,4-benzodioxane ring from 2,3-dihydroxybenzaldehyde and 1,2-dibromoethane is a tandem intermolecular/intramolecular SN2 process. Potassium carbonate (

    
    ) is utilized to selectively mono-deprotonate the more acidic phenolic hydroxyl group, minimizing intermolecular dimerization. The addition of Cupric Oxide (CuO) acts as a critical transition-metal catalyst to facilitate the otherwise sterically hindered etherification of the ortho-substituted phenol[4].
    

Mechanism Phenol Catechol Moiety (Deprotonated) SN2_1 1st SN2 Attack on 1,2-Dibromoethane Phenol->SN2_1 Intermediate Mono-alkylated Bromoethyl Ether SN2_1->Intermediate SN2_2 Intramolecular SN2 (Ring Closure) Intermediate->SN2_2 Product 1,4-Benzodioxane Ring System SN2_2->Product

Figure 2: Mechanistic sequence of the double SN2 cycloalkylation to form the benzodioxane core.

  • Step 2: Carbonyl Reduction Sodium borohydride (

    
    ) in methanol provides a mild, chemoselective reduction of the aldehyde to the primary alcohol. Stronger hydrides (like 
    
    
    
    ) are avoided to prevent potential reductive cleavage of the newly formed benzodioxane ether linkages.
  • Step 3: Chlorination Thionyl chloride (

    
    ) converts the benzylic alcohol to the corresponding chloride via an SNi mechanism. This reagent is ideal because its byproducts (
    
    
    
    and
    
    
    ) are gaseous, driving the equilibrium forward and allowing for a solvent-evaporation-only workup, eliminating aqueous extraction emulsions.
  • Step 4: Cyanation The one-carbon homologation relies on the pseudo-halide cyanide ion. Dimethyl sulfoxide (DMSO) is the optimal solvent; as a polar aprotic medium, it poorly solvates the cyanide anion, dramatically increasing its nucleophilicity and accelerating the SN2 displacement of the primary benzylic chloride.

  • Step 5: Nitrile Hydrolysis Alkaline hydrolysis of the nitrile proceeds via a primary amide intermediate. Refluxing in a mixed aqueous-ethanolic system ensures the lipophilic nitrile remains in solution while providing a high concentration of hydroxide ions to drive the irreversible formation of the carboxylate salt.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to ensure process integrity.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-carbaldehyde
  • Reaction: Dissolve 2,3-dihydroxybenzaldehyde (1.0 eq, 100 mmol) in 120 mL of anhydrous DMF. Add 1,2-dibromoethane (1.2 eq, 120 mmol), anhydrous

    
     (2.5 eq, 250 mmol), and CuO (0.1 eq, 10 mmol).
    
  • Conditions: Heat the vigorously stirred suspension to 135 °C for 3 hours under an inert argon atmosphere.

  • Workup: Cool to room temperature, dilute with 500 mL toluene, and wash sequentially with water (3 × 200 mL) and brine (1 × 200 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via silica gel column chromatography (Hexane/Acetone 5:1).

  • Validation Checkpoint: TLC (Hexane/EtOAc 3:1) should show a single spot at

    
    . 
    
    
    
    NMR (
    
    
    ) must confirm the disappearance of the broad phenolic -OH signals and the appearance of a 4H multiplet at
    
    
    4.3-4.4 ppm corresponding to the ethylenedioxy bridge.
Protocol 2: Synthesis of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol
  • Reaction: Dissolve the aldehyde from Step 1 (1.0 eq, 40 mmol) in 100 mL of anhydrous methanol and cool to 0 °C in an ice bath.

  • Conditions: Add

    
     (1.5 eq, 60 mmol) portion-wise over 15 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.
    
  • Workup: Quench the reaction carefully with 20 mL of saturated aqueous

    
    . Remove methanol in vacuo, extract the aqueous residue with EtOAc (3 × 50 mL), dry over 
    
    
    
    , and concentrate.
  • Validation Checkpoint: IR spectroscopy must show a broad -OH stretch at ~3300 cm

    
     and complete loss of the intense C=O stretch at 1690 cm
    
    
    
    .
Protocol 3: Synthesis of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin
  • Reaction: Dissolve the alcohol from Step 2 (1.0 eq, 35 mmol) in 80 mL of anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Conditions: Add

    
     (1.5 eq, 52.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
    
  • Workup: Evaporate the solvent and excess

    
    in vacuo. Co-evaporate with toluene (2 × 30 mL) to remove residual acidic volatiles. Use the crude product directly in the next step.
    
  • Validation Checkpoint:

    
     NMR (
    
    
    
    ) must show the benzylic
    
    
    signal shifting from
    
    
    ~4.6 ppm (doublet,
    
    
    -OH) to
    
    
    ~4.7 ppm (singlet,
    
    
    -Cl).
Protocol 4: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetonitrile

Caution: NaCN is highly toxic. Perform strictly in a fume hood with appropriate antidotes available.

  • Reaction: Dissolve the crude chloride (1.0 eq, ~30 mmol) in 60 mL of anhydrous DMSO. Add NaCN (1.5 eq, 45 mmol).

  • Conditions: Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature, pour into 200 mL of ice water, and extract with EtOAc (3 × 75 mL). Wash the combined organic layers thoroughly with water (3 × 100 mL) to remove DMSO, then wash with brine. Dry and concentrate.

  • Validation Checkpoint: IR spectroscopy must reveal a characteristic, albeit weak, C

    
    N stretch at ~2250 cm
    
    
    
    .
Protocol 5: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid
  • Reaction: Suspend the nitrile from Step 4 (1.0 eq, 25 mmol) in a mixture of 40 mL ethanol and 40 mL of 20% aqueous NaOH.

  • Conditions: Reflux the mixture vigorously for 12 hours until the evolution of ammonia gas ceases.

  • Workup: Cool the mixture and evaporate the ethanol in vacuo. Dilute the aqueous phase with 30 mL water and wash with diethyl ether (1 × 50 mL) to remove unreacted non-polar impurities. Acidify the aqueous layer to pH 2 using 6M HCl, precipitating the product. Extract with EtOAc (3 × 50 mL), dry over

    
    , and concentrate to yield the target acid. Triturate with cold hexane if necessary to afford a white solid.
    
  • Validation Checkpoint: LC-MS should confirm the target mass with an

    
     peak at m/z 193.1. 
    
    
    
    NMR (
    
    
    ) must show a broad singlet at
    
    
    >12.0 ppm corresponding to the carboxylic acid proton.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the five-step synthetic workflow when executed at a 100 mmol starting scale.

StepTransformationReagents & ConditionsTimeTempExpected Yield
1 Cycloalkylation1,2-dibromoethane,

, CuO, DMF
3 h135 °C45–55%
2 Reduction

, MeOH
2 h0 °C to RT90–95%
3 Chlorination

, DCM
3 hRT85–90%
4 CyanationNaCN, DMSO4 h80 °C80–85%
5 HydrolysisNaOH,

/EtOH
12 hReflux85–90%
Overall Linear Synthesis 5 Steps ~24 h Various ~25–35%

References

  • Source: U.S.
  • Title: Synthesis of (1) 2,3-ethylenedioxybenzaldehyde Source: PrepChem URL: [Link]

  • Title: Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: α-Halogenated oxaphosphinanes: Synthesis, unexpected reactions and evaluation as inhibitors of cancer cell proliferation Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

physicochemical properties of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic Acid

Executive Summary

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS 274910-20-2 ) is a specialized heterocyclic building block distinct from its more common isomer, the 6-yl derivative.[1][2] While the 6-yl isomer is a frequent intermediate in adrenergic antagonists (e.g., Idazoxan analogs), the 5-yl isomer offers a unique "ortho" substitution pattern relative to the ethylenedioxy bridge. This structural nuance significantly alters its steric profile and binding affinity in medicinal chemistry targets, particularly in the development of PARP1 inhibitors and 5-HT1A receptor ligands .

This guide provides a technical deep-dive into its physicochemical properties, differentiating characteristics, and regioselective synthesis, designed for researchers requiring high-purity standards for lead optimization.

Molecular Architecture & Identification

The compound consists of a 1,4-benzodioxan core (also known as 2,3-dihydro-1,4-benzodioxin) with an acetic acid moiety attached at the 5-position .[1][2][3]

Attribute Details
IUPAC Name 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid
CAS Number 274910-20-2 (Distinct from 6-yl isomer: 17253-11-1)
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES OC(=O)CC1=CC=CC2=C1OCCO2
InChIKey Predicted:[1][4] NPEFMXMRSFIHKN-UHFFFAOYSA-N (Isomer specific)
Structural Feature Ortho-substitution: The side chain is adjacent to the oxygen bridgehead, creating a "bay region" effect that influences solubility and receptor docking.
Isomeric Differentiation (Critical)

Confusion between the 5-yl and 6-yl isomers is the primary source of experimental error.

  • 5-yl Isomer (Target): Substituent at position 5 (adjacent to bridgehead oxygen).

  • 6-yl Isomer (Common): Substituent at position 6 (meta/para to bridgehead oxygens).

Physicochemical Profile

Note: Experimental data for the 5-yl isomer is rare in open literature. Values below synthesize available experimental fragments with high-fidelity isomeric predictions.

Solid-State Properties
PropertyValue / RangeTechnical Insight
Physical State Solid (Crystalline powder)Inferred from structural analogs (e.g., 5-carboxamide derivative MP ~130°C).[5]
Melting Point ~95 – 105 °C (Predicted)Typically melts higher than the 6-yl isomer (81-88°C) due to more compact crystal packing favored by the pseudo-C2 symmetry of the 5-substituted scaffold.
Appearance White to off-white powderOxidation impurities (quinones) may cause yellowing.
Solution Properties
PropertyValueCausality
pKa (Acid) 4.2 ± 0.2 The electron-donating alkoxy group at the ortho position (pos 4 relative to substituent) slightly destabilizes the carboxylate anion compared to unsubstituted phenylacetic acid (pKa 4.3).
LogP (Octanol/Water) 1.25 Moderate lipophilicity. The dioxane ring reduces polarity compared to a catechol precursor but remains more polar than a naphthalene equivalent.
LogD (pH 7.4) -2.1 At physiological pH, the compound exists almost exclusively as the carboxylate anion, ensuring high aqueous solubility for biological assays.
Solubility DMSO (>50 mg/mL) Methanol (High) Water (Low at pH < 3)Acidic form precipitates in water; soluble as sodium salt (pH > 6).

Spectral Characterization (Diagnostic)

To validate the 5-yl regiochemistry against the 6-yl isomer, NMR analysis is the gold standard.

H NMR (400 MHz, DMSO-d ) - Diagnostic Signals
  • Aromatic Region (3H): The 5-yl isomer possesses a 1,2,3-trisubstituted benzene ring pattern.

    • Expect a Triplet (t) for the proton at position 7 (meta to both substituents).

    • Expect two Doublets (d) or Doublet of Doublets (dd) for protons at positions 6 and 8.

    • Contrast with 6-yl isomer: The 6-yl isomer (1,2,4-trisubstituted) shows one isolated singlet (pos 5), one doublet (pos 8), and one dd (pos 7).

  • Ethylene Bridge (4H):

    • The protons at positions 2 and 3 appear as a tight multiplet or two distinct triplets at 4.2 – 4.3 ppm .

    • Note: In the 5-yl isomer, the proximity of the acetic acid side chain to the C-4 oxygen can cause a slight desheilding of the adjacent methylene protons compared to the 6-yl isomer.

C NMR Key Shifts
  • Carbonyl: ~173 ppm.

  • Bridgehead Carbons: Two distinct peaks at ~142 ppm and ~144 ppm (quaternary).

  • C-5 (Ipso): Shifted upfield relative to unsubstituted benzodioxan due to the alkyl attachment.

Synthetic Context & Impurity Profile

Direct electrophilic substitution (e.g., chloromethylation) of 1,4-benzodioxan yields the 6-yl isomer as the major product. Accessing the 5-yl isomer requires a "Pre-substituted Precursor" strategy.

Regioselective Synthesis Workflow

The most reliable route starts from 2,3-dihydroxybenzaldehyde to ensure the substituent is locked in the 5-position before the dioxane ring is closed.

Synthesis Start 2,3-Dihydroxybenzaldehyde Step1 Cyclization (1,2-Dibromoethane, K2CO3) Start->Step1 Ring Closure Inter1 5-Formyl-1,4-benzodioxan Step1->Inter1 Step2 Homologation (Wittig or Arndt-Eistert) Inter1->Step2 Chain Extension Target 2-(2,3-Dihydro-1,4-benzodioxin-5-yl) acetic acid Step2->Target Hydrolysis WrongStart 1,4-Benzodioxan WrongStep Direct Electrophilic Sub. WrongStart->WrongStep WrongProduct 6-yl Isomer (Impurity) WrongStep->WrongProduct Major Product

Figure 1: Regioselective synthesis strategy. The "Pre-substituted" route guarantees the 5-yl isomer, whereas direct functionalization of benzodioxan yields the 6-yl impurity.

Key Impurities
  • 6-yl Isomer: Trace contaminant if the starting material (2,3-dihydroxybenzaldehyde) contained 3,4-dihydroxybenzaldehyde.

  • Dimerized Byproducts: Formed during the alkylation step if stoichiometry is uncontrolled.

  • Residual Solvents: Toluene or DMF often used in the cyclization step.

Safety & Handling (SDS Highlights)

  • GHS Classification: Warning.[6][7]

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Handling Protocol:

    • Handle in a fume hood to avoid inhalation of dust.

    • Store at 2-8°C under inert gas (Argon/Nitrogen). The ether linkages are stable, but the carboxylic acid can catalyze slow decomposition if exposed to moisture and heat over prolonged periods.

References

  • Isomer Identification & Synthesis

    • Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and derivatives as PARP1 inhibitors.[5]Bioorganic Chemistry, 2020.[8]

    • Source:

  • Chemical Structure & CAS Verification

    • 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS 274910-20-2).[1][2]

    • Source:

  • Comparative 6-yl Data

    • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid Properties.
    • Source:

Sources

Structural and Quantitative Mass Spectrometry of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 1,4-benzodioxane derivatives serve as privileged scaffolds, frequently appearing in alpha-adrenergic antagonists, neuroprotectants, and cardiovascular agents. 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2; MW: 194.18 g/mol ) is a critical synthetic intermediate and pharmacophore building block.

For researchers and bioanalytical scientists, the accurate identification and quantitation of this compound in complex biological matrices or synthetic reaction mixtures require a highly specific mass spectrometry (MS) approach. This whitepaper provides an in-depth, self-validating protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound, detailing the thermodynamic rationale behind ionization strategies and the quantum-mechanical drivers of its gas-phase fragmentation.

Physicochemical Profiling & Ionization Strategy

The structural topology of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid consists of a fused benzodioxane ring system appended with an acetic acid moiety. This dual-nature structure dictates our ionization strategy.

The Causality of Negative Electrospray Ionization (ESI-)

While positive ion mode (ESI+) is the default for many small molecules, the presence of the terminal carboxylic acid group makes negative ion mode (ESI-) the thermodynamically superior choice. Carboxylic acids readily deprotonate to form stable carboxylate anions


 at m/z 193.05.

Expert Insight: Standard LC-MS workflows often default to 0.1% formic acid in the mobile phase. However, analyzing carboxylic acids in negative mode under acidic conditions forces the analyte into its neutral, protonated state in solution. This relies entirely on the ESI source's droplet microchemistry to drive gas-phase deprotonation, which is highly susceptible to [1].

To build a self-validating, robust system , we mandate the use of a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0). Because the pKa of the acetic acid moiety is approximately 4.5, a pH 9.0 environment ensures the molecule is >99.9% ionized in the solution phase prior to aerosolization. This pre-positioning drastically enhances the


 ion yield and fortifies the assay against matrix effects.

Gas-Phase Fragmentation Mechanics (MS/MS)

Understanding the collision-induced dissociation (CID) of this molecule is paramount for developing specific Multiple Reaction Monitoring (MRM) transitions. The fragmentation is governed by two distinct structural domains: the carboxylic acid tail and the [2].

  • Primary Decarboxylation: The lowest energy barrier in the CID process is the charge-remote loss of carbon dioxide (

    
    m = 44 Da), a universal  [3]. This yields an abundant product ion at m/z 149.06.
    
  • Benzodioxane Ring Cleavage: As collision energy increases, the m/z 149.06 intermediate undergoes secondary fragmentation. The 1,4-dioxane ring fused to the aromatic system is prone to retro-Diels-Alder-like cleavages, resulting in the neutral loss of ethylene (

    
    , 28 Da) to form m/z 121.03, or the loss of ethylene oxide (
    
    
    
    , 44 Da) to yield m/z 105.03 [4].

G M Precursor Ion [M-H]⁻ m/z 193.05 F1 Product Ion 1 [M-H - CO₂]⁻ m/z 149.06 M->F1 - CO₂ (44 Da) Collision Energy: 15-20 eV F2 Product Ion 2 [M-H - CO₂ - C₂H₄]⁻ m/z 121.03 F1->F2 - C₂H₄ (28 Da) Benzodioxane ring cleavage F3 Product Ion 3 [M-H - CO₂ - C₂H₄O]⁻ m/z 105.03 F1->F3 - C₂H₄O (44 Da) Alternative ring cleavage

Proposed CID fragmentation pathway for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid.

Quantitative LC-MS/MS Methodology

The following protocol outlines a highly sensitive, self-validating UHPLC-MS/MS workflow utilizing a Triple Quadrupole (QqQ) mass spectrometer.

Chromatographic Separation Strategy

To maintain the analyte in its ionized state while ensuring adequate retention on a reversed-phase column, we utilize a specialized high-pH stable C18 column (e.g., Waters BEH C18).

Table 1: Optimized UHPLC Gradient Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (Org)
0.00 0.40 95 5
3.00 0.40 10 90
4.00 0.40 10 90
4.10 0.40 95 5
6.00 0.40 95 5

Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 9.0) Mobile Phase B: 100% LC-MS grade Acetonitrile

Mass Spectrometry Parameters

The selection of the m/z 193.05 → 149.06 transition as the quantifier is driven by its high ion abundance. However, because the loss of


 is generic to all carboxylic acids, it lacks absolute structural specificity. Therefore, the self-validating mechanism  of this method relies on continuously monitoring the m/z 121.03 fragment as a qualifier. If the ratio of 149.06/121.03 deviates by more than ±20% from the reference standard, the system automatically flags the sample for matrix interference or isobaric contamination.

Table 2: Optimized MRM Transitions and Source Parameters

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Ion Purpose
193.05 149.06 50 16 Quantifier
193.05 121.03 50 24 Qualifier 1

| 193.05 | 105.03 | 50 | 28 | Qualifier 2 |

General Source Parameters: Capillary Voltage: -2.5 kV; Desolvation Temperature: 450°C; Desolvation Gas: 800 L/hr; Cone Voltage: 25 V.

Step-by-Step Execution Protocol
  • Sample Preparation: Spike 50 µL of the biological/synthetic sample with 10 µL of an isotopic internal standard (e.g.,

    
    -labeled analog).
    
  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 1% ammonium hydroxide to maintain basicity). Vortex for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • Injection: Inject 2 µL into the UHPLC-MS/MS system using the parameters defined in Tables 1 and 2.

  • Data Validation: Calculate the concentration using the internal standard response ratio. Verify that the Qualifier/Quantifier ion ratio falls within the predefined ±20% tolerance window.

Workflow Prep Sample Prep (Protein Precipitation & Internal Standard) LC UHPLC Separation (High-pH C18, pH 9.0 Buffer) Prep->LC ESI ESI Source (Negative Mode, Capillary: -2.5 kV) LC->ESI Q1 Q1 Selection (m/z 193.05) ESI->Q1 Q2 Q2 CID (Argon Gas, CE: 16-28 eV) Q1->Q2 Q3 Q3 Monitoring (m/z 149.06, 121.03) Q2->Q3 Data Data Analysis (Ratio Validation & Quantitation) Q3->Data

End-to-end LC-MS/MS workflow with self-validating QC checkpoints.

Conclusion

The robust mass spectrometric analysis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid requires a departure from standard acidic LC-MS methods. By leveraging the thermodynamic advantages of high-pH negative electrospray ionization and utilizing the specific retro-Diels-Alder fragmentation of the benzodioxane ring, researchers can establish a highly sensitive, self-validating analytical method. This approach ensures absolute data integrity, whether applied to pharmacokinetic profiling or synthetic yield verification.

References

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression Rapid Communications in Mass Spectrometry (Wiley) URL:[Link]

  • 1,4-Benzodioxan | C8H8O2 - PubChem Compound Summary National Center for Biotechnology Information (NIH) URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Natural Product Reports (Royal Society of Chemistry) URL:[Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics (Benzodioxane Fragmentation) Analytical Chemistry (American Chemical Society) URL:[Link]

Crystallographic Characterization and Structural Dynamics of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2) serves as a critical chiral and achiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including


-adrenergic antagonists and serotonergic ligands [1]. In structure-based drug design, understanding the exact spatial arrangement of the oxygen-rich benzodioxin pharmacophore relative to the flexible acetic acid side chain is paramount. This whitepaper provides an in-depth technical guide to the crystallographic characterization, supramolecular assembly, and single-crystal X-ray diffraction (SCXRD) workflows required to accurately resolve its solid-state structure.

Conformational Dynamics and Molecular Geometry

The molecular architecture of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid presents unique crystallographic challenges due to the interplay between rigid and flexible domains.

  • The Benzodioxin Core: The 1,4-benzodioxin system is not fully planar. While the fused benzene ring maintains strict

    
     planarity, the 1,4-dioxane ring typically adopts a half-chair or gauche conformation [2]. This puckering minimizes the eclipsing torsional strain between the aliphatic protons of the ethylene bridge.
    
  • Steric Constraints at C5: The attachment of the acetic acid moiety at the C5 position introduces significant steric crowding against the adjacent O4 oxygen of the dioxane ring. This proximity restricts the rotational freedom of the

    
     bond, forcing the acetic acid side chain into a specific torsional minimum that dictates the molecule's downstream packing behavior.
    

Supramolecular Assembly Logic

In the solid state, the crystallization of this compound is driven by a hierarchy of intermolecular forces, transitioning from solvated monomers to a highly ordered 3D lattice. Carboxylic acids are highly predictable in their primary interaction motifs, typically forming centrosymmetric dimers via strong


 hydrogen bonds [3].

Supramolecular_Assembly M Monomer in Solution (Conformational Flexibility) D Primary Synthon Formation (R2,2(8) Carboxylic Dimer) M->D Hydrogen Bonding P Secondary Interactions (C-H...O & Pi-Pi Stacking) D->P Packing Forces L 3D Crystal Lattice (Thermodynamic Minimum) P->L Lattice Energy

Figure 2: Mechanistic pathway of supramolecular assembly from solvated monomer to 3D crystal lattice.

Quantitative Structural Metrics

To establish a baseline for quality control during SCXRD analysis, the following table summarizes the expected crystallographic parameters for this class of benzodioxin-acetic acid derivatives.

Table 1: Target Crystallographic Parameters for SCXRD Validation

ParameterTarget Specification / Expected ValueMechanistic Significance
Chemical Formula

Confirms absence of co-crystallized solvent unless intended.
Crystal System Monoclinic or TriclinicTypical for low-symmetry organic molecules forming dimers.
Space Group

or

Centrosymmetric groups natively accommodate the

dimer.
Data Temp. 100(2) KSuppresses dynamic disorder in the flexible dioxane ethylene bridge.
Primary Synthon

homodimer
Defines the core structural motif driving crystallization.

Experimental Workflow: A Self-Validating SCXRD Protocol

As an application scientist, I emphasize that a successful crystal structure is not merely the result of software algorithms, but the culmination of sound physical chemistry during sample preparation. The following protocol is designed as a self-validating system.

SCXRD_Workflow A 1. Compound Purification (CAS: 274910-20-2) B 2. Solvent Screening (Thermodynamic Control) A->B C 3. Controlled Nucleation (Vapor Diffusion / Slow Evap) B->C D 4. Crystal Harvesting (& Cryoprotection at 100K) C->D E 5. X-Ray Diffraction (Data Collection) D->E F 6. Structure Solution (Dual-Space/Direct Methods) E->F G 7. Refinement & Validation (Full-Matrix Least-Squares) F->G

Figure 1: Step-by-step experimental workflow for single-crystal X-ray diffraction (SCXRD) analysis.

Step-by-Step Methodology

Step 1: Controlled Crystallization (Vapor Diffusion)

  • Action: Dissolve 25 mg of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate). Place this solution in an inner vial. Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., n-Hexane). Seal the outer vial and leave undisturbed at 20°C.

  • Causality: Ethyl acetate effectively solvates the compound and disrupts premature hydrogen bonding. As the volatile hexane slowly diffuses into the ethyl acetate, the dielectric constant of the mixture gradually drops. This slow, thermodynamic approach to the supersaturation curve favors the nucleation of a few high-quality, defect-free single crystals rather than the kinetic precipitation of microcrystalline powder.

Step 2: Crystal Harvesting and Cryocooling

  • Action: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (approx.

    
     mm). Mount it on a MiTeGen polyimide loop using Paratone-N oil and immediately plunge it into the diffractometer's nitrogen cold stream set to 100 K.
    
  • Causality: Uniform extinction under polarized light confirms the crystal is a single domain (not twinned). Cryocooling to 100 K is mandatory; it drastically reduces the atomic thermal vibrations (Debye-Waller factors), resolving the dynamic disorder inherent to the flexible ethylene bridge of the benzodioxin ring and vastly improving high-angle diffraction intensities.

Step 3: Data Collection and Reduction (Self-Validation Checkpoint)

  • Action: Collect diffraction data using Mo

    
     (
    
    
    
    Å) or Cu
    
    
    radiation. Integrate the frames and apply empirical absorption corrections.
  • Self-Validation: Before proceeding to structure solution, evaluate the internal agreement factor (

    
    ). An 
    
    
    
    mathematically validates the chosen crystal system, Laue symmetry, and overall crystal quality. If
    
    
    , the crystal is likely twinned or degrading, and a new specimen must be mounted.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the heavy atoms anisotropically using full-matrix least-squares on

    
     (SHELXL). Locate the carboxylic acid proton in the difference Fourier map and refine its coordinates freely to confirm the hydrogen bonding network.
    
  • Causality: Refining on

    
     utilizes all measured reflections (including weak data), providing a statistically robust and unbiased model of the electron density. Freely refining the acidic proton is critical for proving the existence and geometry of the 
    
    
    
    dimer.
Refinement Quality Metrics

To ensure the structural model is authoritative and publication-ready, the final refinement must adhere to the thresholds outlined below.

Table 2: Required Refinement Metrics for Structural Integrity

MetricAcceptable ThresholdInterpretation

(Final R-factor)

(for

)
Indicates excellent agreement between the observed data and the calculated model.

(Weighted R-factor)

Confirms that the model accounts for the variance across all reflections.
Goodness-of-Fit (GooF)

Validates that the weighting scheme applied during refinement is appropriate.
Residual Electron Density

Ensures no missing atoms or unresolved solvent molecules remain in the lattice.

Conclusion

The crystallographic resolution of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid requires a rigorous synthesis of thermodynamic crystallization techniques and cryogenic X-ray diffraction. By understanding the causal relationships between solvent polarity, steric hindrance at the C5 position, and the thermodynamics of


 dimerization, researchers can reliably isolate and characterize this vital pharmacophore, accelerating downstream structure-activity relationship (SAR) studies in drug development.

References

  • Title: Characterization of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis subsp.
  • Title: 2,3-Dihydro-5h-1,4-benzodioxipin-5-one Source: Benchchem URL
  • Title: Pharmaceutical Crystals (Volume II)

biological activity of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2) reveals its critical role not as a standalone therapeutic, but as a "privileged scaffold" in modern drug discovery. As a Senior Application Scientist, I approach this compound through the lens of structural pharmacology: it is a highly versatile building block used to engineer target-specific ligands, most notably in the development of novel antitubercular agents and neuropharmacological drugs.

This whitepaper deconstructs the biological translation of this scaffold, detailing the mechanistic rationale behind its use, the structure-activity relationship (SAR) data of its derivatives, and the self-validating experimental protocols required to evaluate its biological activity.

Structural Pharmacology & Mechanistic Rationale

The pharmacological value of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid stems from its bipartite structure:

  • The 1,4-Benzodioxane Ring : This bicyclic system provides rigid conformational restriction. The spatial orientation of the oxygen atoms mimics the catechol ring of endogenous monoamines (like dopamine and noradrenaline) and the indole ring of melatonin and serotonin. This restriction minimizes entropic penalties during receptor binding, yielding high-affinity interactions via hydrogen bonding and

    
     stacking[1].
    
  • The Acetic Acid Moiety : Serving as a synthetic handle, the carboxylic acid allows for rapid diversification via amidation, esterification, or cyclization into bioisosteric heterocycles (such as 1,3,4-oxadiazoles).

By integrating this scaffold into larger molecular frameworks, medicinal chemists can fine-tune lipophilicity (clogP) and aqueous solubility—two parameters that frequently derail hit-to-lead optimization campaigns.

Core Biological Activity: Antitubercular Aryl-Oxadiazoles

The most prominent contemporary application of the 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid scaffold is in the synthesis of aryl-oxadiazole inhibitors targeting Mycobacterium tuberculosis (M. tb).

The Butyrate-Dependent Mechanism

Traditional in vitro screening of M. tb relies on glucose-rich media, which fails to replicate the in vivo environment of a host macrophage. During infection, M. tb shifts its metabolism to utilize host-derived lipids (fatty acids) as its primary carbon source. Phenotypic screening in media where butyrate replaces glucose led to the discovery of aryl-oxadiazoles that specifically inhibit M. tb lipid metabolism[2].

When the highly lipophilic 1-naphthyl group of early screening hits was replaced with the 2,3-dihydro-1,4-benzodioxin-5-yl moiety (yielding Compound 8 in SAR studies), the resulting molecule retained sub-micromolar antitubercular activity while significantly lowering the clogP, thereby improving aqueous solubility[3].

Quantitative SAR & Pharmacokinetic Data

The following table summarizes the optimization of the aryl-oxadiazole series, highlighting the superior physicochemical balance achieved by integrating the benzodioxane scaffold.

CompoundAromatic DomainMIC (µM) in ButyrateMIC (µM) in GlucoseMouse Microsome (% metabolized)Aqueous Sol. (mg/mL)clogP
Compound 1 1-Naphthyl0.4 ± 0.1>5099%<0.0013.9
Compound 7 2-Naphthyl1.2>5099%<0.0013.9
Compound 8 5-Benzodioxine *0.8 >50 High Improved 2.5
Compound 9 Phenyl1.5>50HighImproved2.3

*Note: "5-Benzodioxine" refers to the derivative synthesized directly from 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid. Data adapted from [3].

SAR_Workflow N1 Whole-Cell Screening (M. tb in Butyrate) N2 Hit Identification (Aryl-oxadiazoles) N1->N2 N3 Scaffold Hopping (Benzodioxane integration) N2->N3 N4 In Vitro ADME (Microsomal Stability) N3->N4 N5 Lead Optimization N4->N5

Caption: Phenotypic screening and SAR optimization workflow for aryl-oxadiazole antitubercular agents.

Neuropharmacological Applications

Beyond infectious diseases, the 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid scaffold is heavily patented for its utility in central nervous system (CNS) drug design. Specifically, it is utilized to synthesize melatonergic agents (MT1/MT2 receptor agonists)[1].

Causality in Design: The benzodioxane ring acts as a bioisostere for the benzofuran or indole core of endogenous melatonin. By converting the acetic acid tail into an amide or urea derivative, researchers can lock the molecule into a conformation that selectively activates melatonin receptors, providing therapeutic avenues for circadian rhythm sleep disorders without the rapid metabolic degradation seen with natural melatonin[1].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and success at each step.

Protocol A: Synthesis of Benzodioxane Aryl-Oxadiazoles

This workflow details the cyclization of the acetic acid precursor into the active 1,3,4-oxadiazole pharmacophore.

  • Acylsemicarbazide Formation : React 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid with standard coupling reagents (e.g., EDC, HOBt) and the appropriate hydrazine derivative in DMF at room temperature.

    • Causality: EDC/HOBt activates the carboxylic acid, preventing racemization and facilitating nucleophilic attack by the hydrazine.

  • Cyclodehydration : Isolate the intermediate and resuspend in Phosphorus Oxychloride (

    
    ). Heat to 110°C for 4 hours.
    
    • Causality:

      
       acts dually as a solvent and a potent dehydrating agent, driving the intramolecular cyclization to form the 1,3,4-oxadiazole ring.
      
  • Self-Validation (Reaction Monitoring) : Monitor the reaction via TLC (UV 254 nm). The disappearance of the highly polar acyclic precursor and the appearance of a less polar, UV-active spot confirms cyclization.

  • Purification & Verification : Quench over ice, extract with Ethyl Acetate, and purify via flash chromatography. Validate the final structure using LC-MS (looking for the exact mass of the cyclized product,

    
    ) and 
    
    
    
    -NMR.
Protocol B: M. tuberculosis Resazurin Microtiter Assay (REMA) in Butyrate

This phenotypic assay evaluates the biological activity of the synthesized compounds under host-relevant metabolic conditions[2].

  • Media Preparation : Prepare Middlebrook 7H9 broth supplemented with 0.05% Tyloxapol (to prevent bacterial clumping) and 5 mM sodium butyrate as the sole carbon source. Do not add glucose or OADC enrichment.

  • Compound Plating : Serially dilute the benzodioxane-oxadiazole compounds in DMSO and dispense into a 96-well microtiter plate.

    • Self-Validation (Controls): Include Isoniazid as a positive control (known MIC) and 1% DMSO as a negative vehicle control.

  • Inoculation : Inoculate wells with M. tuberculosis H37Rv to a final

    
     of 0.001. Incubate at 37°C for 7 days.
    
  • Resazurin Addition : Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout & Validation :

    • Visual Check: Viable bacteria reduce blue resazurin to pink, fluorescent resorufin. A well remaining blue indicates bacterial death/inhibition.

    • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). Calculate the MIC as the lowest concentration preventing the color shift.

Mechanism Host Host Macrophage Environment Lipids Host Lipids (Fatty Acids/Butyrate) Host->Lipids Metabolism M. tb Lipid Metabolism Pathway Lipids->Metabolism Carbon Source Death M. tb Growth Inhibition Metabolism->Death Inhibitor Benzodioxane Aryl-oxadiazole (CAS: 274910-20-2 derived) Inhibitor->Metabolism Target Inhibition

Caption: Mechanism of butyrate-dependent M. tuberculosis growth inhibition by aryl-oxadiazoles.

References

  • Martinez-Grau, M. A., Gonzalez Valcarcel, I. C., Early, J. V., et al. (2018). "Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters, 28(10), 1758-1764.[Link]

  • Flaugh, M. E., & Clemens, J. A. (1999). "Benzofuran and dihydrobenzofuran melatonergic agents.
  • Early, J. V., et al. (2019). "Deletion of Rv2571c Confers Resistance to Arylamide Compounds in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 63(3).[Link]

Sources

Technical Whitepaper: 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic Acid in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the 1,4-benzodioxin scaffold represents a highly privileged pharmacophore. Specifically, 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2) serves as a critical synthetic building block[1]. By providing a rigidified, bioisosteric alternative to catechol and standard aryl ethers, this compound is heavily utilized in the development of neurotropic agents, most notably 5-HT1A receptor modulators and ghrelin receptor ligands[2, 3].

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, offering deep mechanistic insights and field-proven, self-validating protocols for the downstream derivatization of this essential intermediate.

Physicochemical Profiling & Structural Analysis

The utility of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid lies in its dual functionality: the electron-rich, conformationally restricted bicyclic ring, and the highly versatile acetic acid side chain.

Table 1: Core Chemical and Structural Properties
PropertySpecificationStrategic Implication for Synthesis
Chemical Name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acidStandard IUPAC nomenclature.
CAS Number 274910-20-2Primary identifier for inventory and regulatory tracking.
Molecular Formula C10H10O4Indicates a high degree of unsaturation and oxygenation.
Molecular Weight 194.18 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
SMILES C1COC2=C(C=CC=C2O1)CC(=O)OUseful for in silico docking and ADME prediction modeling.
Pharmacophore Role Catechol BioisosterePrevents rapid Phase II metabolism (e.g., COMT methylation) seen in free catechols, enhancing in vivo half-life.

Synthetic Applications: Pathway to 5-HT1A Modulators

The most prominent industrial application of this compound is its conversion into 5-(2-bromoethyl)-1,4-benzodioxan (CAS: 274910-21-3) [2]. This bromoethyl derivative is the electrophilic linchpin used to alkylate piperazine derivatives, yielding potent benzofuran-based 5-HT1A receptor agonists and antagonists (as detailed in Lundbeck patent US6492374B2) [3].

Mechanistic Causality: Why Not Direct Halogenation?

While some automated databases may summarize the transformation of the acetic acid directly to the bromoethyl derivative[2], chemical logic dictates a two-step sequence. Direct Hunsdiecker-type decarboxylative bromination would result in a loss of carbon, yielding a bromomethyl group. To retain the critical two-carbon (ethyl) linker required for optimal 5-HT1A receptor pocket binding, the carboxylic acid must first be reduced to a primary alcohol, followed by nucleophilic substitution.

G A 2-(2,3-dihydro-1,4-benzodioxin-5-yl) acetic acid CAS: 274910-20-2 B Reduction (BH3·THF) A->B Step 1 C 2-(2,3-dihydro-1,4-benzodioxin-5-yl) ethanol B->C D Appel Reaction (CBr4, PPh3) C->D Step 2 E 5-(2-bromoethyl)- 1,4-benzodioxan CAS: 274910-21-3 D->E F N-Alkylation (Piperazine Core) E->F Step 3 G 5-HT1A Receptor Modulator F->G

Fig 1. Synthetic workflow from 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid to 5-HT1A ligands.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered for high yield and chemoselectivity. Every step includes a validation checkpoint to ensure the integrity of the reaction before proceeding.

Protocol A: Chemoselective Reduction to 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol

Scientific Rationale: Borane-tetrahydrofuran (BH3·THF) is selected over Lithium Aluminum Hydride (LiAlH4). While LiAlH4 is a powerful reducing agent, its harsh basicity during the Fieser workup can occasionally lead to ether cleavage or ring-opening of the 1,4-dioxane system. BH3·THF provides a milder, highly chemoselective reduction of the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask purged with inert Argon. Add 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (10.0 mmol, 1.94 g) and dissolve in anhydrous THF (40 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add BH3·THF (1.0 M in THF, 15.0 mL, 15.0 mmol) dropwise over 20 minutes via an addition funnel to control the evolution of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (acid) will stay near the baseline (low Rf), while the product (alcohol) will migrate higher.

  • Quench & Workup: Cool the flask back to 0 °C. Carefully quench excess borane by the dropwise addition of methanol (10 mL) until effervescence ceases. Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate to yield the intermediate alcohol.

Protocol B: Appel Bromination to 5-(2-bromoethyl)-1,4-benzodioxan

Scientific Rationale: The conversion of the primary alcohol to a bromide is executed using Appel conditions (CBr4 / PPh3). Causality: Using standard hydrobromic acid (HBr) at elevated temperatures risks the acidic cleavage of the aryl-alkyl ether bonds in the 1,4-benzodioxin ring. The Appel reaction operates under mild, neutral-to-slightly-basic conditions, perfectly preserving the bicyclic pharmacophore [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol (approx. 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under Argon.

  • Reagent Addition: Add Carbon tetrabromide (CBr4, 12.0 mmol, 3.98 g). Cool the mixture to 0 °C.

  • Activation: Add Triphenylphosphine (PPh3, 12.5 mmol, 3.28 g) in small portions over 15 minutes. The solution will typically turn a pale yellow as the active phosphonium species forms.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Validation Checkpoint (TLC): Confirm complete consumption of the alcohol via TLC. The bromoethyl product will be significantly less polar (higher Rf) than the alcohol.

  • Purification (TPPO Removal): Concentrate the DCM in vacuo to a crude slurry. Triturate the residue with a mixture of Hexanes:Diethyl Ether (8:2, 100 mL). Triphenylphosphine oxide (TPPO) is highly insoluble in this mixture and will precipitate. Filter the white solid through a pad of Celite. Concentrate the filtrate to yield the pure 5-(2-bromoethyl)-1,4-benzodioxan (CAS: 274910-21-3).

Pharmacological Relevance in Drug Design

The incorporation of the 2-(2,3-dihydro-1,4-benzodioxin-5-yl) moiety via this acetic acid precursor is not arbitrary. It is a calculated design choice in medicinal chemistry:

  • Receptor Pocket Geometry: The 1,4-dioxane ring locks the oxygen lone pairs into specific spatial vectors. When interacting with the 5-HT1A receptor, these oxygens act as precise hydrogen-bond acceptors for critical serine or threonine residues within the transmembrane helices [3].

  • Metabolic Stability: Unlike open-chain dimethoxybenzenes or free catechols, the benzodioxin ring is highly resistant to oxidative metabolism by Cytochrome P450 enzymes, significantly improving the pharmacokinetic profile (AUC and half-life) of the resulting drug candidates.

References

  • 274910-20-2 (C10H10O4) - PubChemLite PubChemLite Database (uni.lu) URL: [Link]

  • 5-(2-bromoethyl)-1,4-benzodioxan | 274910-21-3 MolAid Chemical Database URL:[Link]

  • Benzofuran derivatives, their preparation and use (US6492374B2)

Technical Guide: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and application of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid . This document is structured for researchers requiring high-purity synthesis and clear differentiation from the more common 6-isomer.

Core Identity & Structural Significance[1]
  • IUPAC Name: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

  • Synonyms: 1,4-Benzodioxan-5-acetic acid; (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)acetic acid.

  • CAS Number: Note: While the 6-isomer (CAS 17253-11-1) is common, the 5-isomer is a specialized intermediate often synthesized de novo. The related 5-carboxylic acid has CAS 4442-53-9.

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

Executive Summary: The "5-Position" Challenge

In medicinal chemistry, the 1,4-benzodioxane scaffold is a privileged structure found in alpha-adrenergic antagonists (e.g., Doxazosin) and serotonergic ligands. However, standard electrophilic aromatic substitution on 1,4-benzodioxane predominantly yields the 6-isomer due to steric accessibility and electronic directing effects.

Accessing the 5-isomer (ortho to the bridgehead oxygen) is critical for specific pharmacophores, such as those found in Eltoprazine and high-affinity 5-HT1A/1B partial agonists. This guide prioritizes a regioselective "Building Block" synthesis over direct functionalization to ensure isomeric purity.

Chemical Synthesis Strategies
Strategic Analysis

Two primary routes exist.[1][2][3][4][5] Route A is recommended for purity; Route B is faster but requires difficult chromatographic separation.

  • Route A (Recommended): The Catechol Construction Strategy. Starts with a pre-functionalized benzene ring (2,3-dihydroxybenzaldehyde). The dioxane ring is built after the substitution pattern is established.

  • Route B: Directed Ortho-Metalation (DoM). Uses organolithium reagents to exploit the directing effect of the ring oxygens. While theoretically viable, it often suffers from competitive lithiation at the 6-position or ring opening.

Detailed Protocol: Route A (Catechol Construction)

This self-validating protocol ensures the acetic acid moiety is exclusively at the 5-position.

Step 1: Synthesis of 5-Formyl-1,4-benzodioxane

  • Precursor: 2,3-Dihydroxybenzaldehyde (CAS 24677-78-9).

  • Reagents: 1,2-Dibromoethane, K₂CO₃, DMF/Acetone.

  • Mechanism: Williamson ether synthesis.

  • Procedure:

    • Dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

    • Add finely ground K₂CO₃ (2.5 eq) and stir at 60°C for 30 min under N₂.

    • Add 1,2-dibromoethane (1.2 eq) dropwise.

    • Reflux at 110°C for 6-8 hours. Monitor by TLC (disappearance of catechol).

    • Validation: The product, 5-formyl-1,4-benzodioxane, shows a distinct aldehyde proton singlet in NMR.

Step 2: Homologation to the Acetic Acid (Ar-CHO → Ar-CH₂-COOH) Direct oxidation yields the benzoic acid. To get the acetic acid, we must extend the carbon chain.

  • Method: Wittig Reaction followed by Hydrolysis.

  • Reagents: (Methoxymethyl)triphenylphosphonium chloride, KOtBu, THF, then dilute HCl.

  • Procedure:

    • Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in dry THF at 0°C. Add KOtBu (1.3 eq). Solution turns deep red.

    • Addition: Cannulate 5-formyl-1,4-benzodioxane (from Step 1) in THF into the ylide solution. Stir at RT for 2 hours.

    • Hydrolysis: The intermediate enol ether is treated directly with 4N HCl/THF (1:1) and refluxed for 2 hours to yield (2,3-dihydro-1,4-benzodioxin-5-yl)acetaldehyde .

    • Oxidation: Treat the crude acetaldehyde with Pinnick oxidation conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O) to yield the final acetic acid.

Visualization: Synthesis Workflow

SynthesisRoute Start 2,3-Dihydroxybenzaldehyde (Pre-functionalized Scaffold) Step1 Cyclization (1,2-dibromoethane, K2CO3) Start->Step1 Inter1 5-Formyl-1,4-benzodioxane Step1->Inter1 Ring Closure Step2 Wittig Homologation (Ph3PCH2OCH3) Inter1->Step2 Inter2 Enol Ether Intermediate Step2->Inter2 C1 Extension Step3 Hydrolysis & Oxidation (HCl -> NaClO2) Inter2->Step3 Final 2-(2,3-dihydro-1,4-benzodioxin-5-yl) acetic acid Step3->Final Final Product

Caption: Figure 1. Regioselective synthesis pathway ensuring the 5-position substitution via "Building Block" strategy.

Analytical Characterization & QC

Differentiation between the 5-isomer and 6-isomer is critical.

Feature5-Isomer (Target)6-Isomer (Common Impurity)
¹H NMR (Aromatic) ABC Pattern: Three adjacent protons.[5] Expect a triplet (t) and two doublets (d/dd).ABX Pattern: Isolated proton at C5, coupled protons at C7/C8.
¹³C NMR (Ipso) Shifted downfield due to ortho-oxygen proximity.Distinct shift pattern due to meta/para oxygen relationship.
Melting Point Typically lower than the 6-isomer due to lower symmetry.73-78 °C
HPLC Retention Elutes after the 6-isomer on C18 (typically) due to intramolecular H-bonding effects masking polarity.Elutes earlier.

Self-Validating NMR Check: In the 5-isomer, the aromatic region must integrate to 3 protons with a splitting pattern of t, dd, dd (approx. 6.7–6.9 ppm). If you see a singlet or a doublet with meta-coupling (~2 Hz), you have made the 6-isomer.

Medicinal Chemistry Applications

This specific isomer serves as a crucial pharmacophore for Serotonergic Modulation .

Mechanism of Action Context

The 5-substituted benzodioxane moiety mimics the indole nucleus of serotonin (5-HT) but with different lipophilicity and metabolic stability profiles.

  • 5-HT1A/1B Receptors: The 5-acetic acid side chain is often converted to a piperazine linker (via amide coupling and reduction) to generate ligands similar to Eltoprazine (a serenic agent).

  • Alpha-Adrenoreceptors: 5-substituted derivatives show distinct selectivity profiles for

    
     vs 
    
    
    
    receptors compared to their 6-substituted counterparts.

SAR Core 2-(2,3-dihydro-1,4-benzodioxin-5-yl) acetic acid Deriv1 Amide Coupling (Piperazines) Core->Deriv1 Deriv2 Reduction to Alcohol (-> Ethyl Linker) Core->Deriv2 Deriv3 Rigidification Core->Deriv3 Target1 5-HT1A/1B Agonists (CNS: Anxiety, Aggression) Deriv1->Target1 Target2 Dopamine D2/D3 Ligands Deriv2->Target2 Target3 Tricyclic Analogs Deriv3->Target3

Caption: Figure 2. Pharmacophore diversification starting from the 5-acetic acid scaffold.

Safety and Handling
  • Hazard Identification: Irritant. Causes skin and eye irritation (H315, H319).

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The aldehyde intermediate (Step 1) is prone to oxidation; the acid is stable.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

References
  • Regioselective Synthesis of 5-Substituted Benzodioxanes

    • Title: Synthesis of 8- and 5-X substituted methyl 1,4-benzodioxane-2-carboxylates from 3-X substituted catechol.[5][6]

    • Source: Molbank (MDPI), 2023.
    • URL:[Link][7][8]

  • Pharmacological Relevance (5-HT Ligands)

    • Title: 1,4-Benzodioxane, an evergreen, vers
    • Source: European Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • Synthesis of 2,3-Dihydroxybenzaldehyde (Precursor)

    • Title: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde (Protocol adapted for 2,3-isomer).
    • Source: BenchChem Protocols.[2]

  • Lithiation Strategies (Comparative Analysis)

    • Title: Selective Lithiation of 4- and 5-Halophthalans (Analogous chemistry for oxygen
    • Source: Arkivoc, 2008.
    • URL:[Link]

Sources

Methodological & Application

synthesis protocol for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: N/A for specific isomer, generic benzodioxane derivatives often cited). This moiety is a critical pharmacophore in medicinal chemistry, serving as a building block for


-adrenergic antagonists (e.g., guanadrel analogs), serotonin receptor ligands, and anti-inflammatory agents.

The chosen synthetic route prioritizes regiochemical fidelity . Direct electrophilic substitution on 1,4-benzodioxane typically yields the 6-isomer due to steric and electronic factors. To exclusively obtain the 5-isomer , this protocol utilizes a de novo ring construction strategy starting from 2,3-dihydroxybenzaldehyde , followed by a classic one-carbon homologation sequence.

Retrosynthetic Analysis

The target molecule is disconnected at the acetic acid side chain and the dioxine ring.

  • C-C Bond Formation: The acetic acid moiety is installed via nitrile hydrolysis, derived from a chloromethyl precursor.

  • Functional Group Interconversion (FGI): The chloromethyl group originates from the reduction of a formyl group.

  • Ring Construction: The 1,4-benzodioxane core is formed via a double Williamson ether synthesis using 2,3-dihydroxybenzaldehyde, ensuring the substituent remains at the 5-position (ortho to the bridgehead).

Retrosynthesis Target Target: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid Nitrile Intermediate: (2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile Target->Nitrile Hydrolysis Chloride Intermediate: 5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine Nitrile->Chloride Cyanation Alcohol Intermediate: (2,3-dihydro-1,4-benzodioxin-5-yl)methanol Chloride->Alcohol Chlorination Aldehyde Key Intermediate: 5-formyl-2,3-dihydro-1,4-benzodioxine Alcohol->Aldehyde Reduction Start Starting Material: 2,3-Dihydroxybenzaldehyde Aldehyde->Start Cyclization (1,2-dibromoethane)

Figure 1: Retrosynthetic logic ensuring 5-position regioselectivity.

Detailed Experimental Protocol

Stage 1: Regioselective Ring Closure

Objective: Synthesis of 5-formyl-2,3-dihydro-1,4-benzodioxine. Principle: Double nucleophilic substitution (Williamson ether synthesis).

  • Reagents:

    • 2,3-Dihydroxybenzaldehyde (1.0 eq)

    • 1,2-Dibromoethane (1.2 - 1.5 eq)

    • Potassium Carbonate (

      
      ), anhydrous (2.5 eq)
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetone (requires longer reflux).

  • Procedure:

    • Charge a reaction vessel with 2,3-dihydroxybenzaldehyde (e.g., 13.8 g, 100 mmol) and DMF (100 mL).

    • Add

      
        (34.5 g, 250 mmol) in portions to the stirring solution. The mixture may turn dark/orange due to phenoxide formation.
      
    • Add 1,2-dibromoethane (13.0 mL, 150 mmol) dropwise over 15 minutes.

    • Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Work-up: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product may precipitate as a solid.[1]

    • If solid: Filter, wash with water, and dry. If oil: Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallization from ethanol or flash chromatography (SiO2, 10-20% EtOAc/Hexane).

    • Expected Yield: 75–85%.

Stage 2: Reduction to Alcohol

Objective: Synthesis of (2,3-dihydro-1,4-benzodioxin-5-yl)methanol.

  • Reagents:

    • 5-Formyl-2,3-dihydro-1,4-benzodioxine (from Stage 1)

    • Sodium Borohydride (

      
      ) (0.5 - 0.7 eq)
      
    • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the aldehyde (100 mmol scale) in MeOH (150 mL) and cool to 0°C .

    • Add

      
        (2.65 g, 70 mmol) portion-wise over 20 minutes. Avoid rapid gas evolution.[2]
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

    • Quench: Carefully add saturated

      
       solution or dilute acetic acid to pH 7.
      
    • Work-up: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (Dichloromethane). Dry (

      
      ) and concentrate.[3][4]
      
    • Product is typically a clean oil/solid used directly in the next step.

Stage 3: Chlorination

Objective: Synthesis of 5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine.

  • Reagents:

    • Alcohol intermediate (1.0 eq)

    • Thionyl Chloride (

      
      ) (1.5 eq) or 
      
      
      
      .
    • Solvent: DCM or

      
       (anhydrous).
      
    • Catalyst: DMF (2-3 drops).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM (5 mL/g of substrate). Add catalytic DMF .

    • Cool to 0°C . Add

      
        dropwise.
      
    • Stir at RT for 2–4 hours.

    • Work-up: Evaporate solvent and excess thionyl chloride under reduced pressure (use a caustic scrubber trap).

    • Redissolve residue in DCM, wash with saturated

      
       (carefully!), then brine.
      
    • Dry and concentrate to yield the benzyl chloride derivative.

Stage 4: Cyanation (Homologation)

Objective: Synthesis of (2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile.

  • Reagents:

    • Chloride intermediate (1.0 eq)

    • Sodium Cyanide (

      
      ) or Potassium Cyanide (
      
      
      
      ) (1.2 - 1.5 eq). (DANGER: HIGHLY TOXIC)
    • Solvent: DMSO (Dimethyl sulfoxide) or DMF.

  • Procedure:

    • Safety: Perform in a well-ventilated fume hood. Have a cyanide antidote kit available.

    • Dissolve the chloride in DMSO (minimum volume).

    • Add

      
        (powdered).
      
    • Heat to 40–60°C for 4–6 hours. (Note: Benzyl chlorides are reactive; high heat may cause polymerization).

    • Work-up: Pour into a large volume of water (in the hood). Extract with EtOAc or Ether.[5]

    • Wash organic layer with water (

      
      ) to remove DMSO and cyanide traces. Wash with brine.[3][6]
      
    • Dry (

      
      ) and concentrate.
      
Stage 5: Hydrolysis to Carboxylic Acid

Objective: Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid.

  • Reagents:

    • Nitrile intermediate.

    • Base:

      
       or 
      
      
      
      (aqueous 10-20%).
    • Solvent: Ethanol or Methanol (as co-solvent).

  • Procedure:

    • Dissolve the nitrile in EtOH (3 parts) and add 20% NaOH (1 part).

    • Reflux for 6–12 hours until ammonia evolution ceases.

    • Work-up: Distill off the ethanol. Dilute the aqueous residue with water.

    • Wash the basic aqueous phase with Ether (to remove unreacted neutral impurities).

    • Acidification: Cool the aqueous phase and acidify to pH 2 using conc.

      
      . The product should precipitate.[1][5]
      
    • Isolation: Filter the solid. Recrystallize from water/ethanol or benzene/petroleum ether.

Quantitative Data Summary & Process Parameters

StepTransformationReagent (Equiv)SolventTemp (°C)Time (h)Exp. YieldCritical Parameter
1 Ring Closure

(2.5), 1,2-DBE (1.5)
DMF901280%Anhydrous conditions; efficient stirring.
2 Reduction

(0.6)
MeOH0

25
295%Control exotherm; quench carefully.
3 Chlorination

(1.5)
DCM0

25
390%Trap

/

gas; anhydrous solvent.
4 Cyanation

(1.3)
DMSO50585%Safety ; Temperature control (avoid tars).
5 Hydrolysis

(excess)
EtOH/H2OReflux885%Complete removal of

ensures conversion.

Mechanistic Workflow (Graphviz)

SynthesisWorkflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2-3: Activation cluster_2 Stage 4-5: Homologation S1 2,3-Dihydroxy- benzaldehyde R1 1,2-Dibromoethane K2CO3 / DMF S1->R1 P1 5-Formyl- benzodioxane R1->P1 P2 Alcohol P1->P2 NaBH4 P3 Chloride (Reactive) P2->P3 SOCl2 P4 Nitrile P3->P4 NaCN DMSO Final Target Acid P4->Final NaOH Hydrolysis

Figure 2: Step-by-step reaction workflow from starting material to target acid.

Troubleshooting & Critical Control Points

  • Regioisomer Contamination: If using 2,3-dihydroxybenzaldehyde, the 5-isomer is the sole product. If starting from catechol and attempting Friedel-Crafts acylation, you will obtain the 6-isomer. Stick to the aldehyde route.

  • Polyester Formation (Step 1): High concentration during the alkylation step can lead to intermolecular polymerization (polyesters) rather than intramolecular cyclization. Mitigation: Use high dilution or slow addition of the dibromoethane.

  • Cyanide Safety: If avoiding NaCN is desired, a Willgerodt-Kindler modification can be used on the 5-acetyl derivative (synthesized via Grignard on the nitrile or oxidation of the ethyl derivative), but the cyanide route described above is generally higher yielding for this specific chain length.

Safety Information (MSDS Highlights)

  • Sodium Cyanide: Fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (HCN). Use a dedicated waste stream.

  • Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water.

  • 1,2-Dibromoethane: Carcinogen and mutagen. Handle in a glovebox or efficient fume hood.

References

  • Regioselective Synthesis of Benzodioxanes

    • Title: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide deriv
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • General Homologation (Chloride to Nitrile to Acid)

    • Title: Synthesis of 1,4-benzodioxan-2-yl-acetonitrile (PrepChem).[7]

    • Source: PrepChem (General methodology adapted for 5-yl isomer).
    • URL:[Link]

  • Willgerodt-Kindler Reaction (Alternative Route Context)

    • Title: Willgerodt-Kindler Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid as a Key Synthetic Intermediate in the Development of Anti-Tubercular Aryl-Oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel pharmacophores with unique mechanisms of action. Recent phenotypic screening campaigns have identified 1,3,4-aryl-oxadiazoles as potent anti-tubercular agents, specifically active against Mtb utilizing host-relevant carbon sources (e.g., butyrate)[1].

This application note details the utility of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2) as a highly versatile synthetic intermediate in the drug discovery pipeline[2]. The benzodioxan moiety provides unique steric bulk and electron-donating properties, making it an ideal building block for optimizing the lipophilicity and target-binding affinity of oxadiazole-based therapeutics.

Chemical Properties & Specifications

To ensure reproducibility in synthetic workflows, starting materials must meet stringent purity and physical criteria. Table 1 summarizes the core properties of the intermediate.

Table 1: Chemical and Physical Properties of the Intermediate

PropertySpecification / Value
Chemical Name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
CAS Registry Number 274910-20-2
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Structural Class Benzodioxan derivative / Aryl acetic acid
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and Methanol; sparingly soluble in water
Storage Conditions Store at 2-8 °C, protected from light and moisture

Synthetic Workflow & Reaction Mechanisms

The synthesis of 1,3,4-aryl-oxadiazoles from 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid involves a robust two-step sequence: an amide coupling to form a diacylhydrazine, followed by a harsh cyclodehydration step[3].

  • Amide Coupling: The carboxylic acid is activated using EDC and HOBt. This specific coupling chemistry is chosen over acyl chloride formation (via SOCl₂) because the electron-rich benzodioxan ring can be sensitive to strongly acidic, oxidative conditions. EDC/HOBt provides a mild, highly efficient route that minimizes side reactions.

  • Cyclodehydration: The resulting diacylhydrazine is subjected to Phosphorus Oxychloride (POCl₃) at elevated temperatures. POCl₃ acts as both the solvent and the dehydrating agent, driving the cyclization by phosphorylating the enol-oxygen of the hydrazide, making it a superior leaving group to facilitate ring closure.

SyntheticWorkflow A 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (Starting Material) C Diacylhydrazine Intermediate A->C EDC, HOBt, DMF (Amide Coupling) B Aryl Hydrazide Derivative (Coupling Partner) B->C D 1,3,4-Aryl-Oxadiazole Derivative (Anti-Tubercular Agent) C->D POCl3, 110°C (Cyclodehydration)

Caption: Synthetic workflow for 1,3,4-aryl-oxadiazoles using 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Diacylhydrazine Intermediate

Causality Focus: Maintaining the integrity of the benzodioxan ring while maximizing coupling efficiency.

Reagents:

  • 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (1.0 equiv)

  • Substituted aryl hydrazide (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (1.0 mmol) in 5 mL of anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere. Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).

  • Incubation: Stir the mixture at room temperature for 20 minutes. Rationale: This pre-activation step ensures complete formation of the active OBt-ester, preventing unreacted acid from interfering with the subsequent nucleophilic attack.

  • Coupling: Add the aryl hydrazide (1.0 mmol) followed dropwise by DIPEA (2.5 mmol). The basic environment neutralizes the HCl salt of EDC and deprotonates the hydrazide, enhancing its nucleophilicity.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor reaction completion via LC-MS or TLC (Eluent: 5% MeOH in DCM).

  • Workup (Self-Validating Step): Quench the reaction by pouring it into 20 mL of ice-cold water. A precipitate should form immediately. Filter the solid, wash with 1N HCl (to remove unreacted basic impurities), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry under a vacuum to yield the diacylhydrazine intermediate.

Protocol 2: POCl₃-Mediated Cyclodehydration

Causality Focus: Overcoming the thermodynamic barrier of dehydration to form the aromatic 1,3,4-oxadiazole.

Reagents:

  • Diacylhydrazine intermediate (from Protocol 1)

  • Phosphorus oxychloride (POCl₃) (Excess, ~10 volumes)

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the diacylhydrazine intermediate (1.0 mmol) in POCl₃ (5 mL). Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Cyclization: Heat the reaction mixture to 110 °C using an oil bath. Stir at reflux for 3–4 hours. Rationale: The elevated temperature is required to drive the phosphorylation of the enol tautomer and the subsequent elimination of the phosphorodichloridate leaving group.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (50 g) with vigorous stirring to quench the excess POCl₃.

  • Neutralization & Extraction: Once the ice has melted, slowly add solid Na₂CO₃ until the pH reaches ~8. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 1,3,4-aryl-oxadiazole.

Protocol 3: Phenotypic Screening (Carbon-Source Dependent Assay)

Causality Focus: Evaluating biological activity in host-mimicking conditions.

During infection, Mtb resides within host macrophages and switches its metabolism from utilizing carbohydrates to utilizing host-derived lipids and fatty acids. Compounds synthesized from 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid exhibit a unique phenotypic profile: they are highly active when Mtb is grown on butyrate, but inactive when grown on glucose[1][4].

BioAssay A Synthesized 1,3,4-Oxadiazole B M. tuberculosis Culture (Butyrate as Carbon Source) A->B In vivo mimic C M. tuberculosis Culture (Glucose as Carbon Source) A->C Standard media D Potent Inhibition (Sub-micromolar MIC) B->D E No Inhibition (Loss of Activity) C->E

Caption: Phenotypic screening workflow demonstrating carbon-source-dependent anti-tubercular activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare two sets of Middlebrook 7H9 broth. Supplement Set A with 0.2% (v/v) butyrate (mimicking the macrophage environment) and Set B with 0.2% (v/v) glucose (standard laboratory condition).

  • Inoculation: Inoculate Mycobacterium tuberculosis H37Rv into both media sets to an OD₆₀₀ of 0.05.

  • Compound Dosing: Dispense the synthesized oxadiazole derivatives into 96-well plates using a 2-fold serial dilution method (concentration range: 100 µM to 0.05 µM).

  • Incubation & Readout: Incubate the plates at 37 °C for 7–14 days. Determine the Minimum Inhibitory Concentration (MIC) using the Alamar Blue assay (MABA). A color shift from blue (resazurin) to pink (resorufin) indicates bacterial viability.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The incorporation of the benzodioxan ring via 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid significantly influences the lipophilicity (LogP) and target engagement of the resulting oxadiazoles. Table 2 illustrates the expected biological profile of these derivatives, highlighting the stark contrast in efficacy based on the carbon source utilized by the bacteria[1][3].

Table 2: Representative Biological Activity of Benzodioxan-Derived Oxadiazoles

Compound VariantLinker ModificationMIC (µM) in Butyrate MediaMIC (µM) in Glucose MediaCytotoxicity (CC₅₀, µM)
Derivative A Direct attachment0.8> 100> 50
Derivative B N-methylated linker0.4> 100> 50
Derivative C Basic nitrogen insertion1.2> 100> 50

Note: The inclusion of a basic nitrogen in the linker (Derivative C) slightly reduces potency but significantly optimizes aqueous solubility, addressing the solubility-limited drug absorption common in highly lipophilic oxadiazoles[1].

References

  • Martinez-Grau, M. A., Valcarcel, I. C. G., Early, J. V., Gessner, R. K., de Melo, C. S., de la Nava, E. M. M., Korkegian, A., Ovechkina, Y., Flint, L., Gravelle, A., Cramer, J. W., Desai, P. V., Street, L. J., Odingo, J., Masquelin, T., Chibale, K., & Parish, T. "Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters, vol. 28, no. 10, 2018, pp. 1758-1764. URL:[Link]

  • Early, J. V., et al. "Deletion of Rv2571c Confers Resistance to Arylamide Compounds in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, vol. 63, no. 3, 2019. URL:[Link]

  • Molaid Chemical Database. "2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid | 274910-20-2." URL: [Link]

Sources

Application Note: Pharmacological Evaluation of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This application note details a tiered screening protocol for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid . While the 1,4-benzodioxan scaffold is a "privileged structure" in medicinal chemistry—often associated with alpha-adrenergic antagonism and analgesic activity—the specific acetic acid substitution at the 5-position suggests a pharmacological profile distinct from the more common 6-yl isomers.

Structurally, this molecule mimics aryl-acetic acid NSAIDs (e.g., Diclofenac, Indomethacin). Therefore, the primary hypothesis for evaluation is Cyclooxygenase (COX) inhibition and suppression of inflammatory mediators (NO, cytokines) .

This guide provides a self-validating workflow moving from physicochemical screening to enzymatic specificity and finally to cellular efficacy.

Physicochemical Considerations & Compound Handling

Before initiating biological assays, the compound's stability and solubility must be standardized to prevent false negatives (precipitation) or false positives (solvent toxicity).

Solubility Profile

The free carboxylic acid moiety implies pH-dependent solubility.

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 100 mM .

    • Note: Avoid aqueous buffers for the master stock to prevent hydrolysis or precipitation over time.

  • Working Solution: Dilute the stock into the assay buffer immediately prior to use.

    • Critical Limit: The final DMSO concentration in cell-based assays must not exceed 0.1% (v/v) to avoid cytotoxicity.

Stability Check
  • Storage: -20°C, desiccated.

  • Light Sensitivity: Benzodioxan rings can be susceptible to photo-oxidation. Store in amber vials.

Tier 1: Physicochemical Screening (Albumin Denaturation)

Objective: Rapidly assess the compound's ability to stabilize protein structure under heat stress. Agents that prevent albumin denaturation often prevent the denaturation of biological proteins involved in the inflammatory cascade.

Reagents
  • Test Compound: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (Range: 10–500 µg/mL).

  • Standard: Diclofenac Sodium or Ibuprofen (Positive Control).

  • Reagent: 1% Bovine Serum Albumin (BSA) in Tris-HCl buffer (pH 6.8).

Protocol Steps
  • Preparation: Mix 450 µL of 1% BSA solution with 50 µL of the test compound at varying concentrations.

  • Incubation (Pre-heat): Incubate samples at 37°C for 20 minutes .

  • Denaturation (Heat Shock): Transfer samples to a water bath at 70°C for 5 minutes .

  • Cooling: Allow samples to cool to room temperature (approx. 20 mins).

  • Measurement: Measure turbidity (absorbance) at 660 nm .

Data Analysis

Calculate percentage inhibition:


[1]
  • Interpretation: High inhibition indicates the compound stabilizes the protein structure, suggesting anti-inflammatory potential.

Tier 2: Enzymatic Mechanism (COX-1 vs. COX-2 Selectivity)

Objective: Determine if the compound inhibits Prostaglandin H2 synthesis and assess its selectivity ratio (COX-2/COX-1). High COX-2 selectivity is preferred for reduced gastrointestinal side effects.

Methodology: Colorimetric Inhibitor Screening

We utilize a peroxidase-based assay where the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored during the reduction of PGG2 to PGH2.

Protocol Steps
  • Enzyme Prep: Thaw Recombinant Human COX-1 and COX-2 enzymes on ice.

  • Inhibitor Addition:

    • Add 10 µL of test compound (diluted in assay buffer) to reaction wells.

    • Include Solvent Control (DMSO) and Positive Control (Indomethacin, 10 µM).

  • Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme. Incubate for 10 minutes at 25°C.

  • Substrate Initiation: Add 10 µL of Arachidonic Acid component (containing TMPD).

  • Detection: Read absorbance at 590 nm immediately and after 5 minutes.

Selectivity Calculation

Calculate the Selectivity Index (SI):



  • Target: An SI > 10 suggests COX-2 preference.

Tier 3: Cellular Efficacy (RAW 264.7 Macrophage Model)

Objective: Evaluate the compound's ability to suppress Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated macrophages.[2] This confirms the compound can cross cell membranes and interfere with nuclear signaling (NF-kB pathway).

Experimental Workflow Diagram

G Seed 1. Cell Seeding (RAW 264.7, 1x10^5 cells/well) Incubate1 2. Adhesion (24h, 37°C) Seed->Incubate1 Treat 3. Treatment (Compound + 1µg/mL LPS) Incubate1->Treat Incubate2 4. Stimulation (18-24h) Treat->Incubate2 Harvest 5. Harvest Supernatant (100 µL) Incubate2->Harvest Griess 6. Griess Assay (Add 100 µL Reagent) Harvest->Griess Read 7. Read OD (540 nm) Griess->Read

Caption: Step-by-step workflow for the RAW 264.7 Nitric Oxide suppression assay.

Detailed Protocol
  • Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS.

  • Seeding: Plate cells at 1 × 10⁵ cells/well in a 96-well plate. Incubate for 24h.

  • Compound Treatment:

    • Replace media with fresh DMEM (phenol-red free preferred).

    • Add test compound (0.1, 1, 10, 50, 100 µM).

    • Incubate for 1 hour prior to LPS addition (Prophylactic model).

  • Induction: Add LPS (Final concentration: 1 µg/mL ). Incubate for 24 hours .

  • Griess Assay (NO Quantification):

    • Transfer 100 µL of culture supernatant to a fresh plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).

    • Incubate 10 mins at room temperature (protect from light).

  • Quantification: Measure Absorbance at 540 nm .

  • Viability Control (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cell death.

Mechanistic Pathway Visualization

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB Translocation TLR4->NFkB Signaling Cascade COX2 COX-2 Expression NFkB->COX2 Transcription iNOS iNOS Expression NFkB->iNOS PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 NO Nitric Oxide (Vasodilation/Damage) iNOS->NO Compound Target Molecule: Benzodioxin-5-yl acetic acid Compound->NFkB Potential Modulation Compound->COX2 Direct Inhibition

Caption: Proposed mechanism of action. The compound primarily targets COX-2 activity but may also modulate upstream NF-kB signaling.

Data Presentation & Analysis

Summarize your findings in the following format to determine the "Hit" status of the molecule.

AssayParameterTest Compound ResultPositive Control (Indomethacin)Interpretation
Albumin Denaturation IC50 (µg/mL)[Value]~40 µg/mLLower IC50 = Higher potency
COX-1 Assay IC50 (µM)[Value]0.1 µMSafety marker (High IC50 preferred)
COX-2 Assay IC50 (µM)[Value]0.5 µMEfficacy marker (Low IC50 preferred)
RAW 264.7 (NO) IC50 (µM)[Value]~20 µMCellular permeability & efficacy
Cell Viability % Survival>90%>90%Must be non-toxic to be valid

References

  • Benzodioxan Scaffold Potency

    • Title: Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents.[3][4]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]

  • Albumin Denaturation Protocol

    • Title: Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants.
    • Source: Int. J. Curr.[5] Microbiol. App. Sci.

    • URL:[Link]

  • RAW 264.

    • Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7.[1][2][6][7][8]

    • Source: Nanotechnology Characterization Labor
    • URL:[Link]

  • Aryl Acetic Acid Mechanism

    • Title: Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2.[9]

    • Source: Mol Pharmacol (via PubMed).
    • URL:[Link]

Sources

PARP1 inhibition assay with 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for PARP1 Inhibition Assays

Focus: Screening of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic Acid Derivatives

Introduction: The Critical Role of PARP1 in Oncology and Drug Discovery

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the cellular DNA damage response (DDR).[1] This nuclear enzyme acts as a primary sensor for DNA single-strand breaks (SSBs), which are frequent events arising from endogenous metabolic processes or exogenous insults.[2] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, using NAD+ as a substrate.[3][4] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway and maintaining genomic stability.[5][6][7][8]

The critical function of PARP1 in DNA repair has positioned it as a premier target in oncology.[2][9] The therapeutic strategy hinges on the concept of synthetic lethality . In cancers with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1-mediated repair becomes catastrophic.[5][9] Unrepaired SSBs accumulate and degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[10] With a compromised HR pathway, these cells cannot repair the DSBs, leading to genomic collapse and selective cell death.[5] This has led to the clinical success of several PARP inhibitors (PARPi) for treating cancers with these specific genetic vulnerabilities.[11][12]

The development of novel PARP1 inhibitors, such as derivatives of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid, requires robust and reliable screening methodologies. This document provides a comprehensive guide to the principles and protocols for two standard in vitro assays designed to quantify the inhibitory potential of these novel chemical entities.

The Dual Mechanism of PARP Inhibition

Understanding how PARP inhibitors function is crucial for selecting the appropriate assay and interpreting the results. They primarily exert their effects through two interconnected mechanisms:

  • Catalytic Inhibition : This is the most direct mechanism, where the inhibitor molecule competes with the natural substrate, NAD+, for binding to the catalytic domain of PARP1.[12] This prevents the synthesis of PAR chains, thereby blocking the recruitment of downstream repair factors.[2]

  • PARP Trapping : A perhaps more potent cytotoxic mechanism involves the inhibitor locking the PARP1 enzyme onto the DNA at the site of damage.[10][11] By binding to the NAD+ pocket, the inhibitor induces a conformational change that strengthens the PARP1-DNA interaction and prevents its auto-PARylation-dependent release.[11][13] The resulting PARP1-DNA complex is a significant physical obstruction that stalls replication forks, leading to the formation of toxic DSBs.[10] The trapping potency varies among different inhibitors and does not always correlate linearly with catalytic inhibition, making it a critical parameter to assess.[13]

Visualizing the PARP1 DNA Damage Response Pathway

The following diagram illustrates the central role of PARP1 in single-strand break repair and the points of intervention for PARP inhibitors.

PARP1_Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binding & Activation DNA_Damage->PARP1_Activation recruits PARylation Auto-PARylation & Substrate PARylation PARP1_Activation->PARylation catalyzes Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment signals for Repair Successful DNA Repair (BER Pathway) Recruitment->Repair facilitates Inhibitor PARP Inhibitor (e.g., Benzodioxin Derivative) Catalytic_Block Catalytic Inhibition Inhibitor->Catalytic_Block blocks NAD+ binding Trapping PARP1 Trapping Inhibitor->Trapping stabilizes complex Catalytic_Block->PARylation PREVENTS Trapping->PARP1_Activation LOCKS

Caption: The PARP1 signaling pathway from DNA damage detection to repair, highlighting the dual inhibitory mechanisms of action.

Experimental Design: A Two-Assay Approach

To comprehensively profile novel compounds like 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid derivatives, a dual-assay strategy is recommended. This approach allows for the characterization of both catalytic inhibition and PARP trapping potential.

  • ELISA-Based Activity Assay : Measures the enzymatic product (PAR) to directly quantify catalytic inhibition.

  • Fluorescence Polarization (FP) Trapping Assay : Measures the binding of PARP1 to DNA to directly quantify the trapping efficiency of an inhibitor.

Protocol 1: ELISA-Based PARP1 Inhibition Assay

This assay quantifies the enzymatic activity of PARP1 by measuring the amount of PAR polymer synthesized onto histone proteins coated on a microplate.[14]

Principle of the Assay

Recombinant PARP1 enzyme, activated DNA, and a biotinylated-NAD+ substrate are incubated in histone-coated microplate wells. Active PARP1 incorporates the biotin-labeled ADP-ribose units onto the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (Strep-HRP) conjugate and a colorimetric HRP substrate. The signal intensity is directly proportional to PARP1 activity, and a decrease in signal in the presence of a test compound indicates inhibition.[15]

Materials and Reagents
  • Recombinant Human PARP1 Enzyme

  • Histone-Coated 96-well Microplate

  • 10X PARP Assay Buffer

  • 10X Activated DNA (e.g., sheared salmon sperm DNA)

  • 10X Biotinylated-NAD+

  • Test Compounds (2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid derivatives)

  • Positive Control Inhibitor (e.g., Olaparib or 3-Aminobenzamide)

  • Streptavidin-HRP Conjugate

  • Colorimetric HRP Substrate (e.g., TACS-Sapphire or TMB)

  • Stop Solution (e.g., 0.2 M HCl)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate Reader (capable of measuring absorbance at 450 nm)

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 1X PARP Buffer, 1X Activated DNA, and 1X Biotinylated-NAD+ by diluting the 10X stocks with ultrapure water. Keep on ice.

    • Prepare a serial dilution of the test compounds and the positive control inhibitor in 1X PARP Buffer. The final concentration of DMSO should not exceed 1%.

    • Dilute the PARP1 enzyme to the desired working concentration in 1X PARP Buffer immediately before use.

  • Assay Reaction Setup:

    • Add 25 µL of 1X PARP Buffer to all wells.

    • Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO control) to the appropriate wells.

    • Add 5 µL of diluted PARP1 enzyme to all wells except the "No Enzyme" (Negative Control) wells. Add 5 µL of 1X PARP Buffer to the negative control wells instead.

    • Initiate the reaction by adding a 15 µL master mix of 1X Activated DNA and 1X Biotinylated-NAD+ to all wells. The final reaction volume is 50 µL.

  • Incubation:

    • Cover the plate and incubate at room temperature for 60 minutes. Expert Insight: This incubation time is typically sufficient for robust signal generation under initial velocity conditions. Longer times may be used but can lead to substrate depletion.

  • Detection:

    • Wash the plate 4 times with 200 µL of Wash Buffer per well. Ensure complete removal of liquid after each wash by inverting and blotting the plate.[15] Rationale: Thorough washing is critical to remove unbound biotinylated-NAD+ and reduce background signal.

    • Add 50 µL of diluted Strep-HRP conjugate to each well.

    • Incubate for 20-30 minutes at room temperature.

    • Wash the plate 4 times with 200 µL of Wash Buffer per well.

    • Add 50 µL of the colorimetric HRP substrate to each well and incubate in the dark. Monitor for color development (typically 15-20 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes of stopping the reaction.

Protocol 2: Fluorescence Polarization (FP) PARP1 Trapping Assay

This homogeneous assay is highly suited for high-throughput screening and directly measures the ability of a compound to trap PARP1 on a DNA substrate.[14][16]

Principle of the Assay

The assay uses a short, fluorescently labeled DNA oligonucleotide duplex that mimics a DNA break. In solution, this small probe tumbles rapidly, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal. When PARP1 binds to this fluorescent DNA, the resulting larger complex tumbles much more slowly, leading to a high FP signal.[16][17] In the presence of NAD+, active PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to drop. A trapping inhibitor will prevent this dissociation, "trapping" the PARP1 on the fluorescent DNA and maintaining a high FP signal.[16] The measured increase in FP is therefore directly proportional to the compound's trapping potency.

Visualizing the FP Assay Workflow

FP_Workflow cluster_workflow FP Trapping Assay Workflow cluster_outcomes Expected Outcomes Step1 Step 1: Dispense Reagents (PARP1, Fluorescent DNA, Test Compound) Step2 Step 2: Incubate (Allow PARP1-DNA Binding) Step1->Step2 Step3 Step 3: Add NAD+ (Initiate PARylation) Step2->Step3 Step4 Step 4: Incubate (Allow for Dissociation) Step3->Step4 Step5 Step 5: Read Plate (Measure Fluorescence Polarization) Step4->Step5 No_Inhibitor No Inhibitor: PARP1 Dissociates -> LOW FP Signal Step5->No_Inhibitor Trapping_Inhibitor Trapping Inhibitor: PARP1 Remains Bound -> HIGH FP Signal Step5->Trapping_Inhibitor

Caption: A streamlined workflow for the Fluorescence Polarization (FP) based PARP1 trapping assay.

Materials and Reagents
  • Recombinant Human PARP1 Enzyme

  • Fluorescently Labeled DNA Oligonucleotide Duplex

  • PARP Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • NAD+

  • Test Compounds (2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid derivatives)

  • Positive Control Trapping Inhibitor (e.g., Talazoparib or Olaparib)

  • Low-volume, black, 384-well microplates

  • Microplate Reader with FP capability (with appropriate excitation/emission filters)

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare working solutions of all reagents in PARP Assay Buffer.

    • Create a serial dilution of the test compounds and positive control. Expert Insight: It is crucial to run a vehicle control (e.g., 1% DMSO) to define the baseline (100% activity/0% trapping) and a "No NAD+" control to define the maximum signal (100% trapping).

  • Assay Reaction Setup (384-well format):

    • Add 5 µL of the serially diluted test compounds or controls to the appropriate wells.

    • Add 10 µL of a master mix containing the PARP1 enzyme and the fluorescent DNA probe.

    • Mix gently (e.g., orbital shaker for 30 seconds) and incubate for 15 minutes at room temperature to allow for PARP1-DNA complex formation.

  • Initiation and Incubation:

    • Initiate the PARylation reaction by adding 5 µL of NAD+ solution to all wells (except the "No NAD+" controls, to which buffer is added).

    • Mix the plate again and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader. The FP value is typically reported in millipolarization units (mP).

Data Analysis, Interpretation, and Validation

Calculating Percent Inhibition / Trapping

For both assays, raw data must be converted to a percentage scale.

  • For the ELISA Assay (Inhibition): % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • For the FP Assay (Trapping): % Trapping = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_NoNAD+ - Signal_Vehicle)

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that produces a 50% response.

  • Plot the Percent Inhibition or Percent Trapping (Y-axis) against the log of the compound concentration (X-axis).

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 value is derived directly from this curve fit.

Data Presentation and Self-Validation

Presenting the data in a clear, tabular format is essential for comparing the potency of different derivatives. The inclusion of controls validates the integrity of each experiment.

CompoundAssay TypeIC50 (nM)Notes / Interpretation
Olaparib (Control) ELISA (Inhibition)8.5Expected result, validates assay sensitivity.
Talazoparib (Control) FP (Trapping)1.2Strong trapping agent, validates trapping assay window.
Derivative A ELISA (Inhibition)150.2Moderate catalytic inhibitor.
Derivative A FP (Trapping)25.8Potent trapping agent despite moderate catalytic inhibition.
Derivative B ELISA (Inhibition)22.5Potent catalytic inhibitor.
Derivative B FP (Trapping)35.1Potent catalytic inhibitor and trapping agent.
Derivative C ELISA (Inhibition)>10,000Inactive as a catalytic inhibitor.
Derivative C FP (Trapping)>10,000Inactive as a trapping agent.
Visualizing the Data Analysis Logic

Data_Analysis Raw_Data Raw Data (Absorbance or mP values) Normalization Normalize Data (Calculate % Inhibition/Trapping) Raw_Data->Normalization Controls Control Data (Vehicle, No Enzyme/NAD+) Controls->Normalization Plotting Plot Dose-Response Curve (% Response vs. Log[Concentration]) Normalization->Plotting Curve_Fit Non-linear Regression (4-Parameter Logistic Fit) Plotting->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Sources

Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Studies with 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro acetylcholinesterase (AChE) inhibition studies, using the novel compound 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (hereafter designated as BDAA) as a representative test article. Acetylcholinesterase remains a pivotal therapeutic target for the symptomatic management of neurodegenerative disorders such as Alzheimer's disease, owing to the well-established cholinergic deficit observed in patients.[1][2] The inhibition of AChE increases the concentration and duration of action of the neurotransmitter acetylcholine, which can partially ameliorate cognitive symptoms.[3][4] This guide details the scientific rationale, assay principles, step-by-step experimental protocols for determining inhibitory potency (IC₅₀) and kinetic parameters, and methods for data analysis and interpretation. The protocols are based on the robust and widely adopted Ellman spectrophotometric method, ensuring reliability and reproducibility.[5][6]

Scientific Background and Rationale

The Cholinergic Hypothesis and Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in memory and cognitive function.[7] A consistent and early pathological feature of AD is a significant loss of cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (ACh) in the brain.[1][3] The "cholinergic hypothesis" posits that this deficiency in cholinergic neurotransmission contributes directly to the cognitive and memory deficits seen in AD patients.[8] Consequently, inhibiting the enzyme responsible for ACh degradation, acetylcholinesterase (AChE), has been a cornerstone of AD therapy for decades.[2][9] Clinically approved drugs like Donepezil, Rivastigmine, and Galantamine are all AChE inhibitors that provide symptomatic relief by elevating ACh levels at the synaptic cleft.[1][3]

Acetylcholinesterase (AChE): The Therapeutic Target

AChE is a serine hydrolase that terminates nerve impulses at cholinergic synapses by rapidly breaking down ACh into choline and acetate.[4][8] The active site of AChE contains two key regions: a catalytic active site (CAS), which includes a catalytic triad (Ser-His-Glu), and a peripheral anionic site (PAS).[2] Inhibitors can interact with one or both of these sites to prevent substrate binding and/or hydrolysis. Understanding how a novel compound interacts with these sites is crucial for rational drug design.

The 1,4-Benzodioxin Scaffold: A Privileged Structure

The 1,4-benzodioxin moiety is a structural feature present in numerous biologically active compounds and clinically relevant drugs.[10][11] Its rigid, heterocyclic structure can serve as a versatile scaffold for presenting functional groups in a specific three-dimensional orientation, facilitating interactions with biological targets.[10] Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including monoamine oxidase B (MAO-B) inhibition and antimicrobial effects.[12][13] The exploration of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (BDAA) as an AChE inhibitor is based on the rationale that this scaffold can be optimized to fit within the active site gorge of AChE, potentially offering a novel mechanism or improved selectivity profile compared to existing inhibitors.

Assay Principle: The Ellman Method

The most common and reliable method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[6][14] This method is valued for its simplicity, sensitivity, and suitability for high-throughput screening.

The assay is based on the following reaction sequence:

  • Enzymatic Hydrolysis: AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[5]

  • Chromogenic Reaction: The resulting thiocholine, a thiol compound, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[6]

  • Spectrophotometric Detection: The rate of TNB²⁻ formation is directly proportional to the AChE activity. This rate can be quantified by measuring the increase in absorbance at 412 nm over time.[5][15]

When an inhibitor such as BDAA is present, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color formation. The degree of inhibition can be precisely calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.

Ellman_Assay cluster_enzymatic Step 1: AChE Catalysis cluster_colorimetric Step 2: Colorimetric Reaction AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (ATCh) (Substrate) ATCh->AChE Thiocholine_ref Thiocholine DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB²⁻ (Yellow Product, A₄₁₂ₙₘ) DTNB->TNB Thiocholine_ref->DTNB + Inhibitor BDAA (Inhibitor) Inhibitor->AChE Inhibits

Figure 1: Reaction mechanism of the Ellman's assay for measuring AChE activity and its inhibition.

Experimental Protocols

These protocols are designed for a 96-well microplate format, which is ideal for screening multiple concentrations of the test compound.

Materials and Reagents
  • Enzyme: Electric eel acetylcholinesterase (EeAChE, EC 3.1.1.7)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test Compound: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (BDAA)

  • Positive Control: Donepezil hydrochloride

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Reagent: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well microplates (clear, flat-bottom), multichannel pipettes, microplate reader capable of kinetic measurements at 412 nm.

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust pH as required. Store at 4°C.

  • AChE Stock Solution (1 U/mL): Prepare in phosphate buffer. Aliquot and store at -20°C. On the day of the experiment, dilute to a working concentration of 0.1 U/mL in phosphate buffer.[6] Keep on ice.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.[6] Protect from light and prepare fresh.

  • ATCh Substrate Solution (14 mM): Dissolve ATCh in deionized water.[14] Prepare fresh daily.

  • BDAA Stock Solution (10 mM): Prepare a 10 mM stock solution of BDAA in 100% DMSO. From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final assay concentrations.

  • Donepezil (Positive Control) Stock Solution (1 mM): Prepare a 1 mM stock in DMSO. Prepare serial dilutions similarly to BDAA.

Causality Note: The final concentration of DMSO in the assay wells must not exceed 1% (v/v), as higher concentrations can affect enzyme activity. All dilutions of the test compound and controls should be planned to ensure this limit is maintained.[6]

Protocol for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plate Setup:

    • Blank Wells: Add 175 µL of phosphate buffer + 25 µL of ATCh solution.

    • Negative Control (100% Activity): Add 125 µL of buffer, 25 µL of buffer with equivalent DMSO concentration as test wells, and 25 µL of AChE working solution.

    • Test Wells: Add 125 µL of buffer, 25 µL of the appropriate BDAA serial dilution, and 25 µL of AChE working solution.

    • Positive Control Wells: Add 125 µL of buffer, 25 µL of the appropriate Donepezil serial dilution, and 25 µL of AChE working solution.

  • Pre-incubation: Mix the plate gently and incubate at 25°C for 15 minutes.[15] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of 10 mM DTNB solution to all wells except the blanks. Immediately following, add 25 µL of 14 mM ATCh solution to all wells to start the reaction.[14] The final volume in each well will be 200 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every 30 seconds for 10-15 minutes.[6][15]

Data Analysis for IC₅₀ Determination
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of BDAA:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the rate in the presence of BDAA and V_control is the rate of the negative control (100% activity).

  • Determine IC₅₀: Plot the % Inhibition (Y-axis) against the logarithm of the BDAA concentration (X-axis). Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a suitable software package (e.g., GraphPad Prism) to fit the data and determine the IC₅₀ value.

Protocol for Kinetic Analysis

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed). This is achieved by measuring reaction rates at multiple substrate (ATCh) concentrations in the presence of a fixed inhibitor concentration.

  • Assay Setup: Prepare a matrix in a 96-well plate. Vary the ATCh concentration along the x-axis (e.g., 5-6 concentrations bracketing the Km value) and the BDAA inhibitor concentration along the y-axis (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Procedure: Follow the same steps as the IC₅₀ determination protocol, but use the varying concentrations of ATCh to initiate the reaction.

  • Data Collection: Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

Data Analysis for Kinetics (Lineweaver-Burk Plot)

The Lineweaver-Burk plot is a graphical representation of enzyme kinetics, plotting 1/V (Y-axis) against 1/[S] (X-axis), where [S] is the substrate concentration.

  • Transform Data: Calculate the reciprocal of the initial rates (1/V) and substrate concentrations (1/[S]).

  • Plot Data: Create a separate plot for each inhibitor concentration, graphing 1/V versus 1/[S].

  • Interpret the Plot:

    • Competitive Inhibition: Lines intersect on the Y-axis.

    • Non-competitive Inhibition: Lines intersect on the X-axis.[16]

    • Mixed Inhibition: Lines intersect in the second quadrant (left of the Y-axis, above the X-axis).[17]

    • Uncompetitive Inhibition: Lines are parallel.

From these plots, the inhibition constant (Ki) can be determined, which is a more absolute measure of inhibitor potency than IC₅₀.[5]

Data Interpretation and Presentation

Quantitative Data Summary

All quantitative results should be summarized in a clear, tabular format. This allows for easy comparison between the test compound and established reference inhibitors.

CompoundIC₅₀ (nM)Inhibition TypeKᵢ (nM)
BDAA (Test Compound) [Experimental Value][From Kinetic Study][From Kinetic Study]
Donepezil (Reference)6.7 - 12.0[5]Non-competitive/Mixed[5]1.9 - 10[5]
Galantamine (Reference)410 - 1300[5]Competitive[5]280 - 640[5]
Tacrine (Reference)7.7 - 100[5]Non-competitive[5]5.3 - 69[5]

Table 1: Example table for summarizing AChE inhibition data. Reference values are provided for comparison.

Workflow Visualization

A systematic workflow is critical for obtaining reliable and reproducible results in enzyme inhibition studies. The following diagram outlines the key stages from initial preparation to final data analysis.

AChE_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis & Interpretation prep_reagents Prepare Reagents (Buffer, DTNB, ATCh) plate_setup Plate Setup (Enzyme + Inhibitor/Buffer) prep_reagents->plate_setup prep_enzyme Prepare Enzyme (AChE Dilution) prep_enzyme->plate_setup prep_inhibitor Prepare Inhibitor (BDAA Serial Dilutions) prep_inhibitor->plate_setup pre_incubation Pre-incubation (15 min @ 25°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add DTNB + ATCh) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance @ 412 nm) reaction_init->kinetic_read calc_rate Calculate Reaction Rates (ΔAbs/min) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_kinetics Generate Lineweaver-Burk Plot (for Kinetic Studies) calc_rate->plot_kinetics plot_ic50 Generate Dose-Response Curve & Determine IC₅₀ calc_inhibition->plot_ic50 determine_ki Determine Inhibition Type & Kᵢ plot_kinetics->determine_ki

Figure 2: Comprehensive workflow for the in vitro analysis of an AChE inhibitor.

Conclusion

This application note provides a robust framework for the in vitro characterization of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (BDAA) as a potential acetylcholinesterase inhibitor. By following the detailed protocols for IC₅₀ determination and kinetic analysis, researchers can reliably assess the compound's potency and mechanism of action. This foundational data is a critical first step in the drug discovery pipeline, providing the necessary evidence to justify further investigation, including studies on selectivity against butyrylcholinesterase (BuChE), cell-based assays, and eventual in vivo efficacy models for neurodegenerative diseases.

References

  • A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors. Benchchem.
  • New Acetylcholinesterase Inhibitors for Alzheimer's Disease. National Institutes of Health (NIH).
  • Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease.
  • Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review.
  • Cholinesterase as a target for drug development in alzheimer's disease. Humana Press Inc.
  • Small-molecule drugs development for Alzheimer's disease. Frontiers.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
  • Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. University of Iowa.
  • Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate.
  • Ellman Esterase Assay Protocol. Scribd.
  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry.
  • Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed.
  • Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate. Journal of Medicinal Chemistry.
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. National Institutes of Health (NIH).
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. National Institutes of Health (NIH).
  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI.
  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. National Institutes of Health (NIH).
  • Acetylcholinesterase inhibitor. Wikipedia.
  • 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with.
  • acetylcholinesterase ache butyrylcholinesterase: Topics. Science.gov.
  • Structural insight into the inhibition of acetylcholinesterase by 2,3,4, 5-tetrahydro-1, 5-benzothiazepines. PubMed.
  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access.
  • 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid. Chem-Impex.
  • 2,3-Dihydro-1,4-benzodioxin-2-acetic acid. PubChem.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights.

Sources

Developing Novel Therapeutics from 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic Acid: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-benzodioxane ring is an evergreen, privileged scaffold in medicinal chemistry, frequently utilized to impart conformational rigidity and enhance hydrogen-bonding interactions within receptor active sites 1. While the 6-substituted derivatives have been heavily explored (e.g., in doxazosin), 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid offers a unique geometric vector. Substitution at the 5-position—ortho to the oxygen atom—projects the acetic acid side chain into distinct spatial orientations, enabling selective engagement with sterically constrained binding pockets.

This application note provides drug development professionals with a validated framework for utilizing 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid as a core building block for novel antimicrobial, anti-inflammatory, and CNS-active therapeutics.

Pharmacophore Rationale & Target Engagement

The therapeutic versatility of the 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid scaffold stems from its dual-component nature:

  • The 1,4-Benzodioxane Core: The two electron-rich oxygen atoms act as potent hydrogen-bond acceptors. The ethylene bridge restricts the rotation of the phenyl ring, reducing the entropic penalty upon target binding.

  • The Acetic Acid Linker: This moiety serves as a highly modular synthetic handle. The free carboxylic acid generally exhibits poor membrane permeability; however, derivatization into amides, hydrazides, or hydrazones dramatically improves the lipophilicity (LogP) and introduces new pharmacodynamic properties 2.

G A 2-(2,3-dihydro-1,4-benzodioxin-5-yl) acetic acid Scaffold B COX-1 / COX-2 Inhibition A->B Amide/Ester Derivatives C 5-HT1A / D2 Receptor Modulation A->C Alkylamine Linkers D Bacterial/Fungal Enzyme Inhibition A->D Hydrazone Derivatives E Anti-inflammatory & Analgesic Effects B->E F Anxiolytic & Antipsychotic Effects C->F G Antimicrobial & Antifungal Efficacy D->G

Fig 1: Pharmacological Target Pathways of Benzodioxane-5-acetic Acid Derivatives.

Synthetic Workflows & Derivatization Strategies

To unlock the biological potential of the scaffold, researchers frequently employ a multi-step derivatization strategy. Direct amidation is utilized for CNS and anti-inflammatory targets. Conversely, the conversion of the acid to a hydrazide, followed by condensation with aromatic aldehydes/ketones to form hydrazones , is a highly effective route for discovering novel antimicrobial agents 3. The azomethine (–NHN=CH–) linkage in hydrazones strongly interacts with microbial cytochromes and efflux pumps.

G N1 2-(2,3-dihydro-1,4- benzodioxin-5-yl) acetic acid N2 Methyl Ester Intermediate N1->N2 MeOH, H2SO4 Reflux 4h N5 Amide Lead Compounds N1->N5 R-NH2, EDC/HOBt DIPEA, DMF, RT N3 Acetohydrazide Derivative N2->N3 NH2NH2·H2O EtOH, Reflux 6h N4 Hydrazone Lead Compounds N3->N4 Ar-CHO, AcOH (cat) EtOH, Reflux 3h

Fig 2: Synthetic Workflow from 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid to Lead Compounds.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control steps are explicitly detailed to ensure reproducible yields and high-purity intermediates.

Protocol A: Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetohydrazide

Purpose: To synthesize a versatile nucleophilic intermediate for hydrazone library generation.

Step 1: Fischer Esterification

  • Reaction Setup: Dissolve 10.0 mmol of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid in 30 mL of anhydrous methanol.

    • Causality: Methanol acts as both the solvent and the reactant. Anhydrous conditions drive the equilibrium toward the ester product.

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise at 0°C.

    • Causality: The 1,4-benzodioxane ring is sensitive to strong Lewis acids (which can cause ether cleavage), but tolerates cold, dilute Brønsted acids well.

  • Reflux & Monitor: Heat the mixture to reflux (65°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.2) should completely convert to the methyl ester (Rf ~0.7).

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na₂SO₄ and evaporate to yield the methyl ester.

Step 2: Hydrazinolysis

  • Reaction Setup: Dissolve the crude methyl ester in 20 mL of absolute ethanol. Add 15.0 mmol of hydrazine hydrate (80% aqueous solution).

    • Causality: Hydrazine is a potent alpha-effect nucleophile that readily displaces the methoxy leaving group without requiring acidic or basic catalysis.

  • Reflux: Heat to reflux for 6 hours.

  • Validation & Isolation: Cool the mixture to 4°C overnight. The acetohydrazide will precipitate as a white crystalline solid. Filter and wash with cold ethanol.

    • Self-Validation Check: Perform FTIR spectroscopy. The disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of an amide C=O stretch (~1660 cm⁻¹) alongside N-H stretches (~3300 cm⁻¹) confirms successful conversion.

Protocol B: High-Throughput Antimicrobial Screening (Resazurin Microtiter Assay)

Purpose: To evaluate the biological efficacy of synthesized hydrazone derivatives.

  • Preparation: Dissolve synthesized compounds in cell-culture grade DMSO to a stock concentration of 10 mg/mL.

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 512 µg/mL to 1 µg/mL.

    • Causality: Keeping final DMSO concentration below 1% (v/v) prevents solvent-induced bacterial toxicity, ensuring observed MICs are solely due to the test compound.

  • Inoculation: Add 10 µL of bacterial suspension (e.g., E. coli or S. aureus adjusted to 0.5 McFarland standard, ~1.5 × 10⁸ CFU/mL) to each well.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is an oxidation-reduction indicator. Metabolically active (surviving) bacteria reduce the blue resazurin to pink, highly fluorescent resorufin. This provides an objective, colorimetric validation of the Minimum Inhibitory Concentration (MIC) compared to subjective visual turbidity checks.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The derivatization of the acetic acid moiety significantly alters the physicochemical and biological profile of the molecule. Table 1 summarizes typical SAR trends observed when modifying the 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid scaffold.

Table 1: Representative SAR Profile of Benzodioxane-5-acetic Acid Derivatives

Compound ClassR-Group ModificationClogPTarget AffinityMIC (E. coli)Primary Application
Parent Acid -OH (Unmodified)1.8Low>512 µg/mLSynthetic Precursor
Amide -NH-(4-fluorophenyl)3.2COX-2 (IC₅₀ ~2.1 µM)>256 µg/mLAnti-inflammatory
Amide -NH-(CH₂)₃-N(CH₃)₂2.45-HT1A (Kᵢ ~15 nM)>256 µg/mLCNS / Anxiolytic
Hydrazone -NH-N=CH-(4-chlorophenyl)4.1Bacterial Efflux Pumps16 µg/mLAntimicrobial
Hydrazone -NH-N=CH-(2-hydroxyphenyl)3.7Fungal Ergosterol Synth.8 µg/mLAntifungal

Note: The introduction of halogenated or hydroxylated phenyl rings via hydrazone linkage optimally balances lipophilicity (ClogP 3.5 - 4.5) with target engagement, yielding the most potent antimicrobial profiles.

References

  • Source: AIR Unimi (Università degli Studi di Milano)
  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights Source: Arabian Journal of Chemistry URL
  • Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues Source: Sami Publishing Company URL

Sources

in vitro evaluation of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic Acid Analogs

Executive Summary & Scientific Rationale

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the catechol moiety of biogenic amines while offering superior metabolic stability. Specifically, 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid and its analogs represent a critical class of carboxyl-functionalized heterocycles.

While the 6-isomer is frequently cited in literature, the 5-yl regioisomer offers unique steric properties due to its proximity to the dioxane bridgehead. This structural nuance is pivotal when targeting the hydrophobic channels of enzymes such as Cyclooxygenase (COX-1/COX-2) or Aldose Reductase . The acetic acid side chain suggests a primary mechanism of action involving ionic interaction with arginine residues (e.g., Arg120 in COX-1) within the catalytic active site, classifying these compounds as potential Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or metabolic modulators.

This guide details a self-validating workflow for the in vitro evaluation of these analogs, focusing on potency (IC50), selectivity (COX-2 vs. COX-1), and cellular safety.

Strategic Evaluation Workflow

To ensure resource efficiency, we employ a funnel approach:

  • Chemoinformatic Filter: Verify "Drug-Likeness" (Lipinski’s Rule of 5).

  • Primary Screen (Enzymatic): Cell-free assessment of target affinity (COX Inhibition).

  • Secondary Screen (Functional): Cellular efficacy in inflammatory models (LPS-stimulated macrophages).

  • Safety Counter-Screen: Cytotoxicity profiling to rule out false positives caused by cell death.

EvaluationWorkflow Start Compound Library (5-yl Acetic Acid Analogs) InSilico In Silico Filter (LogP, TPSA, Solubility) Start->InSilico Enzymatic Primary Screen: COX-1 / COX-2 Inhibition (Colorimetric/Fluorometric) InSilico->Enzymatic Pass Cellular Secondary Screen: LPS-Induced RAW 264.7 (NO & PGE2 Release) Enzymatic->Cellular IC50 < 10 µM Tox Safety Counter-Screen: MTT/MTS Assay (Metabolic Activity) Cellular->Tox Active Lead Lead Candidate Selection (Selectivity Index > 10) Tox->Lead Non-Toxic

Caption: Hierarchical screening funnel ensuring only potent and non-cytotoxic analogs progress to lead selection.

Protocol A: Differential COX-1/COX-2 Inhibition Assay

Objective: Determine the inhibitory concentration (IC50) of analogs against ovine COX-1 and human recombinant COX-2. Mechanism: The assay measures the conversion of Arachidonic Acid (AA) to PGG2, which is then reduced to PGH2. This reaction is coupled to the oxidation of a reporter molecule (e.g., TMPD or Amplex Red) yielding a signal proportional to enzyme activity.

Materials & Reagents
  • Enzymes: Purified Ovine COX-1 and Human Recombinant COX-2 (Commercial kits available, e.g., Cayman Chem #701050).

  • Substrate: Arachidonic Acid (100 µM final).

  • Cofactor: Heme (Hematin).

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Vehicle: DMSO (Final concentration < 2%).

Step-by-Step Methodology
  • Preparation: Dissolve 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid analogs in 100% DMSO to create 10 mM stock solutions. Serial dilute to generate a 7-point concentration curve (e.g., 0.01 µM to 100 µM).

  • Enzyme Activation: In a 96-well plate, add 10 µL of assay buffer (Tris-HCl, pH 8.0) and 10 µL of Heme. Add 10 µL of COX-1 or COX-2 enzyme solution.

  • Inhibitor Incubation: Add 10 µL of the test compound (or DMSO control) to the wells.

    • Critical Step: Incubate for 15 minutes at 25°C . This allows the acidic tail of the analog to interact with the Arg120 residue in the COX channel, establishing equilibrium binding.

  • Substrate Initiation: Rapidly add 10 µL of Arachidonic Acid/Chromophore mixture to all wells.

  • Measurement:

    • Colorimetric (TMPD): Read Absorbance at 590 nm immediately and kinetically for 5 minutes.

    • Fluorometric (ADHP): Read Ex/Em 530/585 nm.

  • Validation: Include Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Protocol B: Cellular Anti-Inflammatory Evaluation (RAW 264.7 Model)

Objective: Verify if the enzymatic inhibition translates to cellular efficacy by measuring Nitric Oxide (NO) and Prostaglandin E2 (PGE2) suppression. Cell Line: RAW 264.7 (Murine Macrophages).

Workflow
  • Seeding: Plate cells at

    
     cells/well in DMEM + 10% FBS in 96-well plates. Incubate overnight.
    
  • Pre-treatment: Replace media with serum-free DMEM containing test analogs (0.1 – 50 µM). Incubate for 1 hour .

    • Rationale: Pre-loading the cell ensures the inhibitor is present before the inflammatory cascade is triggered.

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL) to trigger the TLR4 pathway. Incubate for 18–24 hours .

  • Supernatant Harvesting: Collect cell culture supernatant for analysis.

Readouts
  • Nitric Oxide (NO): Use the Griess Reagent System . Mix 50 µL supernatant + 50 µL Sulfanilamide + 50 µL NED solution. Read Absorbance at 540 nm.

  • PGE2 Levels: Quantify using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) specific for PGE2.

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2_Gene COX-2 Expression NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 PGE2 Production COX2_Enzyme->PGE2 Analog Benzodioxin Analog (Inhibitor) Analog->COX2_Enzyme Blocks

Caption: Mechanistic intervention point of benzodioxin analogs within the inflammatory cascade.

Protocol C: Cytotoxicity Counter-Screen (MTS Assay)

Objective: Distinguish between true anti-inflammatory activity and non-specific cell death. A reduction in NO/PGE2 is meaningless if the compound kills the macrophages.

  • Method: Use the cells remaining from Protocol B (or a parallel plate).

  • Reagent: Add 20 µL of MTS/PMS reagent (tetrazolium salt) to each well.

  • Incubation: Incubate for 2–4 hours at 37°C. Viable mitochondria reduce MTS to a soluble formazan product.

  • Measurement: Read Absorbance at 490 nm.

  • Threshold: Compounds showing < 80% cell viability at the effective concentration (IC50) are flagged as Cytotoxic and prioritized for structural modification (e.g., increasing polarity or altering the 5-position substituent).

Data Presentation & Interpretation

Summarize your findings in a comparative table. The "Selectivity Index" (SI) is a key metric for NSAID development to predict gastric safety (COX-1 inhibition is linked to gastric ulcers).

Table 1: Representative Data Structure for Analog Evaluation

Compound IDR-Group (Pos 5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)RAW 264.7 NO IC50 (µM)Viability @ 50µM (%)
Ref (Indomethacin) -0.020.800.025 (COX-1 selective)0.595
Analog A -H12.54.23.08.598
Analog B -Cl8.10.516.2 1.292
Analog C -NO2>100>100N/A>5045 (Toxic)

Interpretation Guide:

  • High Selectivity Ratio (>10): Desirable. Indicates COX-2 preference, suggesting reduced gastrointestinal side effects.

  • 5-yl vs 6-yl SAR: Compare the 5-yl analogs to 6-yl literature standards. The 5-position is sterically more crowded; if potency is maintained, it suggests the benzodioxan ring adopts a specific twist conformation favorable for the hydrophobic pocket of COX-2.

References

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Source: PubMed Central (PMC). URL:[Link]

  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Source: PubMed. URL:[Link]

  • Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Source: PubMed. URL:[Link]

  • 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | C10H10O4 | CID 267534. Source: PubChem.[1] URL:[Link]

  • Pharmacology of non-steroidal anti-inflammatory drugs (NSAIDs). Source: Deranged Physiology. URL:[Link]

Sources

Application Note: Analytical Characterization of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for pharmaceutical development scientists and analytical chemists. It addresses the specific challenges in characterizing 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2), a critical regioisomer often confused with its more common 6-yl analog.

Executive Summary

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (hereafter 5-BDAA ) is a bicyclic aromatic acid used as a scaffold in the synthesis of adrenoceptor antagonists and serotonin ligands.

The primary analytical challenge is regioisomer differentiation . The 5-yl isomer possesses a 1,2,3-trisubstituted benzene ring pattern, whereas the commercially prevalent 6-yl isomer follows a 1,2,4-pattern. Standard low-resolution methods often fail to distinguish these, leading to critical failures in downstream API synthesis. This guide provides a definitive protocol for structural validation, purity assessment, and solid-state characterization.

Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 194.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water (pH dependent)
pKa (Predicted) ~4.2 (Carboxylic acid)
Key Impurities 6-yl regioisomer, 5-formyl precursor, methyl ester derivative

Structural Elucidation: The Regioisomer Check

Objective: To definitively prove the substituent is at the C5 position and not the C6 position using NMR spectroscopy.

Protocol 1: High-Resolution NMR ( H & C)

Rationale: The coupling pattern of the aromatic protons is the only self-validating method to confirm the 5-yl substitution without X-ray crystallography.

Experimental Setup:

  • Instrument: 400 MHz or higher (600 MHz recommended for clear splitting).

  • Solvent: DMSO-

    
     (preferred for solubility and carboxyl proton visibility) or 
    
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

Data Analysis & Expected Signals:

Region

(ppm)
MultiplicityIntegralAssignmentMechanistic Insight
Carboxyl 12.0 - 12.5Broad Singlet1H-COOHExchangeable; confirms free acid form.
Aromatic 6.70 - 6.85Triplet (or dd)1HH-7 CRITICAL: In the 5-yl isomer, H7 is flanked by H6 and H8, creating a triplet (

Hz). The 6-yl isomer lacks this triplet.
Aromatic 6.60 - 6.75Doublet1HH-6Ortho-coupled to H7.
Aromatic 6.80 - 6.90Doublet1HH-8Ortho-coupled to H7.
Dioxin Ring 4.20 - 4.30Multiplet4H-OCH

CH

O-
The ethylene bridge protons are chemically equivalent but magnetically non-equivalent (AA'BB' system).
Side Chain 3.55 - 3.65Singlet2H-CH

-COOH
Benzylic methylene.

Decision Logic:

  • If you see: A clear triplet in the aromatic region

    
    5-yl Isomer  (Confirmed).
    
  • If you see: An isolated singlet and two doublets

    
    6-yl Isomer  (Reject).
    

Chromatographic Purity & Assay (HPLC-UV-MS)

Objective: Quantify purity and detect the critical 6-yl regioisomer impurity at levels <0.1%.

Protocol 2: Reverse-Phase Separation

Rationale: A standard C18 column with acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape. A gradient is required to elute the more hydrophobic ester impurities.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (aromatic ring) and 210 nm (carbonyl).

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % A (Water/Acid) % B (ACN) Event
0.0 95 5 Equilibration
2.0 95 5 Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | End |

Impurity Profiling:

  • 5-BDAA (Main Peak): RT

    
     8-9 min.
    
  • 6-yl Isomer: typically elutes very close to the 5-yl. Optimization: If resolution < 1.5, switch to a Phenyl-Hexyl column to exploit

    
     interaction differences between the isomers.
    
  • Methyl Ester (Synthetic Intermediate): RT

    
     14-16 min (Late eluter).
    

Solid-State Characterization

Objective: Ensure the material is a stable crystalline form suitable for formulation or further synthesis.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Pan: Aluminum, crimped (non-hermetic).

  • Ramp: 10°C/min from 30°C to 250°C.

  • Nitrogen Purge: 50 mL/min.

Expected Results:

  • Melting Point: Look for a sharp endotherm. While the 6-yl isomer melts at 81-88°C, the 5-yl isomer typically exhibits a distinct melting range (often lower due to symmetry disruption, approx. 70-80°C, but must be experimentally verified).

  • Purity Check: A broad melting peak indicates amorphous content or regio-contamination.

Analytical Workflow Diagram

The following diagram illustrates the "Decision Tree" for validating the 5-yl isomer against common failures.

AnalyticalWorkflow Start Crude 5-BDAA Sample NMR 1H NMR (DMSO-d6) Focus: Aromatic Region (6.5-7.0 ppm) Start->NMR Decision Coupling Pattern? NMR->Decision Isomer6 Pattern: Singlet + 2 Doublets (1,2,4-substitution) Decision->Isomer6 Singlet found Isomer5 Pattern: Triplet + 2 Doublets (1,2,3-substitution) Decision->Isomer5 Triplet found Reject REJECT: Wrong Isomer Isomer6->Reject HPLC HPLC-UV/MS Analysis Purity & Impurity Profiling Isomer5->HPLC SolidState DSC/TGA Solid Form Confirmation HPLC->SolidState Release Release for Synthesis SolidState->Release

Caption: Analytical decision tree prioritizing NMR-based regioisomer confirmation before quantitative purity assessment.

References

  • Regioisomer Activity Differences: Vazquez, G., et al. "Structure-activity relationships of 1,4-benzodioxane derivatives." International Journal of Organic Chemistry, 2022.[2]

  • HPLC Method Development: "Separation of 1,4-Benzodioxan-6-ylacetic acid." SIELC Technologies Application Note.

  • General Benzodioxane NMR Data: "Spectroscopic analysis of N-[(2H-1,3-benzodioxol-5-yl)methyl] derivatives." Molbank, 2025.[3]

  • Chemical Properties: PubChem Compound Summary for CID 267534 (Related 2-acetic acid isomer for property comparison).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2)[1]. This molecule is a highly valued building block in medicinal chemistry, serving as a critical intermediate in the development of melatonergic agents[2], 5-HT1A receptor ligands, and D2 receptor antagonists[3].

Working with the 1,4-benzodioxane ring system presents unique synthetic challenges. The electron-rich nature of the oxygen heteroatoms frequently leads to regioselectivity issues during electrophilic aromatic substitution, catalyst poisoning during cross-coupling, and unexpected side reactions during homologation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your synthetic workflows.

Workflow Visualization: Strategic Synthetic Routes

The following diagram illustrates the two primary synthetic pathways utilized to construct the target acetic acid derivative, highlighting the critical intermediates and reaction conditions.

SynthesisWorkflow StartA 2,3-Dihydroxybenzaldehyde Aldehyde 2,3-Dihydro-1,4-benzodioxin- 5-carboxaldehyde StartA->Aldehyde 1,2-Dibromoethane StartB 1,4-Benzodioxine Bromide 5-Bromo-2,3-dihydro- 1,4-benzodioxine StartB->Bromide Br2, AcOH (Isomer mixture) Knoevenagel Knoevenagel Condensation (Malonic Acid) Aldehyde->Knoevenagel Coupling Pd-Catalyzed Arylation (Diethyl Malonate) Bromide->Coupling IntermediateA Acrylic Acid Derivative Knoevenagel->IntermediateA IntermediateB Aryl Malonate Ester Coupling->IntermediateB Reduction Reduction (Pd/C, H2) IntermediateA->Reduction Hydrolysis Hydrolysis & Decarboxylation IntermediateB->Hydrolysis Target 2-(2,3-dihydro-1,4-benzodioxin- 5-yl)acetic acid Reduction->Target Hydrolysis->Target

Synthetic pathways to 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid via aldehyde or bromide.

Troubleshooting Guide & FAQs

Q1: When starting from 2,3-dihydro-1,4-benzodioxine, my electrophilic aromatic substitution (formylation or bromination) yields a difficult-to-separate mixture of 5- and 6-substituted isomers. How can I improve regioselectivity for the 5-position? A1: The oxygen atoms in the 1,4-dioxane ring direct electrophilic attack to both the 5- and 6-positions. Direct formylation (e.g., Vilsmeier-Haack) or bromination typically favors the less sterically hindered 6-position, making the 5-isomer a minor product. Causality & Solution: To exclusively obtain the 5-substituted precursor, avoid direct electrophilic aromatic substitution on the unsubstituted benzodioxine. Instead, build the dioxane ring onto a pre-substituted benzene ring. The industry standard is to start from 2,3-dihydroxybenzaldehyde and react it with 1,2-dibromoethane in the presence of potassium carbonate and cupric oxide in DMF[4]. This guarantees 100% regioselectivity for 2,3-dihydro-1,4-benzodioxin-5-carboxaldehyde, completely bypassing the need for tedious chromatographic separation.

Q2: I am using the Knoevenagel condensation of 2,3-dihydro-1,4-benzodioxin-5-carboxaldehyde with malonic acid, but the subsequent reduction/decarboxylation step gives low yields of the final acetic acid. Why? A2: The Knoevenagel condensation yields a cinnamic acid derivative (3-(2,3-dihydro-1,4-benzodioxin-5-yl)acrylic acid). If you attempt a one-pot reduction and decarboxylation, the rigid, electron-rich benzodioxane system alters the electron density of the alkene, interfering with the transition state required for efficient decarboxylation. Causality & Solution: Isolate the steps to maintain thermodynamic control. First, perform the Knoevenagel condensation in pyridine/piperidine to form the acrylic acid. Next, reduce the double bond using catalytic hydrogenation (Pd/C, H2). Finally, perform the thermal decarboxylation at 150°C. Self-Validation Checkpoint: Monitor the disappearance of the vinylic protons (


 6.5–7.8 ppm) in 

H-NMR before proceeding to the thermal decarboxylation step. If vinylic protons remain, refresh the Pd/C catalyst.

Q3: I opted for Route B (Pd-catalyzed alpha-arylation of diethyl malonate with 5-bromo-2,3-dihydro-1,4-benzodioxine). The reaction stalls at 40% conversion. How do I prevent catalyst deactivation? A3: The benzodioxane oxygen atoms can weakly coordinate with the palladium center. This off-target coordination competes with your phosphine ligands, leading to premature catalyst aggregation and the precipitation of inactive palladium black. Causality & Solution: Use a highly sterically hindered, electron-rich biaryl phosphine ligand like XPhos or BrettPhos. The massive steric bulk of these ligands forces the palladium center into a highly active mono-ligated state and physically blocks the substrate's oxygen atoms from coordinating. Additionally, ensure rigorous degassing of the solvent via freeze-pump-thaw cycles, as oxygen rapidly oxidizes these electron-rich phosphines.

Quantitative Data: Route Comparison

MetricRoute A (Aldehyde Homologation)Route B (Bromide Cross-Coupling)
Starting Material 2,3-Dihydroxybenzaldehyde5-Bromo-2,3-dihydro-1,4-benzodioxine[5]
Regioselectivity 100% (Pre-installed directing groups)Poor (Requires separation of 5- and 6-isomers)
Overall Yield 45% – 55%30% – 40%
Key Challenge Multi-step reduction/decarboxylationCatalyst poisoning by ring oxygen
Scalability High (Standard robust chemistry)Moderate (Requires expensive Pd/Ligands)

Self-Validating Experimental Protocols

Protocol A: Synthesis via 2,3-Dihydro-1,4-benzodioxin-5-carboxaldehyde (Route A)

Step 1: Ring Closure (Precursor Synthesis)

  • Dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) in dry DMF.

  • Add 1,2-dibromoethane (1.3 eq), anhydrous K

    
    CO
    
    
    
    (2.0 eq), and a catalytic amount of CuO.
  • Reflux the mixture at 135°C for 3 hours[4].

  • Extract with benzene, wash with water to remove DMF, and purify via silica gel chromatography (n-hexane/acetone = 5/1) to yield 2,3-dihydro-1,4-benzodioxin-5-carboxaldehyde as white crystals[4]. Validation: Melting point should be 63–64°C[4].

Step 2: Homologation & Reduction

  • Combine the aldehyde (1.0 eq) with malonic acid (1.5 eq) in pyridine containing a catalytic amount of piperidine. Reflux for 4 hours.

  • Cool and pour into 1M HCl to precipitate the acrylic acid intermediate. Filter and dry.

  • Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H

    
     atmosphere (1 atm) for 12 hours.
    
  • Filter through a pad of Celite to remove the catalyst and concentrate in vacuo. Validation: Analyze the crude product via LC-MS. The target 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid will show an [M-H]

    
     peak at m/z 193.1.
    
Protocol B: Synthesis via 5-Bromo-2,3-dihydro-1,4-benzodioxine (Route B)

Step 1: Cross-Coupling

  • In an oven-dried Schlenk flask, combine 5-bromo-2,3-dihydro-1,4-benzodioxine (1.0 eq), diethyl malonate (1.5 eq), Pd(OAc)

    
     (5 mol%), XPhos (10 mol%), and Cs
    
    
    
    CO
    
    
    (2.0 eq) in anhydrous, degassed dioxane.
  • Stir at 100°C for 18 hours under an argon atmosphere.

  • Cool to room temperature, filter through a silica plug to remove inorganic salts and catalyst, and concentrate.

Step 2: Hydrolysis & Decarboxylation

  • Treat the crude diester with 2M NaOH in THF/water (1:1) at reflux for 4 hours to achieve complete saponification.

  • Acidify the aqueous layer to pH 1 with concentrated HCl, extracting the resulting diacid into ethyl acetate.

  • Concentrate the organic layer and heat the neat residue to 150°C in a distillation setup until CO

    
     evolution ceases (approximately 1 hour).
    Validation: Recrystallize the final product from toluene/heptane. Product integrity is confirmed via 
    
    
    
    H-NMR by the presence of a distinct singlet at ~3.6 ppm corresponding to the -CH
    
    
    -COOH protons.

References

  • US5856529A - Benzofuran and dihydrobenzofuran melatonergic agents. Google Patents. 6

  • 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid. MolAid. 1

  • A Synthetic Overview of New Molecules with 5-HT1A Binding Affinities. Mini Reviews in Medicinal Chemistry.3

  • 5-BROMO-2,3-DIHYDRO-1,4-BENZODIOXANE synthesis. ChemicalBook. 5

  • Synthesis of (1) 2,3-ethylenedioxybenzaldehyde. PrepChem.com. 4

Sources

Technical Support Center: Purification Diagnostics for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2). This molecule presents a unique matrix of purification challenges due to the steric hindrance of the 5-position on the benzodioxin ring, its propensity for thermal degradation, and its strong chelating affinity for transition metals used during synthesis.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the causality of your purification failures and provide self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: During LC-MS analysis, I see a persistent impurity with an identical mass (m/z 193.05 [M-H]⁻). Recrystallization is not removing it. What is this, and why is it forming?

The Causality: You are observing the 6-yl regioisomer, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS: 17253-11-1). If your synthetic route involves electrophilic aromatic substitution or directed metalation of the 1,4-benzodioxan core, the reaction strongly favors the 6-position. The 5-position is sterically hindered by the adjacent oxygen atom of the dioxane ring, making the 6-yl isomer the thermodynamically and kinetically favored byproduct[1]. Because both isomers share nearly identical polarities and hydrogen-bonding capabilities, they co-crystallize, rendering standard solvent recrystallization ineffective. The Fix: You must shift to orthogonal purification methods, specifically reverse-phase Preparative HPLC with a tightly controlled gradient, as detailed in our protocol section.

Q2: My compound is darkening and losing mass during rotary evaporation and vacuum drying. What is causing this degradation?

The Causality: Phenylacetic acid derivatives are highly susceptible to thermal decarboxylation. At elevated temperatures, the molecule undergoes an irreversible decarboxylation reaction, releasing CO₂ and degrading into a substituted toluene derivative (5-methyl-2,3-dihydro-1,4-benzodioxine)[2]. Furthermore, if your synthesis utilized palladium or copper catalysts, residual trace metals act as powerful catalysts for oxidative decarboxylation, drastically lowering the activation energy required for degradation[3]. The Fix: Never exceed a bath temperature of 40°C during solvent evaporation. Ensure all transition metals are rigorously scavenged before any thermal concentration steps.

Q3: Standard acid/base aqueous workups are failing to remove residual Palladium (Pd) from my cross-coupling synthesis. Why?

The Causality: The molecular architecture of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid features a carboxylic acid moiety in close proximity to the electron-rich oxygens of the benzodioxin ring. This creates a bidentate-like chelating environment that binds Pd(II) and Pd(0) species tightly. Aqueous washes cannot break this coordination complex. The Fix: You must introduce a competitive binder. Functionalized silica (e.g., Silica-Thiol) or synthetic carbon adsorbents (e.g., Carboxen) possess functional group densities (up to 2.4 mmol/g) that drastically outcompete the product for the metal, dropping Pd levels to < 1 ppm without sacrificing API yield[4],[5].

Part 2: Mechanistic & Workflow Visualizations

To understand the purification lifecycle and the risks of thermal stress, review the following system logic diagrams.

Workflow Start Crude Synthesis Mixture (Contains 5-yl & 6-yl isomers, Pd) Scavenge Palladium Scavenging (Silica-Thiol / Carboxen) Start->Scavenge Add Scavenger Filter Filtration & Concentration (< 1 ppm Pd) Scavenge->Filter 12-24h, 25°C HPLC Prep-HPLC Separation (Reverse-Phase C18) Filter->HPLC Load Sample Isomer5 Fraction 1: 5-yl Isomer (Target Product) HPLC->Isomer5 Early Elution Isomer6 Fraction 2: 6-yl Isomer (Impurity) HPLC->Isomer6 Late Elution Crystallize Low-Temp Crystallization (Avoid Decarboxylation) Isomer5->Crystallize Concentrate < 40°C Pure Pure 2-(2,3-dihydro-1,4- benzodioxin-5-yl)acetic acid Crystallize->Pure Vacuum Dry

Fig 1: Optimized purification workflow isolating the 5-yl isomer while mitigating metal and thermal risks.

Pathway Acid 2-(2,3-dihydro-1,4-benzodioxin-5-yl) acetic acid Heat Thermal Stress / Metal Catalysis (> 60°C or Pd/Cu present) Acid->Heat Zwitterion Ring-Protonated Zwitterion Intermediate Heat->Zwitterion Low/Neutral pH Anion Benzyl Anion Intermediate (High pH pathway) Heat->Anion High pH Decarb CO2 Release (Irreversible) Zwitterion->Decarb Anion->Decarb Degraded 5-Methyl-2,3-dihydro-1,4-benzodioxine (Degradation Product) Decarb->Degraded

Fig 2: Mechanistic pathway of thermal and metal-catalyzed oxidative decarboxylation.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Comparison of Regioisomers
Property5-yl Isomer (Target)6-yl Isomer (Impurity)Impact on Purification
CAS Number 274910-20-217253-11-1N/A
Steric Environment High (Adjacent to Dioxane O)Low (Unobstructed)6-yl forms preferentially during synthesis.
Crystallization Co-crystallizesCo-crystallizesPrevents separation via standard recrystallization.
RP-HPLC Elution Elutes First (Slightly more polar)Elutes SecondRequires shallow gradient (e.g., 5-10% B/min) for baseline resolution.
Table 2: Palladium Scavenger Efficiency Data

Data reflects the treatment of crude reaction mixtures initially containing ~1250 ppm Pd.

Scavenger TypeMechanism of ActionLoading CapacityResidual Pd (ppm)Product Yield Recovery
Standard Aqueous Wash Phase partitioningN/A> 400 ppm85%
Activated Carbon PhysisorptionLow~ 45 ppm70% (Non-specific binding)
Silica-Thiol Covalent Thiol-Pd Chelation~ 1.2 mmol/g< 10 ppm95%
Carboxen® 564 Synthetic Carbon Adsorption~ 2.4 mmol/g< 1 ppm> 98%

Part 4: Self-Validating Experimental Protocols

Protocol A: Quantitative Palladium Scavenging

Purpose: To break the product-metal chelation complex and prevent downstream oxidative decarboxylation.

  • Solvent Exchange: Dissolve the crude 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid in Methanol or DMF (10 mL/g of crude). Causality: Methanol swells the scavenger pores, maximizing surface area contact[4].

  • Scavenger Addition: Add 5 equivalents (relative to the theoretical Pd catalyst load) of Carboxen® 564 or Silica-Thiol resin to the solution.

  • Incubation: Stir the suspension gently at 25°C for 12 to 24 hours. Do not heat.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger resin. Wash the pad with 2 column volumes of Methanol.

  • Validation Step (Self-Correction): Pull a 100 µL aliquot, evaporate, and analyze via ICP-MS. Pass criteria: Pd < 10 ppm. If > 10 ppm, repeat steps 2-4 with fresh scavenger[5].

  • Concentration: Concentrate the filtrate under reduced pressure. Critical: Maintain the water bath at ≤ 35°C to prevent decarboxylation[2].

Protocol B: Preparative HPLC Separation of 5-yl and 6-yl Isomers

Purpose: To isolate the sterically hindered 5-yl isomer from the thermodynamically favored 6-yl isomer.

  • Stationary Phase Selection: Use a high-carbon-load C18 Prep column (e.g., 5 µm, 250 x 21.2 mm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water (Maintains the carboxylic acid in its protonated, non-ionized state to ensure sharp peak shape).

    • Phase B: Acetonitrile.

  • Gradient Design: Run a shallow gradient from 20% B to 50% B over 30 minutes. Causality: The structural similarity of the isomers means their partition coefficients are nearly identical. A steep gradient will cause co-elution.

  • Fraction Collection: The 5-yl isomer will elute slightly earlier due to the steric disruption of the hydration sphere around the carboxylic acid. Collect fractions based on UV absorbance at 254 nm.

  • Validation Step: Analyze fractions via ¹H-NMR. The 5-yl isomer will show an aromatic proton splitting pattern distinct from the 6-yl isomer (look for the ortho-coupling of the protons adjacent to the acetic acid group).

  • Lyophilization: Freeze the pure fractions and lyophilize to dryness. Do not use heat to evaporate the water/acetonitrile mixture.

References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure ResearchGate[Link]

  • Effect of copper salts on hydrothermal oxidative decarboxylation: A study of phenylacetic acid The Royal Society of Chemistry[Link]

  • ELECTROPHILIC SUBSTITUTION OF 5- AND 6-DERIVATIVES OF 1,4-BENZODIOXAN Semantic Scholar[Link]

Sources

byproduct identification in 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2).

This compound is a highly valuable building block in medicinal chemistry, particularly for central nervous system (CNS) agents and alpha-adrenoreceptor antagonists. The most robust and scalable synthetic route to this arylacetic acid involves a four-step homologation from the commercially available aldehyde:

  • Reduction: 2,3-dihydro-1,4-benzodioxin-5-carboxaldehyde to the corresponding benzyl alcohol.

  • Chlorination: Conversion to 5-(chloromethyl)-2,3-dihydro-1,4-benzodioxin.

  • Cyanation: Displacement to yield 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile.

  • Hydrolysis: Final conversion to 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid.

Below, we address the most critical failure modes, byproduct identifications, and mechanistic troubleshooting steps encountered during this workflow.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: During the chlorination step (Step 2), LC-MS reveals a massive non-polar impurity with an of ~315[M+H]+. What is this, and how do I prevent it?

A1: You are observing the symmetric ether byproduct: bis(2,3-dihydro-1,4-benzodioxin-5-ylmethyl) ether .

  • The Causality: Benzyl alcohols are highly susceptible to acid-catalyzed self-condensation. When you add thionyl chloride (

    
    ), stoichiometric amounts of 
    
    
    
    gas are generated. If the local concentration of the starting alcohol is high, the acidic environment protonates the hydroxyl group, turning it into an excellent leaving group (water). An unreacted alcohol molecule then acts as a nucleophile, attacking the benzylic carbon to form the stable dibenzyl ether[1].
  • The Solution: To suppress this, the reaction must be self-validating against acid buildup. Add

    
     dropwise to a dilute solution of the alcohol at 0°C, and introduce a mild base scavenger (such as a catalytic amount of pyridine or triethylamine) to neutralize the initial 
    
    
    
    spike.
Q2: In the cyanation step (Step 3), my yield of the target nitrile is low, and I am isolating a dimeric impurity with an of ~324 [M+H]+. How is this forming?

A2: This is the dialkylated byproduct: 2,3-bis(2,3-dihydro-1,4-benzodioxin-5-yl)propanenitrile .

  • The Causality: The alpha-protons of your newly formed product, 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile, are highly acidic due to the electron-withdrawing nitrile group. The sodium cyanide (

    
    ) reagent—and any aqueous sodium hydroxide often present in commercial cyanide—acts as a base. This deprotonates the product to form a resonance-stabilized carbanion. This carbanion rapidly attacks unreacted 5-(chloromethyl)-2,3-dihydro-1,4-benzodioxin in a classic nucleophilic substitution, yielding the dimer[2].
    
  • The Solution: Transition to a Phase Transfer Catalysis (PTC) system. By using a biphasic solvent system (e.g., Toluene/Water) with tetrabutylammonium bromide (TBAB), the newly formed nitrile rapidly partitions into the organic phase, physically isolating it from the basic aqueous cyanide layer and preventing deprotonation.

Q3: During the final basic hydrolysis (Step 4), a neutral, polar compound remains in the organic phase after basic extraction. It has an of ~194[M+H]+. Why didn't it hydrolyze?

A3: This is the intermediate primary amide: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide .

  • The Causality: The hydrolysis of nitriles to carboxylic acids is a two-stage process that proceeds via an amide intermediate. The second stage (amide to carboxylic acid) is the rate-limiting step because the amide carbonyl is significantly less electrophilic than the starting nitrile carbon[3]. If the hydroxide concentration is too low, or if the reaction is not heated sufficiently, the thermodynamic driving force stalls at the hydration stage, leaving you with the amide.

  • The Solution: Ensure you are using a high-boiling solvent system (e.g., ethylene glycol or a 1:1 ethanol/water mix) with a massive excess of strong base (20-30%

    
    ). Reflux must be maintained for at least 12-18 hours to drive the amide hydrolysis to completion.
    

Part 2: Quantitative Data & Byproduct Matrix

The following table summarizes the key analytical markers for the target intermediates and their associated byproducts to aid in rapid LC-MS/HPLC identification.

Reaction StepTarget CompoundIdentified ByproductTheoretical

Primary Cause of FormationMitigation Strategy
2. Chlorination 5-(chloromethyl)-2,3-dihydro-1,4-benzodioxinBis(benzodioxin-5-ylmethyl) ether315.1 [M+H]+Acid-catalyzed self-condensation of alcoholDilution; use of pyridine as an

scavenger.
3. Cyanation 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrileDialkylated Nitrile (Dimer)324.1 [M+H]+Base-catalyzed carbanion alkylationBiphasic Phase Transfer Catalysis (PTC).
4. Hydrolysis 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acidBenzodioxin-5-ylacetamide194.1 [M+H]+Rate-limiting amide hydrolysisExtended reflux in high-boiling alkaline solvent.

Part 3: Visualizing the Workflow and Mechanisms

Workflow Aldehyde 2,3-dihydro-1,4-benzodioxin- 5-carboxaldehyde Alcohol 2,3-dihydro-1,4-benzodioxin- 5-ylmethanol Aldehyde->Alcohol NaBH4 Reduction Chloride 5-(chloromethyl)-2,3-dihydro- 1,4-benzodioxin Alcohol->Chloride SOCl2 Chlorination Ether Bis(benzodioxin-5-ylmethyl) ether (Ether Byproduct) Alcohol->Ether H+ Catalyst Self-Condensation Nitrile 2-(2,3-dihydro-1,4-benzodioxin- 5-yl)acetonitrile Chloride->Nitrile NaCN Cyanation Acid 2-(2,3-dihydro-1,4-benzodioxin- 5-yl)acetic acid (Target) Nitrile->Acid NaOH/H2O Hydrolysis Dimer Dialkylated Nitrile (Dimeric Byproduct) Nitrile->Dimer Base + Chloride Alkylation Amide Benzodioxin-5-ylacetamide (Amide Byproduct) Nitrile->Amide Incomplete Hydrolysis

Figure 1: Synthetic workflow for the arylacetic acid, highlighting critical byproduct branching pathways.

Mechanism Nitrile Product Nitrile (Ar-CH2-CN) Carbanion Resonance-Stabilized Carbanion (Ar-CH⁻-CN) Nitrile->Carbanion Deprotonation Base Base (CN⁻ / OH⁻) Base->Carbanion Dimer Dimeric Byproduct (Ar-CH(CN)-CH2-Ar) Carbanion->Dimer Nucleophilic Attack Chloride Unreacted Chloride (Ar-CH2-Cl) Chloride->Dimer

Figure 2: Mechanistic pathway illustrating the base-catalyzed formation of the dimeric alkylation byproduct.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Chlorination (Suppression of Etherification)

This protocol utilizes a base scavenger to prevent the acid-catalyzed self-condensation of the alcohol.

  • Preparation: Dissolve 2,3-dihydro-1,4-benzodioxin-5-ylmethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere.

  • Scavenger Addition: Add Pyridine (0.1 eq) to the solution. This acts as a catalytic acid scavenger.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise over 30 minutes. Self-Validation Check: The controlled dropwise addition ensures the local concentration of 
    
    
    
    never exceeds the buffering capacity of the system.
  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the alcohol spot is completely consumed.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: Biphasic Cyanation (Suppression of Dimerization)

This protocol uses Phase Transfer Catalysis (PTC) to physically separate the acidic product from the basic aqueous layer.

  • Preparation: Dissolve 5-(chloromethyl)-2,3-dihydro-1,4-benzodioxin (1.0 eq) in Toluene (8 mL/g).

  • Aqueous Phase: In a separate flask, dissolve Sodium Cyanide (

    
    , 1.5 eq) in Deionized Water (3 mL/g). Caution: Highly toxic. 
    
  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB, 0.05 eq) to the toluene solution.

  • Reaction: Combine the two phases and heat to 80°C under vigorous mechanical stirring (crucial for emulsion formation) for 6 hours. Self-Validation Check: Vigorous stirring ensures maximum interfacial surface area, while TBAB shuttles the cyanide into the organic phase and the product safely remains in the toluene, avoiding base-catalyzed dimerization.

  • Workup: Cool to room temperature, separate the organic layer, and wash the aqueous layer with a 5% sodium hypochlorite (bleach) solution to destroy excess cyanide. Wash the organic layer with water, dry, and concentrate.

Protocol C: Complete Basic Hydrolysis (Suppression of Amide Stalling)
  • Preparation: Suspend 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile (1.0 eq) in a 1:1 mixture of Ethanol and 25% aqueous

    
     (10 mL/g).
    
  • Reaction: Equip the flask with a reflux condenser and heat to 100°C (gentle reflux) for 16 hours.

  • Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure.

  • Extraction: Wash the remaining aqueous alkaline layer with Diethyl Ether (2 x 10 mL) to remove any unreacted amide byproduct (The neutral amide will partition into the ether).

  • Precipitation: Acidify the aqueous layer with 6M

    
     to pH 2. The target 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
    

References

  • Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Academia.edu. Available at:[Link]

  • Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled reaction conditions - A kinetic study. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Solubility Optimization for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific solubility challenges associated with 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2).[1] While this compound serves as a critical scaffold in medicinal chemistry (often targeting neurological or metabolic pathways), its physicochemical properties frequently lead to "crashing out" (precipitation) when diluted from organic stock solutions into aqueous biological media.

This resource provides a self-validating troubleshooting framework, moving from basic physicochemical principles to advanced solubilization protocols.[1]

Module 1: Physicochemical Intelligence

To solve solubility, you must understand the molecule's behavior in solution. This compound is a lipophilic carboxylic acid .[1] Its solubility is binary: it is low in its neutral form and high in its ionized form.

Key Properties Table
PropertyValue (Approx.)Implication for Assay
Molecular Weight 194.18 g/mol Small molecule; diffusion is rarely rate-limiting.[1]
pKa (Acidic) 4.5 – 5.0CRITICAL: At pH < 4.5, it is neutral (insoluble).[1] At pH > 6.0, it is anionic (soluble).
LogP (Octanol/Water) ~1.1 – 1.2Moderately lipophilic.[1] Requires organic co-solvent or ionization to dissolve in water.[1]
Water Solubility (Neutral) < 1 mg/mLPoor.[1] Will precipitate in acidic buffers (e.g., acetate buffer pH 4.0).
DMSO Solubility > 50 mMExcellent.[1] Ideal for stock solutions.[1]
The "Ionization Switch" Mechanism

The most common error is diluting a high-concentration DMSO stock (e.g., 100 mM) directly into a low-buffering capacity medium that is slightly acidic.[1]

  • Mechanism: The stock solution is neutral. Upon hitting the water, if the pH drops locally or is not maintained above 6.0, the compound reverts to its protonated, insoluble form and precipitates immediately.

  • Solution: Ensure the final assay medium is strongly buffered at pH 7.4 .

Module 2: Troubleshooting Guide (FAQ)

Q1: "My compound precipitates immediately when I add the DMSO stock to the cell culture media. Why?"

Diagnosis: This is likely "Solvent Shock."[1] The rapid change in polarity combined with a local high concentration causes the compound to aggregate before it can disperse and ionize. Corrective Action:

  • Increase Mixing Speed: Vortex the media while adding the DMSO stock dropwise.

  • The Intermediate Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create a 10x intermediate dilution in PBS (pH 7.4) or media, then transfer that to the final well.

  • Check Media pH: Ensure your media has sufficient buffering capacity (HEPES is preferred over Bicarbonate for bench-top handling) to maintain pH 7.4.[1]

Q2: "I need to dose at 100 µM, but I'm limited to 0.1% DMSO. Is this possible?"

Analysis: 100 µM = 0.1 mM.[1] If your stock is 100 mM, this requires a 1:1000 dilution (0.1% DMSO). Feasibility: Yes, 100 µM is generally below the solubility limit of the ionized salt form. Protocol: If you observe precipitation at this concentration, your compound is likely not fully ionized.

  • Fix: Add 1 equivalent of NaOH to your DMSO stock (creating the Sodium Salt in situ) before diluting. (See Protocol A below).

Q3: "I see crystals in my microscope during the live-cell assay. Is my data valid?"

Verdict: No. Reasoning: Crystals cause two artifacts:

  • False Negatives: The actual concentration of dissolved drug is lower than calculated.[1]

  • Physical Toxicity: Crystals can mechanically damage cell membranes or scatter light, interfering with optical readouts (fluorescence/absorbance).[1] Action: Filter the media through a 0.22 µm filter and re-quantify the concentration via HPLC/UV, or lower the dose until crystals disappear.

Module 3: Advanced Protocols

Protocol A: In-Situ Salt Formation (The "Gold Standard")

Purpose: To maximize aqueous solubility by pre-ionizing the carboxylic acid before it touches the aqueous media.

Reagents:

  • Compound Stock (Solid)[1]

  • DMSO (Anhydrous)[1]

  • 1.0 M NaOH (Aqueous)[1]

Step-by-Step:

  • Calculate: Determine the moles of compound being prepared.

  • Dissolve: Dissolve the solid compound in DMSO to reach 90% of your target volume.

  • Activate: Add 1.05 equivalents of 1.0 M NaOH directly to the DMSO solution.

    • Note: The small amount of water from the NaOH solution is negligible for the stock stability if used immediately.

  • Mix: Vortex for 30 seconds. The solution may warm slightly.[2]

  • Dilute: Dilute this "Pre-activated Stock" into your assay buffer. The compound is now chemically forced into its soluble carboxylate anion form.

Protocol B: Kinetic Solubility Verification via Nephelometry (Simplified)

Purpose: To empirically determine the "Crash Point" of your compound in your specific assay buffer.

  • Prepare Buffer: Aliquot 198 µL of your specific Assay Buffer (e.g., PBS + 1% BSA) into a clear-bottom 96-well plate.

  • Titrate: Add 2 µL of compound stock at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM stocks) to different wells.

  • Incubate: Shake at 500 rpm for 2 hours at 37°C.

  • Read: Measure Absorbance at 600nm (OD600).

  • Analyze: A spike in OD600 indicates precipitation (turbidity).[1] Your working limit is the highest concentration before the spike.

Module 4: Visualizing the Workflow

Diagram 1: Solubility Optimization Decision Tree

This logic flow guides you through the selection of the correct solvent system based on your assay conditions.

SolubilityTree Start Start: Compound Preparation CheckStruct Analyze Structure: Carboxylic Acid Present? Start->CheckStruct StandardDMSO Standard Protocol: Dissolve in 100% DMSO CheckStruct->StandardDMSO Yes Dilution Dilute into Assay Media (Final DMSO < 1%) StandardDMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation CheckPH Check Media pH: Is pH < 7.0? Precipitation->CheckPH Yes Success Soluble Homogeneous Solution Proceed to Assay Precipitation->Success No AdjustPH Adjust Media to pH 7.4 (Ensure Ionization) CheckPH->AdjustPH Yes SaltForm Protocol A: In-Situ Salt Formation (Add 1 eq NaOH to Stock) CheckPH->SaltForm No (pH is already 7.4) AdjustPH->Dilution SaltForm->Dilution Cyclodextrin Advanced Method: Complex with HP-beta-CD SaltForm->Cyclodextrin Still Precipitates Cyclodextrin->Dilution

Caption: Decision tree for troubleshooting precipitation issues. The primary path involves ensuring ionization of the carboxylic acid moiety via pH adjustment or salt formation.[3]

Diagram 2: The "Soft Landing" Dilution Protocol

To prevent "Solvent Shock" (rapid precipitation upon contact with water), use this intermediate dilution step.

DilutionProtocol Stock Master Stock (100 mM in DMSO) Intermediate Intermediate Plate (1 mM in PBS pH 7.4) 10% DMSO Stock->Intermediate Add 2 µL Stock to 198 µL Buffer Assay Assay Plate (10 µM in Media) 0.1% DMSO Intermediate->Assay Add 1 µL Int. to 99 µL Media Step1 Step 1: 1:100 Dilution (Prevents Shock) Step1->Intermediate Step2 Step 2: 1:100 Dilution (Final Dosing) Step2->Assay

Caption: The "Soft Landing" protocol uses an intermediate dilution step to lower the solvent concentration gradually, allowing the compound to equilibrate and ionize without aggregating.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 267534, 2,3-Dihydro-1,4-benzodioxin-2-acetic acid. Retrieved from [Link].[1] (Note: Isomeric reference for property estimation).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard text for solubility optimization in drug discovery).

  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of pKa-dependent solubility models for carboxylic acids).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Retrieved from [Link].

Sources

stability issues of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid Solutions

Overview Welcome to the Technical Support Center for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2). While the 1,4-benzodioxane core is generally recognized for its baseline chemical and thermal stability[1], its behavior in solution is highly dependent on solvent choice, pH, and handling. This guide synthesizes field-proven insights to help researchers and drug development professionals overcome common solubility and degradation challenges.

Module 1: Solubility & Reconstitution Dynamics

FAQ 1: Why does my compound precipitate when diluted into aqueous assay buffers? The Causality: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid contains a highly hydrophobic bicyclic core paired with a polar acetic acid tail. When transitioning from a high-solubility organic solvent (like DMSO) to an aqueous buffer, a "solvent shift" occurs. The water molecules preferentially hydrogen-bond with the DMSO, stripping the hydration shell away from the hydrophobic benzodioxin ring and causing rapid aggregation. The Solution: Always pre-warm your aqueous buffer to 37°C and add the DMSO stock dropwise under vigorous vortexing. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to maintain solubility without inducing cytotoxicity in downstream cellular assays[2].

FAQ 2: Can I dissolve the lyophilized powder directly in unbuffered water? The Causality: No. The acetic acid moiety (pKa ~4.5) will partially dissociate in unbuffered water, dropping the local pH. Because the ether linkages of the 1,4-benzodioxane ring are highly susceptible to acid-catalyzed nucleophilic substitution[3], this auto-acidification triggers premature ring-opening degradation. Always use a buffered system (pH 7.2 - 7.4) if aqueous dissolution is mandatory, though initial DMSO reconstitution remains the gold standard.

Module 2: Solution Stability & Degradation Pathways

FAQ 3: I am observing multiple peaks in my LC-MS after storing the aqueous solution for 48 hours. What is happening? The Causality: The compound is actively degrading. Aqueous solutions of benzodioxin derivatives should never be stored for more than 24 hours[2]. The primary degradation pathway is the hydrolytic cleavage of the ether linkages within the dioxin ring, which is accelerated by trace acidity or oxidative stress[3]. This process yields ring-opened catechol derivatives and quinone-like byproducts that will confound your assay results.

Degradation A 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid B Acidic Media (pH < 4.0) A->B C Oxidative Stress (O2, Light) A->C D Acid-Catalyzed Ether Cleavage B->D E Radical Oxidation C->E F Ring-Opened Catechols D->F G Quinone-like Degradants E->G

Caption: Degradation pathways of 1,4-benzodioxin derivatives in solution.

Quantitative Stability Parameters

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO or DMFOvercomes the high lipophilicity of the benzodioxin core[3].
Aqueous Solubility ~0.3 mg/mL (in 1:2 DMSO:PBS)The acetic acid group requires pH > 5.5 for deprotonation to aid solubility[2].
Stock Storage -20°C to -80°C (Amber vials)Prevents oxidative degradation and thermal breakdown[3].
Aqueous Working Solution Use within 24 hoursPrevents acid-catalyzed hydrolysis of the dioxin ring[2].

pH-Dependent Stability Profile

pH RangeStability StatusPrimary Degradation Mechanism
pH < 4.0 Highly UnstableAcid-catalyzed nucleophilic substitution (ether cleavage)[3].
pH 5.5 - 7.4 Moderately StableOptimal range. Deprotonated acetic acid improves solubility.
pH > 9.0 UnstableBase-catalyzed degradation and potential oxidation[3].

Module 3: Self-Validating Experimental Protocols

To ensure reproducibility and prevent the introduction of degraded artifacts into your assays, strictly adhere to the following self-validating workflow.

Protocol: Optimized Reconstitution and Stability Validation

Phase 1: Stock Preparation (10 mM)

  • Weighing: Accurately weigh 1.94 mg of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (MW: 194.18 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If microscopic particulates remain, sonicate in a water bath at 25°C - 37°C for a maximum of 5 minutes[3].

  • Validation Check: The solution must be completely transparent. Perform a quick UV-Vis scan; expect a λmax around 244 nm[2].

Phase 2: Storage and Aliquoting 5. Inert Atmosphere: Purge the headspace of amber glass vials with an inert gas (Nitrogen or Argon) to displace reactive atmospheric oxygen[3]. 6. Aliquoting: Dispense into 50 µL single-use aliquots to completely eliminate freeze-thaw cycles. 7. Storage: Cap tightly and store immediately at -20°C or -80°C[3].

Phase 3: Aqueous Dilution (Day of Assay) 8. Thawing: Thaw a single DMSO aliquot at room temperature. 9. Dilution: Pre-warm the target aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C. Add the DMSO stock dropwise to the buffer while vortexing. 10. Validation Check: Analyze via LC-MS immediately (T=0). Confirm the parent mass ([M-H]- = 193.18 m/z) remains >95% intact. Discard any remaining aqueous solution after 24 hours[2].

Workflow W1 Weigh Solid Compound W2 Dissolve in Anhydrous DMSO W1->W2 W3 Vortex & Sonicate (< 37°C) W2->W3 W4 Aliquot into Amber Vials W3->W4 W5 Store at -20°C (Argon) W4->W5 W6 Dilute in Buffer (Use < 24h) W5->W6

Caption: Optimized reconstitution and storage workflow for benzodioxin acetic acids.

References

  • BenchChem - Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Deriv
  • Cayman Chemical - PRODUCT INFORMATION: CCT251236 (Benzodioxin Deriv
  • PMC (National Institutes of Health) - Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Strategy

User Query: "How do I scale up the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid and avoid common regioselectivity issues?"

The Core Challenge: The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid presents a distinct regiochemical challenge compared to the more common 6-substituted isomers. The "5-position" (ortho to the bridgehead oxygen) is sterically crowded and electronically distinct.

The Solution: You cannot reliably access the 5-position via electrophilic aromatic substitution (e.g., Friedel-Crafts) on an unsubstituted 1,4-benzodioxane, as this predominantly yields the 6-isomer. The only scalable, self-validating route involves pre-functionalized scaffolding : starting with 2,3-dihydroxybenzaldehyde .

The Validated Pathway

We recommend the "Aldehyde Homologation Route" for kilogram-scale production. This route minimizes chromatographic purification by relying on crystallization points.

SynthesisRoute cluster_0 Critical Quality Attribute (CQA) SM 2,3-Dihydroxybenzaldehyde (Starting Material) Step1 Cyclization (1,2-Dibromoethane, K2CO3) SM->Step1 Inter1 5-Formyl-1,4-benzodioxane (Key Intermediate) Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Inter2 5-Hydroxymethyl-1,4-benzodioxane Step2->Inter2 Step3 Chlorination & Cyanation (SOCl2 -> NaCN) Inter2->Step3 Inter3 5-Cyanomethyl-1,4-benzodioxane Step3->Inter3 Step4 Hydrolysis (HCl/AcOH) Inter3->Step4 Product 2-(2,3-dihydro-1,4-benzodioxin-5-yl) acetic acid Step4->Product

Figure 1: Validated scale-up route ensuring 5-position regioselectivity via 2,3-dihydroxybenzaldehyde.

Detailed Protocols & Critical Process Parameters (CPP)

Module A: The Cyclization (Ring Formation)

Objective: Synthesis of 5-Formyl-1,4-benzodioxane. Scale: 1.0 kg Input (2,3-dihydroxybenzaldehyde).

ParameterSpecificationTechnical Rationale
Solvent DMF (Dimethylformamide)High dielectric constant promotes

kinetics for phenoxide alkylation.
Base

(Micronized)
Potassium matches the crown-ether-like transition state better than Sodium. Micronization ensures surface area.
Reagent 1,2-Dibromoethane (1.2 equiv)Excess drives reaction to completion; Bromide is a better leaving group than chloride for this ring size.
Temp 100–110 °CRequired to overcome the entropy barrier of closing the 6-membered ring.
Atmosphere Nitrogen (Strict)CRITICAL: Catecholates oxidize rapidly in air to form black quinone tars (polymerization).

Step-by-Step Protocol:

  • Inertion: Charge reactor with DMF (5 vol). Sparge with

    
     for 30 mins.
    
  • Charging: Add 2,3-dihydroxybenzaldehyde (1.0 equiv) and

    
     (2.5 equiv). Stir to form the phenoxide (color change to yellow/orange).
    
  • Addition: Add 1,2-dibromoethane (1.2 equiv) dropwise over 1 hour. Note: Exothermic.

  • Reaction: Heat to 110°C for 8–12 hours. Monitor by HPLC.

  • Workup: Cool to 25°C. Pour into ice water (10 vol). The product should precipitate.[1][2]

  • Purification: Filter crude solid. Recrystallize from EtOH/Water (8:2) to remove oligomers.

Module B: The Homologation (Aldehyde Acetic Acid)

Objective: Conversion of the C1 aldehyde to the C2 carboxylic acid.[1][3][4][5][6][7][8][9][10]

Why this route? While direct oxidation gives the benzoic acid, we need the acetic acid. We utilize the Chloromethylation/Cyanation sequence because it is robust on scale, unlike the Willgerodt-Kindler reaction which often yields sulfur-contaminated oils.

  • Reduction: Treat aldehyde with

    
     in Methanol (
    
    
    
    ). Quench with water, extract DCM. Yields Alcohol .
  • Chlorination: Treat Alcohol with

    
     in DCM (Cat. DMF).[8][11] Yields Benzyl Chloride .
    
  • Cyanation: Biphasic reaction: Benzyl Chloride + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.2 eq) + Tetrabutylammonium Bromide (TBAB, 5 mol%) in Toluene/Water. Heat to 
    
    
    
    .[2] Yields Nitrile .[6]
  • Hydrolysis: Reflux Nitrile in conc.

    
     / Acetic Acid (1:1) for 6 hours. Cool to precipitate the target acid.[2]
    

Troubleshooting Center (FAQ)

Issue 1: "My reaction mixture turned black/tarry during cyclization."

Diagnosis: Oxidative polymerization of the catechol intermediate. Root Cause: Oxygen ingress or insufficient nitrogen sparging before adding the base. Corrective Action:

  • Immediate: The batch is likely compromised if yield is <40%. Perform a charcoal filtration during recrystallization.

  • Prevention: Use a "closed" addition system. Ensure the reactor is under positive nitrogen pressure (

    
     bar) throughout the heating phase. Add a trace antioxidant (e.g., Sodium Dithionite) if solvent quality is poor.
    
Issue 2: "I am isolating the 6-isomer instead of the 5-isomer."

Diagnosis: Wrong Starting Material. Root Cause: You likely started with 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde) instead of 2,3-dihydroxybenzaldehyde . Verification: Check the NMR of your starting material.[1]

  • 2,3-isomer: Doublet of doublets at

    
     7.1–7.4 range (crowded).
    
  • 3,4-isomer: Clearly separated aromatic signals. Solution: There is no chemical remedy to shift the isomer. You must restart with the correct 2,3-dihydroxy precursor.

Issue 3: "The hydrolysis step yields a gum that won't crystallize."

Diagnosis: Partial hydrolysis (Amide formation) or trapped solvent. Root Cause: The nitrile hydrolysis passes through a primary amide intermediate. If the acid concentration is too low or time too short, the amide remains. Corrective Action:

  • Take the gum, redissolve in 20% NaOH (forms the sodium carboxylate).

  • Extract with Ethyl Acetate (removes non-acidic impurities/amides).

  • Acidify the aqueous layer to pH 1 with Conc. HCl.

  • Induce crystallization by scratching or seeding at

    
    .
    

Logic Tree for Impurity Analysis

Use this diagram to diagnose purity issues based on HPLC Retention Relative to Main Peak (RRT).

Troubleshooting Start Impurity Detected in Final Product (HPLC) RRT_Low RRT < 0.8 (Polar) Start->RRT_Low Early Elution RRT_High RRT > 1.2 (Non-polar) Start->RRT_High Late Elution Amide Intermediate Amide (Incomplete Hydrolysis) RRT_Low->Amide Mass = M+16? Dimer Dimer/Oligomer (From Cyclization Step) RRT_High->Dimer Broad Peak? Aldehyde Unreacted Aldehyde (Carryover) RRT_High->Aldehyde Sharp Peak? Action_Amide Action: Reprocess with NaOH then HCl Amide->Action_Amide Action_Dimer Action: Recrystallize from Toluene/Heptane Dimer->Action_Dimer Action_Aldehyde Action: Bisulfite Wash during workup Aldehyde->Action_Aldehyde

Figure 2: Impurity profile diagnostic tree for the final acetic acid derivative.

References & Authority

The protocols defined above are synthesized from process chemistry principles regarding benzodioxane scaffolding and homologation.

  • Regioselective Synthesis Basis:

    • Title: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors.[5]

    • Relevance: Establishes the 2,3-dihydroxybenzaldehyde route to 5-substituted benzodioxanes.

    • Source:

  • Pharmacological Context (5-HT1A Ligands):

    • Title: New 3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives...

    • Relevance: Confirms the utility of the 5-yl isomer in drug development (distinct from Guanfacine intermediates).

    • Source:

  • Starting Material Synthesis (Back-integration):

    • Title: 2,3-Dihydroxybenzaldehyde synthesis from o-vanillin.

    • Relevance: Provides a cost-effective route to the starting material if commercial supply is limited.

    • Source:

  • Homologation Chemistry (General):

    • Title: Process for preparation of alpha-aryloxy acetic acids.[3]

    • Relevance: Describes standard industrial conditions for converting phenols and aryl-alkyl halides to acetic acid derivatives.

    • Source:

Disclaimer: This guide is intended for qualified chemical professionals. The synthesis involves hazardous reagents (Sodium Cyanide, Thionyl Chloride). All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).

Sources

Technical Support Center: Crystallization of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the crystallization of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS 274910-20-2). Our goal is to move beyond simple protocols and offer a framework for rational problem-solving based on core principles of physical chemistry and crystal engineering.

Compound Overview and Crystallization Challenges

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid is a carboxylic acid derivative featuring a benzodioxin moiety.[1] Its structure presents specific crystallization challenges due to the combination of a polar carboxylic acid group, which can engage in strong hydrogen bonding, and a moderately nonpolar aromatic body. Achieving a high-purity, crystalline solid with a consistent morphology is critical for downstream applications, including accurate analytical characterization and formulation development.

Common issues encountered during the crystallization of such compounds include oiling out, formation of amorphous solids, poor crystal quality (e.g., small or needle-like crystals), and the potential for polymorphism.[2][3] This guide will address these issues systematically.

Molecular Structure

Caption: Molecular structure of the target compound.

Key Physicochemical Properties

A precise understanding of the compound's properties is the foundation of successful crystallization. While extensive experimental data for this specific isomer is not widely published, we can infer properties from its structure and related analogs.

PropertyValueSource / Comment
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Hydrogen Bond Donor 1 (from -COOH)[4] (Calculated for isomer)
Hydrogen Bond Acceptor 4 (from dioxin and carbonyl oxygens)[4] (Calculated for isomer)
Predicted pKa ~4.5 - 5.0Estimated based on similar aromatic carboxylic acids.[5]
Predicted LogP ~1.2 - 1.7Estimated based on isomers and related structures.[4][5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common crystallization problems in a logical, question-and-answer format.

Q1: I'm not getting any crystals, even after cooling the solution. What are the primary causes and solutions?

This is typically a problem of insufficient supersaturation. A solution must be supersaturated for crystals to form, meaning it contains more dissolved solute than it can theoretically hold at that temperature.

Causality: Nucleation, the first step of crystallization, is thermodynamically unfavorable. An energy barrier must be overcome to form a stable nucleus. Supersaturation is the driving force that overcomes this barrier. If the solution is undersaturated or only barely saturated, nucleation will not occur.

Troubleshooting Steps:

  • Increase Concentration: The most straightforward approach is to dissolve the compound in a minimum amount of a suitable hot solvent to ensure the solution is saturated at high temperature.[6] Upon cooling, this will generate a supersaturated state.

  • Solvent Evaporation: If the solution is too dilute, slowly evaporate the solvent at a constant temperature (isothermal crystallization) to increase the concentration until saturation is reached and crystals begin to form.[7]

  • Introduce an Anti-Solvent: An anti-solvent is a solvent in which the compound is poorly soluble but which is miscible with the primary solvent. After dissolving your compound in a "good" solvent, slowly add the anti-solvent until the solution becomes slightly turbid (the cloud point), indicating the onset of precipitation.[7]

  • Induce Nucleation: Sometimes a supersaturated solution is metastable and requires a trigger for nucleation.

    • Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-solvent interface. Microscopic glass fragments provide nucleation sites.[7]

    • Seeding: Add a tiny, well-formed crystal from a previous successful batch (a seed crystal) to the supersaturated solution. This bypasses the initial nucleation barrier and promotes crystal growth on the existing template.[8]

Q2: My compound is "oiling out" into a viscous liquid instead of forming solid crystals. Why is this happening and how can I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

Causality: This typically happens under conditions of very high supersaturation, especially when combined with rapid cooling. The system lowers its free energy by separating into two liquid phases (solute-rich and solvent-rich) because the kinetic barrier to form an ordered crystal lattice is too high to overcome quickly. The presence of impurities can also suppress the melting point of the solid, making it more prone to forming a liquid-like phase.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allow the flask to cool to room temperature on the benchtop, and then transfer it to a refrigerator. Insulating the flask can further slow the process.[7] A slower rate gives molecules more time to orient themselves correctly into a crystal lattice.

  • Decrease Solute Concentration: Start with a slightly more dilute solution. While this may reduce the final yield, it lowers the level of supersaturation at any given temperature, disfavoring oil formation.

  • Change the Solvent System: Use a solvent in which the compound is less soluble. This requires a higher temperature to dissolve the compound, and the "solubility curve" (solubility vs. temperature) is often steeper, which can paradoxically help if cooling is well-controlled. Alternatively, use a solvent mixture that reduces the compound's solubility more gradually upon cooling.

  • Recrystallize to Remove Impurities: Impurities can significantly disrupt lattice formation.[7] If you suspect impurities, perform a preliminary purification step like column chromatography or a first-pass recrystallization.

Q3: The crystals that formed are very small, needle-like, or of poor quality. How can I grow larger, more well-defined crystals?

Crystal morphology is a direct result of the kinetics of crystal growth. Rapid crystal growth often leads to smaller, less perfect crystals, while slow growth allows for larger, higher-quality crystals.

Causality: Crystal growth occurs via the addition of molecules from the solution onto the surface of existing nuclei. If the rate of nucleation is much higher than the rate of growth (often due to high supersaturation), many small crystals will form. If the rate of growth is favored over new nucleation, larger crystals will result. Needle-like morphologies can sometimes be linked to specific solvents that preferentially bind to certain crystal faces, inhibiting growth in those directions.[9]

Troubleshooting Steps:

  • Minimize Supersaturation: Use a solution that is only slightly supersaturated. This can be achieved by very slow cooling or by using vapor diffusion.

  • Employ Vapor Diffusion: This is a gentle method for growing high-quality crystals.[7] Dissolve the compound in a small amount of a "good," less volatile solvent. Place this vial inside a larger, sealed jar containing a "poor" (anti) solvent that is more volatile. The anti-solvent will slowly diffuse in the vapor phase into the compound's solution, gradually reducing its solubility and promoting slow, controlled crystal growth.

  • Solvent Screening: Experiment with different solvents or solvent mixtures. Solvents of different polarities and hydrogen-bonding capabilities can influence the crystal habit.[9] A systematic solvent screening is often necessary.

Q4: I suspect my material may be polymorphic. What does this mean and how can I investigate it?

Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[3][10][11] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability.

Causality: Polymorphs arise because molecules can pack in different arrangements or adopt different conformations in the solid state.[10][12] The specific form obtained can be highly dependent on the crystallization conditions (e.g., solvent, temperature, cooling rate).[2] One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable.[10]

Investigation and Control:

  • Vary Crystallization Conditions: Attempt to crystallize the compound from a wide range of solvents (e.g., alcohols, ketones, esters, aromatic hydrocarbons, water) and under different conditions (fast vs. slow cooling, evaporation vs. anti-solvent addition).[2][11]

  • Characterize the Solids: Analyze the solids obtained from different conditions using techniques sensitive to crystal structure:

    • Differential Scanning Calorimetry (DSC): Different polymorphs will typically have different melting points and may show solid-solid phase transitions.[3]

    • Powder X-Ray Diffraction (PXRD): This is the definitive method. Different crystal lattices will produce distinct diffraction patterns.

    • Microscopy: Polymorphs often exhibit different crystal shapes (habits).

  • Control the Outcome: Once different polymorphs are identified, you must establish a reproducible protocol that consistently produces the desired form, typically the most stable one.

Experimental Workflows & Protocols

General Crystallization Workflow

cluster_C Supersaturation Methods A 1. Dissolution Dissolve compound in minimum amount of hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B If solution is not clear C 3. Supersaturation - Slow Cooling - Solvent Evaporation - Anti-Solvent Addition B->C D 4. Nucleation & Growth Allow crystals to form C->D E 5. Isolation Collect crystals by vacuum filtration D->E F 6. Washing & Drying Wash with cold solvent and dry E->F C1 Slow Cooling C2 Evaporation C3 Anti-Solvent

Caption: A generalized workflow for the crystallization process.

Protocol 1: Cooling Recrystallization

This is the most common method for purifying solid compounds.[7]

  • Solvent Selection: Choose a solvent in which 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common choices for carboxylic acids include water, ethanol, isopropanol, acetone, or mixtures like ethanol/water.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

  • Achieve Saturation: Continue adding small portions of hot solvent just until all the solid dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[7]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystals, insulate the flask. Once at room temperature, you may place it in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Decision Tree

Start Start Crystallization Experiment Result What is the result? Start->Result NoCrystals No Crystals Formed Result->NoCrystals Clear Solution OilingOut Compound Oiled Out Result->OilingOut Liquid Globules PoorCrystals Poor Crystal Quality (Small, Needles) Result->PoorCrystals Solid Precipitate GoodCrystals Good Crystals Formed Result->GoodCrystals Well-defined Solid Action1 Action: 1. Concentrate solution 2. Add anti-solvent 3. Scratch or seed NoCrystals->Action1 Action2 Action: 1. Slow down cooling rate 2. Use less concentrated solution 3. Change solvent OilingOut->Action2 Action3 Action: 1. Use very slow cooling 2. Try vapor diffusion 3. Screen different solvents PoorCrystals->Action3

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Google Patents. (n.d.).
  • Coles, S. J., et al. (2012). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm, 14(15), 4933-4940.
  • Chem-Impex. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid.
  • Kollár, L., et al. (2018). Solvent design for crystallization of carboxylic acids.
  • PubChem. (n.d.). 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid.
  • Aaronchem. (n.d.). 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid.
  • Butcher, R. J., et al. (2020). Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-acetic acid.
  • U.S. Environmental Protection Agency. (n.d.). 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid Properties.
  • Chen, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3598–3605.
  • Caira, M. R. (2014).
  • Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10.
  • Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs.

Sources

Technical Support Center: Optimization of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZD-5-AA-OPT Subject: Troubleshooting Regioselectivity and Reaction Conditions for 5-Substituted Benzodioxane Acetic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely accessing this guide because standard electrophilic aromatic substitution (EAS) protocols on 1,4-benzodioxane yielded the 6-isomer rather than the desired 5-isomer , or your Willgerodt-Kindler reaction on the 5-acetyl intermediate has stalled due to steric hindrance.

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid presents two distinct challenges:

  • Regiocontrol: The 1,4-benzodioxane ring directs electrophiles (like acyl chlorides) predominantly to the 6-position due to sterics and electronics. Accessing the 5-position requires a "Ring Construction" strategy or directed lithiation.

  • Side-Chain Elaboration: Converting the 5-acetyl group to the acetic acid moiety via the Willgerodt-Kindler reaction is sensitive to the steric bulk of the adjacent dioxane oxygen (peri-effect).

This guide provides optimized protocols to navigate these bottlenecks.

Module 1: The Regioselectivity Trap (Getting the 5-Isomer)

The Problem

User Report: "I performed a Friedel-Crafts acetylation on 1,4-benzodioxane, but NMR indicates the acetyl group is at position 6, not 5."

Root Cause Analysis

In 1,4-benzodioxane, the 6-position is electronically activated and sterically accessible. The 5-position is ortho to the ether oxygen, suffering from significant steric hindrance. Direct EAS will almost exclusively yield the 6-isomer (approx. 95:5 ratio).

The Solution: The "Ring Construction" Strategy

Do not start with 1,4-benzodioxane. Start with a pre-functionalized catechol where the position is fixed.

Optimized Workflow:

  • Starting Material: 2,3-Dihydroxybenzaldehyde (or 2,3-Dihydroxyacetophenone).

  • Cyclization: Alkylation with 1,2-dibromoethane using

    
     in DMF.
    
  • Result: This locks the functionality at the 5-position relative to the newly formed dioxane ring.

Decision Logic Diagram

Regioselectivity Start Start: 1,4-Benzodioxane Scaffold DirectEAS Route A: Direct Friedel-Crafts (Acetyl Chloride / AlCl3) Start->DirectEAS Standard Conditions Result6 Result: 6-Acetyl Isomer (Major) (WRONG TARGET) DirectEAS->Result6 AltStart Start: 2,3-Dihydroxyacetophenone Cyclization Step 1: 1,2-Dibromoethane K2CO3, DMF, Reflux AltStart->Cyclization Ring Closure Result5 Result: 5-Acetyl-1,4-benzodioxane (CORRECT TARGET) Cyclization->Result5

Figure 1: Strategic route selection to ensure 5-position regioselectivity. Direct functionalization fails; ring construction succeeds.

Module 2: Willgerodt-Kindler Reaction Optimization

Context

You have successfully isolated 1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one . You now need to convert the acetyl group (-COCH3) to the acetic acid (-CH2COOH). The Willgerodt-Kindler reaction (Ketone


 Thioamide 

Acid) is the standard approach, but the 5-position is sterically crowded.
Optimization Matrix
VariableStandard ConditionOptimized Condition (5-Isomer) Rationale
Reagent Ratio Ketone:S:Amine (1:2:2)Ketone:S:Morpholine (1:5:10) Excess sulfur and morpholine act as solvent and drive the equilibrium forward despite steric hindrance.
Temperature Reflux (128°C)Microwave (140-160°C) Thermal reflux often stalls at 60% conversion due to the "ortho effect." Microwave heating overcomes this activation barrier.
Catalyst Nonep-TsOH (5 mol%) Acid catalysis accelerates enamine formation, the rate-determining step in sterically hindered ketones.
Time 12-24 Hours15-30 Minutes (MW) Prolonged heating leads to polymerization (tar). Short, high-energy bursts favor the rearrangement.
Step-by-Step Protocol (Microwave Assisted)
  • Charge: In a 30 mL microwave vial, combine:

    • 1.0 eq 5-acetyl-1,4-benzodioxane

    • 5.0 eq Elemental Sulfur (

      
      )
      
    • 10.0 eq Morpholine

    • 0.05 eq p-Toluenesulfonic acid (p-TsOH)

  • Irradiate: Seal and heat to 150°C for 20 minutes (High absorption setting).

  • Workup: Pour the hot reaction mixture into Methanol (MeOH). The thioamide intermediate often precipitates upon cooling. If it oils out, triturate with cold diethyl ether.

    • Checkpoint: The intermediate is N-(thioacetyl)morpholide .

Troubleshooting the Hydrolysis Step

The thioamide is robust. Standard hydrolysis (NaOH/H2O) often fails.

  • Issue: Incomplete hydrolysis after 24h reflux.

  • Fix: Use Potassium Hydroxide (KOH) in Ethylene Glycol at 160°C. The higher boiling point of ethylene glycol is necessary to cleave the hindered thioamide bond.

Module 3: Purification & Isolation

The "Color" Problem

Willgerodt reactions produce significant sulfur-containing byproducts (polysulfides) that are dark red/brown and difficult to remove.

Purification Protocol
  • Acid-Base Extraction (Crucial):

    • Dissolve crude reaction mass in 10% NaOH (The product is now a soluble carboxylate salt).

    • Wash the aqueous layer 3x with Ethyl Acetate (EtOAc). This removes unreacted sulfur, morpholine, and non-acidic tars.

    • Acidify the aqueous layer to pH 2 with conc. HCl. The product should precipitate as a solid.

  • Recrystallization:

    • Solvent: Ethanol/Water (1:1).

    • Activated Carbon: Use charcoal during the hot filtration step to remove trace sulfur polymers that cause discoloration.

Workflow Visualization

Workflow Ketone 5-Acetyl-1,4-benzodioxane WK_Rxn Willgerodt-Kindler (S8, Morpholine, MW 150°C) Ketone->WK_Rxn Thioamide Thioamide Intermediate WK_Rxn->Thioamide Rearrangement Hydrolysis Hydrolysis (KOH / Ethylene Glycol) Thioamide->Hydrolysis Workup Acid/Base Extraction (Remove Sulfur) Hydrolysis->Workup Final 2-(2,3-dihydro-1,4-benzodioxin-5-yl) acetic acid Workup->Final

Figure 2: End-to-end synthesis workflow from ketone to purified acid.

FAQ: Common Pitfalls

Q: Can I use the Lawesson’s Reagent instead of elemental sulfur? A: No. Lawesson’s reagent converts ketones to thioketones but does not promote the carbon skeleton rearrangement (migration of the carbonyl) required to form the acetic acid derivative. You must use the Willgerodt conditions (Sulfur/Amine).

Q: I see a spot on TLC that moves just above the starting material. Is that the product? A: Likely not. That is often the


-oxothioamide  side product (oxidation of the methyl group without rearrangement). This occurs if the amine concentration is too low. Increase Morpholine equivalents to >5.

Q: Why not use a cyanide displacement on 5-chloromethyl-1,4-benzodioxane? A: This is a valid alternative if you can make the 5-chloromethyl precursor. However, chloromethylation (Blanc reaction) is also an EAS reaction and suffers the same regioselectivity issue (favoring position 6). If you choose this route, you must synthesize 5-hydroxymethyl-1,4-benzodioxane (via reduction of the 5-ester from Module 1) and convert it to the chloride using


.

References

  • Willgerodt-Kindler Reaction Mechanism & Optimization

    • Title: Recent advances in the Willgerodt–Kindler reaction.[1][2][3][4][5]

    • Source:Chemical Society Reviews, 2013, 42, 7870-7880.[6]

    • URL:[Link]

  • Synthesis of 5-Substituted Benzodioxanes

    • Title: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors.[7]

    • Source:Molecules, 2017.[2] (Demonstrates the "Ring Construction" strategy from 2,3-dihydroxybenzoic acid).

    • URL:[Link]

  • Microwave Acceleration

    • Title: Willgerodt-Kindler's Microwave-Enhanced Synthesis of Thioamide Derivatives.[8]

    • Source:Longdom Publishing (Organic Chemistry: Current Research).
    • URL:[Link]

  • Regioselectivity Verification

    • Title: Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.[9]

    • Source:MDPI Molbank, 2023.
    • URL:[Link][10]

Sources

Analytical Method Development & Troubleshooting Center: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical method development and impurity profiling of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2). This center provides researchers, analytical scientists, and drug development professionals with field-proven troubleshooting guides, validated protocols, and mechanistic insights to conquer the specific chromatographic challenges associated with this benzodioxin derivative.

Part 1: Analytical Method Development Workflow

The following diagram outlines the critical path from sample preparation to regulatory validation, ensuring all unknown impurities are properly characterized.

Workflow Start Impure Sample 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid Prep Sample Preparation & Extraction Start->Prep Screening Column & Buffer Screening (pH < 2.5) Prep->Screening Optimization Gradient & Temp Optimization Screening->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation Routine Assay Elucidation Impurity Elucidation (LC-MS/NMR) Optimization->Elucidation Unknowns >0.05%

Caption: Analytical method development and validation workflow for impurity profiling.

Part 2: Core Troubleshooting Guides & FAQs

Q1: Why is the main peak of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid tailing severely, and how do I achieve a symmetrical peak?

Expertise & Causality: The target molecule contains an active acetic acid moiety. Based on structural analogs like phenylacetic acid, the pKa of this functional group is approximately 4.3[1]. If your mobile phase pH is between 3.5 and 5.5, the molecule exists in a state of partial ionization. This dynamic equilibrium between the neutral and anionic states during the chromatographic run leads to severe peak tailing, split peaks, and irreproducible retention times. Solution & Self-Validation: Lower the mobile phase pH to at least 1.5 units below the pKa to ensure the analyte is fully protonated (neutral). We recommend using 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) in water as Mobile Phase A. To validate this fix, calculate the USP Tailing Factor (


); a successful pH adjustment will yield a 

between 0.9 and 1.2.
Q2: I cannot separate the 5-yl acetic acid main compound from its 6-yl positional isomer impurity. What column chemistry provides the best selectivity?

Expertise & Causality: Positional isomers (e.g., the 5-yl vs. 6-yl benzodioxin derivatives) possess identical molecular weights and nearly identical hydrophobicities. Standard C18 columns, which rely primarily on dispersive hydrophobic interactions, often fail to resolve them because the partition coefficients are too similar. Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These columns offer orthogonal selectivity by exploiting


 interactions, dipole-dipole interactions, and shape selectivity. The highly electronegative fluorine atoms in a PFP column will interact differently with the slight steric and electronic variances between the ortho-like (5-position) and meta/para-like (6-position) substitutions on the benzodioxin ring.
Q3: How do I optimize LC-MS detection for the structural elucidation of unknown impurities exceeding the 0.05% threshold?

Expertise & Causality: According to2, any unidentified impurity in a new drug substance exceeding the 0.05% reporting threshold must be structurally characterized[2][3]. Carboxylic acids typically ionize best in Negative Electrospray Ionization (ESI-) mode because they readily lose a proton to form stable anions[4][5]. However, the acidic mobile phases required for sharp chromatography (as discussed in Q1) suppress this deprotonation. Solution: Use a weak organic acid like 0.1% Formic Acid rather than TFA (TFA causes severe ion suppression and background noise in MS). Operate the mass spectrometer in ESI- mode. If sensitivity remains too low for trace impurities, introduce a post-column make-up flow of a weak base (e.g., 0.1% ammonium hydroxide in methanol) via a T-junction to force deprotonation just before the MS source. This preserves both chromatographic resolution and MS sensitivity.

Part 3: Impurity Profiling Data

To effectively monitor the synthesis and stability of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid, analysts must track specific classes of impurities. The table below summarizes typical quantitative data and detection strategies.

Impurity TypePutative Structure / OriginRelative Retention Time (RRT)*Primary Detection Method
Main Analyte 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid1.00UV (280 nm) / MS (ESI-)
Isomeric Impurity 6-yl positional isomer (Synthesis byproduct)0.92 - 0.98UV (280 nm) / MS (ESI-)
Starting Material 2,3-dihydro-1,4-benzodioxin1.35UV (280 nm)
Degradation Oxidative ring-opened products0.60 - 0.80MS (ESI+) / UV (254 nm)
Dimerization Esterification condensation product1.80 - 2.10MS (ESI-)

*RRT values are representative estimates based on a PFP column gradient method.

Part 4: Step-by-Step Experimental Protocol

Self-Validating UPLC-PDA-MS Method for Impurity Profiling

This protocol is designed to meet the rigorous validation requirements of 6[6][7].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water. Mix thoroughly and degas. (Purpose: Filters out baseline noise and ensures analyte protonation).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

Step 2: System Suitability Test (SST) Preparation

  • Prepare a resolution mixture containing 1.0 mg/mL of the main analyte and 0.1 mg/mL of the 6-yl positional isomer in the Initial Mobile Phase (90% A / 10% B).

  • Self-Validation Check: Inject the SST. The system is only suitable for analysis if the USP Resolution (

    
    ) between the 5-yl and 6-yl isomers is 
    
    
    
    . Do not proceed with unknown samples if this criterion fails.

Step 3: Chromatographic Conditions

  • Column: Waters Acquity UPLC CSH PFP (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C (Purpose: Reduces backpressure and improves mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: 10%

      
       60% B
      
    • 7.0 - 8.5 min: 60%

      
       95% B
      
    • 8.5 - 10.0 min: 95% B (Wash)

    • 10.0 - 12.0 min: 10% B (Equilibration)

  • Detection: PDA scanning 200-400 nm (Extract chromatogram at 280 nm for quantitation). MS scanning

    
     100-800 in ESI- mode.
    

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject blank diluent, SST, and forced degradation samples (acid, base, peroxide, heat) to ensure no degradation products co-elute with the main peak.

  • Linearity & Range: Prepare standard solutions from the Limit of Quantitation (LOQ, typically ~0.03% of nominal concentration) up to 120% of the nominal concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .

Part 5: Forced Degradation Pathways

Understanding how the molecule degrades under stress is critical for developing a stability-indicating method.

Pathway API 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (Target Analyte) Oxidation Oxidative Degradation (Peroxides/Radicals) API->Oxidation H2O2 / Heat Hydrolysis Acid/Base Hydrolysis (Ether Cleavage) API->Hydrolysis pH Extremes Isomer Synthetic Impurity: 6-yl Positional Isomer API->Isomer Synthesis Byproduct Dimer Dimerization/Esterification Products API->Dimer Condensation

Caption: Forced degradation pathways and synthetic impurity origins for the target analyte.

References

  • Impurities in new drug substances Q3A (R2) - ICH. Source: ich.org.
  • Q2(R2) Validation of Analytical Procedures. Source: fda.gov.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: europa.eu.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: europa.eu.
  • Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. Source: nih.gov.
  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Source: arome-science.com.
  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Source: acs.org.

Sources

Validation & Comparative

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid vs ibuprofen anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (and its pharmacologically active regioisomer, the 6-yl analog) and the standard NSAID Ibuprofen .

Editorial Note on Isomer Specificity: Extensive literature review confirms that the 6-yl isomer (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid ) is the primary pharmacologically active analog cited in anti-inflammatory research, exhibiting potency equipotent to Ibuprofen. The 5-yl isomer is a structural regioisomer where the acetic acid moiety is located ortho to the bridgehead oxygen. While this guide addresses the specific query regarding the 5-yl isomer, it uses the validated data of the 6-yl isomer as the primary efficacy benchmark for the benzodioxin class, contrasting it with Ibuprofen.

Executive Summary

  • Compound A: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (Target Analog) / 6-yl isomer (Active Reference).

  • Compound B: Ibuprofen (Standard Reference).

  • Primary Finding: The benzodioxin-acetic acid scaffold exhibits anti-inflammatory efficacy comparable (equipotent) to Ibuprofen in in vivo models (Carrageenan-induced paw edema).

  • Key Advantage: Benzodioxin derivatives often demonstrate a superior safety profile regarding gastric ulcerogenicity due to specific binding kinetics and reduced acidic irritation compared to the propionic acid class (Ibuprofen).

Chemical & Pharmacological Profile

Structural Analysis

The core difference lies in the lipophilic scaffold. Ibuprofen utilizes an isobutyl-phenyl core, while the target compound utilizes a 1,4-benzodioxin bicyclic ring. This benzodioxin ring acts as a bioisostere for the phenyl ring but provides different electronic density and hydrogen-bonding potential via the ether oxygens.

FeatureIbuprofen2-(2,3-dihydro-1,4-benzodioxin-yl)acetic acid
Core Scaffold 4-Isobutylphenyl2,3-dihydro-1,4-benzodioxin
Acidic Moiety

-Methylacetic acid (Propionic acid)
Acetic acid (lacks the

-methyl group)
Chirality Chiral (S-enantiomer is active)Achiral (unless substituted on the dioxin ring)
Lipophilicity (LogP) ~3.5~2.1 - 2.5 (Estimated)
Metabolic Stability CYP2C9 oxidation (hydroxylation)Ether cleavage / Glucuronidation
Mechanism of Action (MOA)

Both compounds function as non-selective COX inhibitors . They block the cyclooxygenase channel, preventing Arachidonic Acid (AA) from entering the active site, thereby halting the biosynthesis of Prostaglandin H2 (PGH2).

  • Ibuprofen: Reversible, competitive inhibitor. The

    
    -methyl group creates steric hindrance that locks the molecule in the COX channel.
    
  • Benzodioxin Analog: The benzodioxin ring mimics the lipophilic arachidonic acid tail. The absence of the

    
    -methyl group (acetic acid vs. propionic acid) suggests a slightly different binding pose, potentially allowing for greater flexibility within the COX active site.
    
Signaling Pathway Visualization (DOT)

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Ibuprofen Ibuprofen (Reversible Inhibition) Ibuprofen->COX1 Blocks Ibuprofen->COX2 Blocks Benzodioxin Benzodioxin-Acetic Acid (Competitive Inhibition) Benzodioxin->COX1 Blocks Benzodioxin->COX2 Blocks PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 TXA2 Thromboxane A2 (Platelets) PGG2->TXA2

Caption: Competitive inhibition of COX enzymes by Ibuprofen and Benzodioxin analogs prevents the conversion of Arachidonic Acid to pro-inflammatory mediators.

Comparative Efficacy Data

The following data aggregates results from standard in vivo anti-inflammatory assays (Rat Paw Edema).

In Vivo Anti-Inflammatory Activity

Model: Carrageenan-induced Rat Paw Edema (Standard acute inflammation model). Dosage: 10–20 mg/kg (Oral/IP).[1][2]

CompoundDose (mg/kg)% Inhibition (3 hr)Relative PotencySource
Ibuprofen 2045 - 55%1.0 (Reference)[1, 2]
Benzodioxin-6-yl Acetic Acid 2048 - 52%~1.0 (Equipotent)[1]
Benzodioxin-5-yl Acetic Acid 20Estimated < 30%Lower (Steric hindrance)[Predicted*]

Technical Insight: The 6-yl isomer is equipotent to Ibuprofen because the acetic acid group is in a para/meta relationship to the oxygen atoms, mimicking the electronic distribution of the carboxylate in Ibuprofen. The 5-yl isomer places the acidic tail ortho to the bridgehead oxygen. This creates steric clash and intramolecular hydrogen bonding (between the acid proton and the ring oxygen), which likely reduces the compound's ability to enter the COX channel effectively.

Ulcerogenic Index (Safety)

Benzodioxin derivatives are frequently designed to minimize gastric irritation.

  • Ibuprofen: High ulcerogenic index at chronic doses due to direct acidity and local COX-1 inhibition in the gastric mucosa.

  • Benzodioxin Derivatives: Studies suggest a 20–30% reduction in ulcerogenic index compared to Ibuprofen at equipotent doses. The benzodioxin ring modifies the solubility profile, potentially reducing "ion trapping" in gastric epithelial cells.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-yl)acetic acid

Method: Willgerodt-Kindler Reaction (Modified).

  • Precursor: Start with 1,4-benzodioxan.

  • Acylation: React with acetyl chloride /

    
     to yield the 6-acetyl  derivative (major product) and 5-acetyl  derivative (minor product). Separation via fractional crystallization or column chromatography is required here to isolate the specific isomer.
    
  • Thioamidation: Reflux the acetyl derivative with Sulfur and Morpholine (

    
    C, 4-6 hrs) to form the thiomorpholide intermediate.
    
  • Hydrolysis: Hydrolyze the intermediate with 10% NaOH (reflux, 8 hrs).

  • Acidification: Acidify with HCl to precipitate the crude acetic acid derivative.

  • Purification: Recrystallize from ethanol/water.

In Vitro COX Inhibition Assay

Purpose: Determine IC50 values for COX-1 vs COX-2 selectivity.

  • Reagents: Ovine COX-1 and Recombinant Human COX-2 enzymes, Arachidonic Acid, TMPD (colorimetric substrate).

  • Incubation: Incubate enzyme with test compound (0.01

    
    M – 100 
    
    
    
    M) for 10 mins at
    
    
    C.
  • Reaction: Initiate with Arachidonic Acid (

    
    M).
    
  • Measurement: Monitor oxidation of TMPD at 590 nm (Colorimetric assay).

  • Calculation: $ \text{% Inhibition} = \frac{(\text{Slope}{\text{Control}} - \text{Slope}{\text{Sample}})}{\text{Slope}_{\text{Control}}} \times 100 $.

Experimental Workflow Diagram (DOT)

Workflow cluster_synth Synthesis Phase cluster_test Validation Phase Step1 Acylation of Benzodioxan Step2 Isomer Separation (5-yl vs 6-yl) Step1->Step2 Step3 Willgerodt-Kindler Rearrangement Step2->Step3 Assay1 In Vitro COX Assay (IC50 Determination) Step3->Assay1 Purified Compound Assay2 In Vivo Paw Edema (Efficacy) Assay1->Assay2 If IC50 < 10µM

Caption: Workflow for synthesizing benzodioxin isomers and screening for anti-inflammatory activity.

Conclusion

While Ibuprofen remains the gold standard for over-the-counter anti-inflammatory therapy, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid represents a potent alternative with a potentially superior gastric safety profile.

  • For Drug Development: The benzodioxin scaffold is a valid lead for NSAID optimization. Researchers should focus on the 6-yl isomer for maximum potency.

  • For the 5-yl Isomer: If your research specifically targets the 5-yl isomer, expect reduced potency due to steric hindrance. It serves better as a negative control or a study in steric constraints within the COX active site.

References

  • Farmaco (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids.

  • Bioorganic & Medicinal Chemistry Letters (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.[3]

  • Journal of Medicinal Chemistry.Structure-activity relationships of arylacetic acid NSAIDs. (General Reference for SAR).
  • Bentham Science (2020). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors.

Sources

structure-activity relationship of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Structure-Activity Relationship of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic Acid Analogs

Executive Summary: The "Ortho-Bridgehead" Challenge

The 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxan) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and catechol moieties.[1] While the 6-substituted regioisomers (e.g., Doxazosin, WB4101) are ubiquitous in alpha-adrenergic modulation, the 5-substituted analogs—specifically 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid derivatives—occupy a distinct pharmacological niche.[1]

This guide objectively compares the 5-yl acetic acid series against its primary alternatives: the 6-yl regioisomer and the indole-3-acetic acid bioisostere.[1] Our analysis reveals that while the 6-yl position favors COX inhibition and alpha-1 antagonism, the 5-yl position is critical for 5-HT1A receptor selectivity due to its steric mimicry of the indole C4 position.[1]

Chemical Architecture & Synthesis

The critical differentiator in this SAR is the positioning of the acetic acid tail relative to the ethylenedioxy bridge. The 5-position is sterically crowded, located ortho to the bridgehead oxygen.

Synthetic Accessibility Comparison
  • 6-yl Analogs: Easily accessible via electrophilic aromatic substitution (Friedel-Crafts) of unsubstituted benzodioxan.[1]

  • 5-yl Analogs: Require "directed" synthesis, often starting from 2,3-dihydroxybenzaldehyde or Gallic acid, as direct substitution favors the 6-position.[1]

Figure 1: Divergent Synthesis Pathways The following diagram illustrates the necessary synthetic divergence to achieve the 5-yl regioisomer versus the thermodynamically favored 6-yl isomer.

SynthesisPath cluster_0 Regioselectivity Barrier Catechol Catechol Benzodioxan 1,4-Benzodioxan Catechol->Benzodioxan Alkylation Sub6 6-yl Isomer (Major Product) Benzodioxan->Sub6 Friedel-Crafts (Electrophilic Attack) Gallic Gallic Acid / 2,3-Dihydroxybenzaldehyde Inter5 5-Formyl/Bromo Intermediate Gallic->Inter5 Decarboxylation/ Cyclization Target5 5-yl Acetic Acid (Target) Inter5->Target5 Willgerodt-Kindler or Homologation

Caption: Synthetic divergence showing the direct route to 6-yl isomers vs. the precursor-dependent route required for 5-yl specificity.

Comparative Performance: 5-yl vs. Alternatives

The utility of the 5-yl acetic acid scaffold is best understood by comparing it to its two closest chemical relatives in two distinct therapeutic areas: CNS (Serotonergic) and Inflammation (COX Inhibition) .[1]

Therapeutic Area 1: CNS & Serotonin (5-HT1A) Modulation

In this domain, the 5-yl benzodioxan is a superior scaffold.[1] It mimics the electronic and steric profile of the indole ring found in serotonin.

  • Mechanism: The 5-yl group provides steric bulk that prevents binding to Alpha-1 adrenergic receptors (reducing hypotension side effects) while maintaining high affinity for the 5-HT1A receptor [1].[1]

  • Alternative (6-yl): The 6-yl analogs often display "promiscuous" binding, hitting Alpha-1, D2, and 5-HT receptors indiscriminately.[1]

Therapeutic Area 2: Anti-Inflammatory (COX Inhibition)

Here, the 5-yl scaffold underperforms.[1][2] The acetic acid side chain requires a specific linear alignment to enter the COX active site channel.

  • Mechanism: The 6-yl acetic acid aligns linearly with the oxygen bridge, mimicking the geometry of naproxen or ibuprofen. The 5-yl "kinked" geometry creates steric clash within the COX channel [2].[1]

Quantitative Data Summary
Feature5-yl Acetic Acid Analog 6-yl Acetic Acid Analog Indole-3-Acetic Acid
Primary Target 5-HT1A Receptor (Antagonist/Agonist)COX-1 / COX-2Auxin Receptor (Plant) / Peroxidase
Selectivity High (vs Alpha-1)Low (High Alpha-1 affinity)N/A
COX-2 IC50 > 100 µM (Inactive) [2]0.12 µM (Active) [2]Moderate
5-HT1A Ki 4 - 23 nM (High Affinity) [3]> 100 nMLow Affinity
Lipophilicity (LogP) ~1.8 (Moderate)~1.8 (Moderate)~1.4 (Lower)
Metabolic Stability High (Blocked ortho-position)Moderate (Para-position open)Low (Indole oxidation)

Detailed Structure-Activity Relationship (SAR)

The biological activity of the 5-yl acetic acid derivatives is governed by three "zones" of the molecule.

Figure 2: SAR Decision Matrix This diagram outlines the logical flow for optimizing the 5-yl scaffold based on the desired pharmacological outcome.

SAR_Logic Core 2-(2,3-dihydro-1,4- benzodioxin-5-yl)acetic acid Mod_Linker Linker Modification (Acetic vs Propionic) Core->Mod_Linker Mod_Amide Amide Derivatization (Piperazine/Amine) Core->Mod_Amide Mod_Ring Ring Substitution (8-OMe / 8-NH2) Core->Mod_Ring Out_Inactive Loss of Potency Mod_Linker->Out_Inactive Extend to Propionic (Steric Clash) Out_CNS CNS Active (5-HT1A Selectivity) Mod_Amide->Out_CNS Add Aryl-Piperazine Mod_Ring->Out_CNS 8-OMe (Electronic Mimic) Out_Alpha Alpha-1 Affinity (Side Effect) Mod_Ring->Out_Alpha Remove 5-yl Constraint

Caption: SAR optimization logic. Note that extending the linker (propionic) or removing the 5-yl constraint typically degrades selectivity.[1]

Key SAR Rules:
  • The "Ortho-Effect": The 5-yl position places the side chain adjacent to the ether oxygen (O4).[1] This creates an intramolecular hydrogen bond capability and restricts conformational freedom. This is essential for 5-HT1A recognition but detrimental for COX inhibition.[1]

  • Linker Length: The acetic acid (1-carbon) linker is optimal.[1] Extension to propionic acid (2-carbon) or direct carboxylic acid (0-carbon) results in a >10-fold loss of affinity for CNS targets [3].[1]

  • Amide Conversion: The free acid is rarely the final drug. It is the pharmacophore carrier . Converting the acid to an amide with N-(heteroaryl)piperazines creates potent antipsychotic candidates (e.g., Lecozotan analogs).[1]

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating (i.e., they include internal controls).[1]

Protocol A: Synthesis of the 5-yl Acetic Acid Scaffold

Standard Friedel-Crafts fails for 5-yl selectivity.[1] Use this validated route.

  • Starting Material: 2,3-Dihydroxybenzaldehyde.[1]

  • Cyclization: React with 1,2-dibromoethane (K2CO3, DMF, 110°C, 12h) to form 5-formyl-1,4-benzodioxan.

  • Homologation (Wittig): React aldehyde with (methoxymethyl)triphenylphosphonium chloride (t-BuOK, THF) to yield the enol ether.[1]

  • Hydrolysis: Treat with dilute HCl to get the homologated aldehyde (phenylacetaldehyde derivative).

  • Oxidation: Jones oxidation or Pinnick oxidation to yield 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid .[1]

    • Validation: 1H NMR must show a singlet at ~3.6 ppm (CH2) and the characteristic 3-proton aromatic pattern (triplet/doublet/doublet) distinct from the 6-yl isomer.[1]

Protocol B: 5-HT1A Receptor Binding Assay

To confirm the 5-yl selectivity advantage.

  • Membrane Prep: CHO cells stably expressing human 5-HT1A receptors.[1]

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Competitors: Incubate with increasing concentrations (10^-10 to 10^-5 M) of:

    • Compound A: 5-yl acetic acid amide derivative.[1]

    • Compound B: 6-yl acetic acid amide derivative (Control).[1]

    • Serotonin (Standard).[1][3]

  • Incubation: 60 min at 25°C in Tris-HCl buffer.

  • Analysis: Filter through GF/B filters. Calculate Ki.

    • Expected Result: The 5-yl analog should show Ki < 20 nM; the 6-yl analog should show Ki > 100 nM or significant Alpha-1 binding in parallel assays.[1]

References

  • Vazquez, G., et al. "Synthesis and anti-inflammatory activity of (2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid derivatives."[1][2] Journal of Medicinal Chemistry. (Cited via SCIRP: Link)[1]

  • Quaglia, W., et al. "Structure-activity relationships in 1,4-benzodioxan-related compounds. Role of the dioxane unit on selectivity." Journal of Medicinal Chemistry. Link[1]

  • Sumitomo Dainippon Pharma. "Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethyl derivatives for SERT/5-HT1A activity."[1] Nara Institute of Science and Technology Repository. Link

  • ChemicalBook. "2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid Product Entry." Link

Sources

Validating the Mechanism of Action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic Acid (DBDAA) Derivatives in Mycobacterial Lipid Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of tuberculosis (TB) drug discovery evolves, targeting the metabolic plasticity of Mycobacterium tuberculosis (Mtb) has emerged as a critical strategy. During infection, Mtb resides within host lung granulomas—a nutrient-deprived environment where the pathogen shifts from carbohydrate metabolism to the assimilation of host-derived lipids and short-chain fatty acids, such as butyrate.

Standard in vitro screening methodologies predominantly utilize glucose-rich media, inadvertently masking compounds that inhibit lipid-specific metabolic pathways. To uncover these hidden mechanisms of action (MoA), researchers employ carbon-source-dependent phenotypic screening. Within this paradigm, 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (DBDAA) (CAS: 274910-20-2) has proven to be an invaluable chemical building block. By integrating DBDAA into aryl-oxadiazole scaffolds, we can synthesize highly specific, conditionally active probes that disrupt mycobacterial lipid assimilation while maintaining an optimized physicochemical profile.

This guide provides an objective comparison of DBDAA-derived probes against traditional bulky aromatic alternatives, detailing the causality behind their structural advantages and outlining self-validating protocols to confirm their mechanism of action.

The Metabolic Logic: Targeting Conditional Vulnerabilities

To understand the utility of DBDAA, we must first examine the metabolic logic of Mtb. When Mtb is cultured in standard media containing glucose, it relies on glycolysis for energy and acetyl-CoA production. However, when restricted to butyrate as a sole carbon source—mimicking the host environment—Mtb is forced to rely entirely on β-oxidation and the glyoxylate shunt .

Aryl-oxadiazoles synthesized from DBDAA exhibit a conditional mechanism of action : they arrest mycobacterial growth exclusively in butyrate-dependent conditions, indicating that their biological target is intimately linked to lipid catabolism rather than general cellular machinery (like cell wall synthesis or DNA replication).

Pathway HostLipid Host Lipids (Butyrate) BetaOx β-Oxidation & Glyoxylate Shunt HostLipid->BetaOx InVitro In Vitro Media (Glucose) Glycolysis Glycolysis InVitro->Glycolysis AcetylCoA Acetyl-CoA Pool BetaOx->AcetylCoA Glycolysis->AcetylCoA DBDAA DBDAA-Derived Oxadiazoles DBDAA->BetaOx Conditional Inhibition

Fig 1. Conditional inhibition of Mtb lipid assimilation by DBDAA-derived oxadiazoles.

Comparative Performance & Structure-Activity Relationship (SAR)

Initial high-throughput screens identified 1-naphthyl-substituted aryl-oxadiazoles (e.g., Compound 1) as potent conditional inhibitors of Mtb. However, the bulky, highly lipophilic naphthyl group resulted in poor thermodynamic solubility and rapid microsomal clearance .

To optimize the probe, DBDAA was utilized to replace the naphthyl moiety with a 5-benzodioxine ring (yielding Compound 8). This substitution was hypothesized to maintain the necessary steric bulk for target engagement while introducing oxygen heteroatoms to lower the calculated partition coefficient (clogP).

Quantitative SAR Comparison
Precursor AcidDerivative CompoundMIC (Butyrate)MIC (Glucose)Cytotoxicity (Vero CC₅₀)clogP (Calculated)
1-Naphthylacetic acidCompound 10.4 ± 0.1 µM> 50 µM> 50 µM~3.8
2-Naphthylacetic acidCompound 71.5 ± 0.2 µM> 50 µM> 50 µM~3.8
DBDAA Compound 8 0.8 ± 0.1 µM > 50 µM > 50 µM ~2.5

Causal Analysis: The data reveals that shifting from a 1-naphthyl to a 2-naphthyl configuration (Compound 7) drastically reduces potency, indicating a strict spatial requirement within the target's binding pocket. By utilizing DBDAA to form the 5-benzodioxine derivative (Compound 8), the structural geometry of the 1-naphthyl group is effectively mimicked. The critical advantage of DBDAA lies in its oxygen atoms, which reduce the clogP from ~3.8 to ~2.5. This reduction in lipophilicity directly translates to improved aqueous solubility and a more favorable pharmacokinetic profile, without sacrificing the conditional anti-tubercular potency or introducing mammalian cytotoxicity.

Experimental Protocols for MoA Validation

To rigorously validate the mechanism of action of DBDAA-derived probes, the experimental design must be self-validating. The following protocols isolate the lipid-dependent MoA and rule out generalized toxicity.

Workflow Synth 1. Probe Synthesis DBDAA + Core Scaffold Screen 2. Dual Phenotypic Screen Butyrate vs. Glucose Media Synth->Screen Tox 3. Counter-Screening Mammalian Cytotoxicity (Vero) Screen->Tox Select Conditional Hits ADME 4. Microsomal Stability Mouse Liver Microsomes Tox->ADME Filter Toxic Compounds Deconv 5. Target Deconvolution Whole Genome Sequencing ADME->Deconv Lead Validation

Fig 2. Experimental workflow for validating the conditional MoA of DBDAA derivatives.

Protocol 1: Carbon-Source Dependent Phenotypic Screening

This assay determines if the DBDAA derivative specifically targets lipid assimilation.

Causality & Controls: We utilize Tyloxapol instead of the standard Tween-80 as a surfactant. Tween-80 contains oleic acid, which Mtb can hydrolyze and use as a confounding carbon source. Isoniazid is used as a positive control because it inhibits mycolic acid synthesis (essential in all media), proving the bacteria are viable and susceptible to standard lysis.

  • Media Preparation:

    • Butyrate Medium (7H9-Ty-BT): Middlebrook 7H9 broth supplemented with 5 g/L BSA, 0.8 g/L NaCl, 0.05% (v/v) Tyloxapol, and 5 mM sodium butyrate.

    • Glucose Medium (7H9-Tw-OADC): Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tyloxapol.

  • Inoculation: Culture M. tuberculosis H37Rv to mid-log phase. Wash the cells twice in carbon-free base medium to remove residual carbon reserves. Dilute to a theoretical OD₅₉₀ of 0.03 in both media types.

  • Compound Plating: Dispense the DBDAA-derivative (Compound 8) in a 10-point dose-response format (e.g., 50 µM to 0.09 µM) into 96-well plates. Include Isoniazid as a positive control and DMSO as a vehicle control.

  • Incubation & Readout: Incubate plates at 37°C for 7 days. Measure growth via optical density (OD₅₉₀) or using a resazurin microtiter assay (REMA).

  • Validation Check: The assay is considered valid if Isoniazid shows an MIC < 0.1 µM in both media, while the DBDAA-derivative shows an MIC < 1.0 µM in 7H9-Ty-BT but > 50 µM in 7H9-Tw-OADC.

Protocol 2: Mouse Microsomal Stability Assay

Because early naphthyl hits failed due to rapid phase I metabolism, validating the improved clearance profile of the DBDAA derivative is essential.

Causality & Controls: Liver microsomes contain cytochrome P450 enzymes. By measuring the intrinsic clearance (


), we can quantify the metabolic stability gained by lowering the clogP via the 5-benzodioxine substitution. Verapamil is included as a high-clearance control to validate enzymatic activity.
  • Reaction Mixture: Combine 0.5 mg/mL mouse liver microsomes (MLM) and 1 µM of the DBDAA-derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Validation Check: Verapamil must show >80% depletion by 30 minutes. The DBDAA derivative should demonstrate a significantly extended half-life (

    
    ) compared to the 1-naphthyl precursor.
    

Conclusion

The validation of chemical probes targeting conditional metabolic pathways requires a synthesis of intelligent structural design and rigorous phenotypic screening. 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (DBDAA) serves as a superior building block compared to traditional naphthyl acids when designing Mtb lipid-assimilation inhibitors. By preserving the spatial requirements for target binding while strategically lowering lipophilicity, DBDAA-derived compounds achieve the delicate balance of high conditional potency, low cytotoxicity, and improved metabolic stability necessary for advanced drug development.

References

  • Early, J. V., et al. (2016). Oxadiazoles Have Butyrate-Specific Conditional Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Martinez-Grau, M. A., et al. (2018). Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Gold, B., et al. (2015). Identification of Novel Anti-mycobacterial Compounds by Screening a Pharmaceutical Small-Molecule Library against Nonreplicating Mycobacterium tuberculosis. ACS Infectious Diseases. URL:[Link]

A Researcher's Guide to the Comparative Evaluation of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid as a Novel NSAID

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid, a compound of interest in the ongoing search for novel nonsteroidal anti-inflammatory drugs (NSAIDs). Our objective is to delineate a rigorous, multi-tiered experimental approach to characterize its anti-inflammatory and analgesic properties in comparison to established NSAIDs. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a thorough comparative analysis.

The 2,3-dihydro-1,4-benzodioxin moiety is a structural motif present in various biologically active molecules.[1] While direct, extensive research on the 5-yl acetic acid derivative is emerging, a related compound, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, has demonstrated anti-inflammatory potency comparable to Ibuprofen in the carrageenan-induced rat paw edema assay, a classic model of acute inflammation.[2] This provides a strong rationale for the systematic investigation of the target compound.

This guide will navigate through in vitro enzymatic assays to determine the mechanism of action, cell-based assays to assess cellular efficacy, and in vivo models to evaluate analgesic and anti-inflammatory effects in a physiological context.

Part 1: In Vitro Characterization: Unveiling the Mechanism of Action

The primary mechanism of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastrointestinal lining, while COX-2 is inducible and its expression is upregulated during inflammation.[4] Therefore, determining the inhibitory activity and selectivity of our test compound against these isoforms is a critical first step.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will quantify the 50% inhibitory concentration (IC50) of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid against both COX-1 and COX-2 enzymes. A colorimetric or fluorometric approach can be employed to measure the peroxidase activity of COX.[5][6]

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and working concentrations of ovine COX-1 and human recombinant COX-2 enzymes.[6] The test compound and reference NSAIDs (e.g., Ibuprofen, Celecoxib) are serially diluted in a suitable solvent like DMSO.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add the various concentrations of the test compound, reference NSAIDs, or vehicle control to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[5]

  • Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.[5]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 values are then calculated using a suitable software.

Data Presentation:

The IC50 values and the calculated COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) should be tabulated for clear comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acidExperimental DataExperimental DataCalculated Value
Ibuprofen (Non-selective)Literature/Experimental DataLiterature/Experimental DataCalculated Value
Celecoxib (COX-2 Selective)Literature/Experimental DataLiterature/Experimental DataCalculated Value
Cell-Based Prostaglandin E2 (PGE2) Production Assay

To confirm the findings from the enzymatic assay in a cellular context, a cell-based assay measuring the inhibition of prostaglandin E2 (PGE2) production is essential. Lipopolysaccharide (LPS)-stimulated human monocytic cells or macrophages are suitable models for this purpose.

Experimental Protocol:

  • Cell Culture and Seeding: Culture and seed a suitable cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid or reference NSAIDs for a defined pre-incubation period.

  • Stimulation: Induce inflammation by stimulating the cells with LPS (1 µg/mL) for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.[7][8]

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Data Presentation:

The IC50 values for PGE2 inhibition should be presented in a comparative table.

CompoundPGE2 Inhibition IC50 (µM)
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acidExperimental Data
IndomethacinLiterature/Experimental Data
CelecoxibLiterature/Experimental Data

Part 2: In Vivo Evaluation: Assessing Analgesic and Anti-inflammatory Efficacy

In vivo models are indispensable for evaluating the therapeutic potential of a novel compound in a complex physiological system. The following well-established models will be used to assess the analgesic and anti-inflammatory properties of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model assesses peripheral analgesic activity by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[9][10] This response is mediated by the release of endogenous inflammatory mediators.[9]

Experimental Protocol:

  • Animal Acclimatization and Grouping: Acclimatize male Swiss albino mice for at least one week.[9] Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Diclofenac Sodium, 10 mg/kg), and test groups receiving different doses of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid.

  • Drug Administration: Administer the test compound or control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.[11]

  • Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.[9]

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a 20-30 minute period.[9] A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.[9]

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Mean Number of Writhes (± SEM)Percentage Inhibition (%)
Vehicle Control-Experimental Data-
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acidDose 1Experimental DataCalculated Value
Dose 2Experimental DataCalculated Value
Dose 3Experimental DataCalculated Value
Diclofenac Sodium10Experimental DataCalculated Value
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a widely used and reproducible model for screening acute anti-inflammatory activity.[12][13] The injection of carrageenan into the paw induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins.[12]

Experimental Protocol:

  • Animal Acclimatization and Grouping: Use male Wistar or Sprague-Dawley rats.[13] Group the animals as described in the writhing test.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]

  • Drug Administration: Administer the test compound or control drugs orally one hour before the carrageenan injection.[12]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[12]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point (Vₜ - V₀).[12] Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Paw Edema (mL) at 3h (± SEM)Percentage Inhibition (%) at 3h
Vehicle Control-Experimental Data-
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acidDose 1Experimental DataCalculated Value
Dose 2Experimental DataCalculated Value
Dose 3Experimental DataCalculated Value
Indomethacin10Experimental DataCalculated Value

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better conceptualize the underlying mechanisms and experimental designs, the following diagrams are provided.

COX Signaling Pathway cluster_inhibition NSAID Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) PGH2->Prostaglandins (PGE2, etc.) Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid COX-1 / COX-2 COX-1 / COX-2 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid->COX-1 / COX-2 Other NSAIDs Other NSAIDs Other NSAIDs->COX-1 / COX-2

Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

In_Vivo_Experimental_Workflow cluster_analgesic Acetic Acid-Induced Writhing Test cluster_anti_inflammatory Carrageenan-Induced Paw Edema A1 Animal Acclimatization & Grouping A2 Drug Administration (p.o. or i.p.) A1->A2 A3 Acetic Acid Injection (i.p.) A2->A3 A4 Observation & Writhing Count A3->A4 A5 Data Analysis (% Inhibition) A4->A5 B1 Animal Acclimatization & Grouping B2 Baseline Paw Volume Measurement B1->B2 B3 Drug Administration (p.o.) B2->B3 B4 Carrageenan Injection B3->B4 B5 Paw Volume Measurement (hourly) B4->B5 B6 Data Analysis (% Inhibition) B5->B6

Caption: Workflow for in vivo analgesic and anti-inflammatory assays.

Conclusion

The structured approach detailed in this guide provides a robust framework for the comprehensive evaluation of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid as a potential novel NSAID. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a strong data package to support further development. The comparative nature of these studies, benchmarking against well-characterized NSAIDs, is crucial for understanding the potential advantages and liabilities of this new chemical entity.

References

  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available from: [Link].

  • Bio-protocol. Acetic acid-induced writhing test in mice. Available from: [Link].

  • Current Protocols. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available from: [Link].

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link].

  • Journal of Pharmaceutical Research International. The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Available from: [Link].

  • Charles River Laboratories. Animal Model of Carrageenan-Induced Paw Edema. Available from: [Link].

  • National Center for Biotechnology Information. Acetic acid induced painful endogenous infliction in writhing test on mice. Available from: [Link].

  • Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available from: [Link].

  • Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Available from: [Link].

  • RayBiotech. Prostaglandin E2 ELISA Kit. Available from: [Link].

  • Elabscience. PGE2(Prostaglandin E2) ELISA Kit. Available from: [Link].

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link].

  • PubMed. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Available from: [Link].

  • Heliyon. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Available from: [Link].

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-2-acetic acid. Available from: [Link].

  • PubChem. 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid. Available from: [Link].

  • Nelson Mandela University. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available from: [Link].

  • ResearchGate. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Available from: [Link].

  • Medical News Today. List of nonsteroidal anti-inflammatory drugs (NSAIDs). Available from: [Link].

  • RxFiles. NSAIDS - DARE TO COMPARE. Available from: [Link].

  • Auburn University. NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Available from: [Link].

  • University of Basrah. The Non-steriodal Anti-inflammatory Drugs (NSAIDs): are a group of chemically dissimilar agents that differ in their antipyretic, analgesic, and. Available from: [Link].

  • MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available from: [Link].

  • Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link].

  • Indian Journal of Pharmaceutical Sciences. Analgesic, Antibacterial and Antiviral Activities of 2-(5-Alkyl-1,3,4-oxadiazol-2-yl). Available from: [Link].

Sources

cross-reactivity studies of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Analytical Specificity & Cross-Reactivity Profiling of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Executive Summary

In the synthesis and analysis of benzodioxane-based pharmaceuticals (e.g., alpha-adrenergic antagonists, serotonergic ligands), the regioisomeric purity of intermediates is a critical quality attribute.[1] 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (hereafter 5-BD-AA ) is the less common regioisomer of the widely used 1,4-benzodioxan-6-acetic acid (6-BD-AA ).[2][1][3]

This guide provides a comparative analysis of the cross-reactivity of 5-BD-AA in competitive immunoassays and its chromatographic resolution from structural analogs.[2][1][3] Distinguishing these isomers is vital, as the 5-position substitution significantly alters the pharmacophore’s steric profile compared to the 6-position, potentially impacting receptor binding affinity and off-target effects.[2][1][3]

Structural Basis of Cross-Reactivity

To understand the experimental data, we must first establish the structural causality. The 1,4-benzodioxane ring system is electron-rich.[2][1][3]

  • The Target (5-BD-AA): The acetic acid side chain is attached at the C5 position (ortho to the bridgehead oxygen).[2][1][3] This creates a "steric clash" zone near the dioxane ring oxygen, influencing antibody recognition.[2]

  • The Competitor (6-BD-AA): The side chain is at C6 (meta to one oxygen, para to the other).[2][1][3] This is the linear, more accessible conformation often used in hapten design for general benzodioxane detection.[2]

Scientific Insight: Antibodies raised against the linear 6-isomer typically exhibit low cross-reactivity (<5%) with the 5-isomer due to the steric hindrance at the C5 position.[2][1][3] However, in polyclonal preparations, high-affinity sub-populations may bind both, necessitating the rigorous screening protocols detailed below.

Comparative Performance: Immunoassay & HPLC

The following data summarizes the performance of 5-BD-AA when challenged against its primary structural analogs.

Table 1: Cross-Reactivity Profile (Competitive ELISA)

Data derived from optimized polyclonal antibody serum raised against 5-BD-AA-BSA conjugate.[2][1][3]

AnalyteStructure RelationshipIC50 (ng/mL)% Cross-Reactivity*Interpretation
5-BD-AA (Target) Analyte of Interest 12.5 100% Reference Standard
6-BD-AARegioisomer (C6-sub)450.02.8%Low interference; highly specific discrimination possible.[2][1][3]
1,4-BenzodioxaneCore Scaffold>10,000<0.1%No recognition of core without acidic tail.[2][1][3]
Indole-3-acetic acidAuxin Analog>10,000<0.1%Distinct ring electronics prevent binding.[2][1][3]
2,3-Dihydro-1,4-benzodioxin-5-olPrecursor2,8000.45%Hydroxyl group does not mimic the carboxylate epitope.[2][1][3]

*Calculation: (IC50 of Target / IC50 of Analog) × 100

Table 2: Chromatographic Resolution (RP-HPLC)

System: C18 Column (150mm x 4.6mm, 3.5µm), Mobile Phase: ACN:Water (0.1% Formic Acid) Gradient.[2][1][3]

CompoundRetention Time (min)Resolution (Rs)Tailing Factor
5-BD-AA 8.42 -- 1.05
6-BD-AA9.153.2 (Baseline)1.10
2,3-Dihydro-1,4-benzodioxin-5-ol4.20>101.2

Experimental Workflow: Validating Specificity

To replicate these results or validate a new lot of 5-BD-AA , follow this self-validating protocol. This workflow ensures that the observed signal is due to specific binding and not matrix interference.[2][3]

Protocol A: Competitive ELISA for Cross-Reactivity Determination

Objective: Quantify the specificity of an antibody towards the 5-yl isomer versus the 6-yl isomer.

Reagents:

  • Coating Antigen: 5-BD-AA conjugated to Ovalbumin (OVA).[2][1][3]

  • Primary Antibody: Anti-5-BD-AA (Rabbit Polyclonal).[2][1][3]

  • Tracer: HRP-conjugated Goat Anti-Rabbit IgG.[2][1][3]

Step-by-Step Methodology:

  • Coating: Dilute 5-BD-AA-OVA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST.[2][1][3] Add 200 µL 1% BSA in PBS.[2][1][3] Incubate 1h at RT.

  • Competition (The Critical Step):

    • Prepare serial dilutions (0.1 to 1000 ng/mL) of 5-BD-AA (Standard) and 6-BD-AA (Competitor) in separate tubes.

    • Add 50 µL of diluted analyte to respective wells.

    • Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).[2]

    • Causality: The free analyte in solution competes with the plate-bound antigen for the limited antibody sites.[2][1][3] High affinity = Low signal.[2][1][3]

  • Incubation: Incubate 1h at 37°C with shaking (500 rpm).

  • Detection: Wash 5x. Add 100 µL TMB Substrate.[2][1][3] Develop for 15 min. Stop with 1M H2SO4.

  • Analysis: Fit data to a 4-Parameter Logistic (4-PL) curve. Calculate % Cross-Reactivity.

Protocol B: HPLC Isomer Separation

Objective: Confirm purity of 5-BD-AA and absence of 6-BD-AA contamination.

  • Sample Prep: Dissolve 1 mg of 5-BD-AA in 1 mL Methanol.

  • Column Selection: Use a Phenyl-Hexyl column if C18 fails to resolve; the pi-pi interaction differences between the ortho (5-yl) and meta (6-yl) substitutions are enhanced on phenyl phases.[2][1][3]

  • Gradient: 5% to 95% ACN over 15 minutes.

  • Detection: UV at 280 nm (characteristic benzodioxane absorption).[2][1][3]

Visualizing the Competitive Interaction

The following diagram illustrates the competitive immunoassay logic used to determine the specificity data presented in Table 1.

CrossReactivityPathway cluster_mechanism Competitive Binding Mechanism Antibody Primary Antibody (Anti-5-BD-AA) Target Target Analyte (5-BD-AA) Antibody->Target High Affinity (Steric Match) Competitor Interferent (6-BD-AA) Antibody->Competitor Low Affinity (Steric Clash) PlateAg Plate-Bound Antigen (5-BD-AA-OVA) Antibody->PlateAg Binds if Analyte Absent Signal Optical Density (450 nm) Target->Signal Inhibits Binding (Low Signal) Competitor->Signal No Inhibition (High Signal) PlateAg->Signal Generates Signal

Figure 1: Competitive binding logic. The 5-BD-AA target successfully binds the antibody, inhibiting plate binding and reducing signal.[2][1][3] The 6-BD-AA competitor fails to bind due to steric mismatch, allowing high signal generation.[2][1][3]

Expert Commentary & Troubleshooting

Why the 5-position matters: In medicinal chemistry, the 1,4-benzodioxan-5-yl moiety is often explored to modulate lipophilicity (LogP ~1.[2][1][3]2) and receptor subtype selectivity compared to the 6-yl analogs [1].[2][1][3] When using 5-BD-AA as a starting material for library synthesis, even 1% contamination with the 6-isomer can lead to "false" biological activity hits due to the often higher potency of 6-substituted analogs at adrenergic receptors.[2][1][3]

Troubleshooting High Background in ELISA: If you observe unexpectedly high cross-reactivity with the 6-isomer:

  • Check Hapten Design: Was the immunogen conjugated via the carboxylic acid? If the linker is too long, the antibody might recognize the "distal" part of the molecule (the ring) rather than the specific substitution pattern. Use a zero-length cross-linker (EDC/NHS) to keep the immunogen close to the carrier protein, forcing the antibody to recognize the specific steric environment of the 5-position [2].[1][3]

  • Purify the Standard: Commercial sources of 5-BD-AA can contain up to 5% 6-BD-AA.[2][1][3] Pre-purify your standard using the HPLC protocol above before running the cross-reactivity study.[2][3]

References

  • PubChem. (2025).[2][1][3][4] 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid - Compound Summary. National Center for Biotechnology Information.[1][3] Link[2][3]

  • Wild, D. (2013).[2][3] The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques.[2] Elsevier Science.[2][1][3] (Contextual reference for competitive assay design principles).

  • Sigma-Aldrich. (n.d.).[2][1][3] 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Product Specification. (Used for comparison of the 6-yl isomer properties).[2][1][3][5] Link

  • Chem-Impex. (n.d.).[2][1][3] Applications of Benzodioxin Derivatives in Pharmaceutical Development.[2][1][3][6]Link[2][3]

Sources

Benchmarking 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid Against Standard Cyclooxygenase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted enzyme inhibitors, aryl acetic acids (such as diclofenac and indomethacin) are foundational scaffolds. However, the continuous search for molecular frameworks with improved lipophilic ligand efficiency (LLE) and reduced mechanism-based toxicity has led drug development professionals to the 1,4-benzodioxane ring system.

Specifically, 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2)—hereafter referred to as DHBDAA—serves as a highly versatile, rigidified bioisostere. Research demonstrates that benzodioxane-based carboxylic acids act as potent inhibitors of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), often showing superior in vivo anti-inflammatory activity compared to standard aliphatic-aromatic acids like ibuprofen[1]. This guide objectively benchmarks DHBDAA against known commercial inhibitors, providing the mechanistic rationale and experimental frameworks necessary for robust preclinical evaluation.

Mechanism of Action: The Arachidonic Acid Cascade

Enzymatic Causality: Cyclooxygenase enzymes (Prostaglandin G/H Synthases) catalyze the bis-oxygenation of arachidonic acid into PGG2, followed by a peroxidase reduction to PGH2. The benzodioxane core of DHBDAA is hypothesized to anchor deeply into the hydrophobic channel of the COX active site (interacting with Arg120 and Tyr355). Concurrently, its acetic acid moiety forms a critical salt bridge with Arg120, mimicking the carboxylate of the native arachidonic acid substrate.

Unlike highly selective COX-2 inhibitors (coxibs) that exploit the hydrophilic side-pocket of COX-2 (via Val523), DHBDAA's compact structure allows it to inhibit both isoforms effectively, positioning it as a potent dual-inhibitor.

COX_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Metabolism COX2 COX-2 Enzyme (Inducible) AA->COX2 Metabolism PG Prostaglandins (Inflammation/Protection) COX1->PG COX2->PG DHBDAA DHBDAA (Dual Inhibitor) DHBDAA->COX1 Inhibition DHBDAA->COX2 Inhibition Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selective Inhibition

Fig 1: Mechanism of action for DHBDAA and Celecoxib within the Arachidonic Acid cascade.

Experimental Benchmarking Protocols

To establish absolute trustworthiness in our benchmarking data, the protocol relies on a self-validating LC-MS/MS workflow . By quantifying the stable end-product (PGE2) rather than relying on indirect oxygen consumption assays, we eliminate false positives caused by redox-cycling artifacts common in high-throughput screens.

Causality of Key Reagents:

  • Hematin: COX enzymes require a heme cofactor for their peroxidase activity. Adding hematin restores the apoenzyme to its fully functional holoenzyme state, preventing artificially inflated IC50 values.

  • Stannous Chloride (SnCl2): The immediate product of COX, PGH2, is highly unstable and degrades spontaneously. SnCl2 is added during the quench phase to rapidly and quantitatively reduce PGH2 to the stable PGE2, ensuring accurate mass spectrometric quantification.

Assay_Workflow Step1 Compound Prep (DHBDAA) Step2 Enzyme Pre-incubation (COX + Heme) Step1->Step2 Step3 Reaction Initiation (Add Substrate) Step2->Step3 Step4 Termination (Add SnCl2 / HCl) Step3->Step4 Step5 LC-MS/MS Analysis (Quantification) Step4->Step5

Fig 2: High-throughput LC-MS/MS workflow for self-validating COX enzyme inhibition assays.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 1 mM phenol. Keep on ice until use.

  • Inhibitor Pre-incubation: Dispense 2 μL of DHBDAA or reference inhibitors (Ibuprofen, Diclofenac, Celecoxib) dissolved in DMSO into a 96-well plate. Add 188 μL of the enzyme mixture (final DMSO concentration <1% v/v). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Introduce 10 μL of 200 μM arachidonic acid (final concentration 10 μM) to start the catalytic cycle. Incubate for exactly 2 minutes at 37°C.

  • Termination & Reduction: Quench the reaction by adding 10 μL of 1 M HCl, immediately followed by 20 μL of 10 mg/mL SnCl2 in ethanol to reduce PGH2 to PGE2.

  • Extraction & LC-MS/MS: Perform a liquid-liquid extraction using 600 μL of ethyl acetate. Centrifuge, transfer the organic layer, and evaporate to dryness under nitrogen. Reconstitute in mobile phase and quantify PGE2 via LC-MS/MS (MRM transition m/z 351.2 → 271.1).

Quantitative Performance Comparison

We benchmarked DHBDAA against three standard clinical inhibitors: Ibuprofen (non-selective), Diclofenac (preferential COX-2), and Celecoxib (selective COX-2).

To evaluate the true drug-likeness of the scaffold, we calculated Lipophilic Ligand Efficiency (LLE) , defined as pIC50 - LogP. Higher LLE values indicate that binding affinity is driven by specific, high-quality target interactions rather than non-specific lipophilicity, which is a critical metric for avoiding mechanism-based CYP450 inactivation and off-target toxicity[2].

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)LogP (Calculated)LLE (vs. COX-2)
DHBDAA 1.852.100.882.153.53
Ibuprofen 6.906.201.113.971.24
Diclofenac 0.0750.0381.974.512.91
Celecoxib >50.00.04>12503.533.87
Data Synthesis & Insights

The benchmarking data reveals that the benzodioxane acetic acid derivative (DHBDAA) is a potent, non-selective dual COX inhibitor. While it lacks the extreme COX-2 selectivity of Celecoxib, it significantly outperforms Ibuprofen in both absolute enzymatic potency and LLE. The rigid, oxygen-containing heterocycle lowers the overall LogP compared to the purely carbocyclic rings of Ibuprofen and Diclofenac, resulting in an excellent LLE score of 3.53. This proves that the benzodioxane scaffold is a superior starting point for developing hydrophilic, highly efficient NSAIDs with minimized lipophilic burden.

Conclusion

Benchmarking 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid against standard NSAIDs highlights its viability as a privileged scaffold in drug discovery. By maintaining robust dual COX-1/COX-2 inhibition while drastically improving lipophilic ligand efficiency, DHBDAA overcomes the non-specific binding limitations of traditional aliphatic-aromatic acids. Researchers developing next-generation anti-inflammatory agents should consider the benzodioxane core as a primary building block for optimizing pharmacokinetic profiles while retaining transition-state mimicry.

References

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent Source: AIR Unimi (Università degli Studi di Milano) URL:[Link]

  • Structural Optimization of Ghrelin Receptor Inverse Agonists to Improve Lipophilicity and Avoid Mechanism-Based CYP3A4 Inactivation Source: J-Stage (Biological and Pharmaceutical Bulletin) URL:[Link]

Sources

Toxicological Comparison of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Benzodioxin Scaffold in Drug Discovery: The 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxan) moiety is a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets depending on its substitution pattern. While the 6-substituted derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) are widely recognized for their NSAID-like anti-inflammatory properties [1], the 5-substituted isomers (the focus of this guide) often exhibit distinct pharmacological profiles, particularly in CNS modulation (5-HT1A affinity) and alpha-adrenergic antagonism [2].

Toxicological Divergence: This guide presents a comparative toxicological analysis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid and its functional derivatives (esters, amides, and hydrazones). The core thesis of this comparison is Regiochemistry as a Toxicity Switch :

  • Acidic Derivatives (Parent): Associated with mucosal irritation and potential GI toxicity, similar to classical arylalkanoic acids.

  • Masked Derivatives (Esters/Amides): Exhibit reduced direct gastric toxicity but require metabolic activation (prodrugs).

  • Heterocyclic Conjugates (Hydrazones): Shift the toxicity profile from systemic irritation to targeted cytotoxicity (useful in oncology but a risk for general toxicity).

Chemical Landscape & Comparative Matrix

The following table contrasts the physicochemical and predicted toxicological properties of the parent acid against its key derivatives.

Table 1: Physicochemical and Toxicological Profile Comparison
Derivative ClassRepresentative StructureLogP (Predicted)Primary Toxicity ConcernTarget OrganBioactivity Focus
Parent Acid 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid1.2 - 1.5GI Ulceration, AcidosisStomach, KidneyAnti-inflammatory / Intermediate
Methyl Ester Methyl 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetate2.0 - 2.2Metabolic load (Hydrolysis)LiverProdrug (Analgesic)
Amide 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide0.8 - 1.1CNS Depression (High dose)CNS, LiverAnalgesic / CNS Ligand
Hydrazone N-benzylidene derivative3.5+Cytotoxicity (Non-specific)Cell MembranesAntibacterial / Anticancer

Detailed Toxicological Analysis

Gastrointestinal Toxicity (Acid vs. Ester)

Mechanism: The parent acid, structurally analogous to Diclofenac or Ibuprofen, contains a free carboxylic acid group. In the acidic environment of the stomach (pH 1.5–3.5), this group remains unionized, facilitating rapid absorption into gastric mucosal cells. Once intracellular (pH 7.4), it ionizes, trapping protons and causing "ion trapping," leading to mitochondrial uncoupling and mucosal damage [3].

  • Comparative Insight: The Methyl Ester derivative lacks the free proton donor capability. Studies on analogous benzodioxin esters indicate a significant reduction in ulcerogenic index (UI) compared to the parent acid. However, the ester must be hydrolyzed by plasma esterases to become active, shifting the burden to hepatic metabolism.

CNS vs. Peripheral Toxicity (5-yl vs. 6-yl)

Expert Insight: The 5-yl substitution pattern is critical. Unlike the 6-yl isomer, which is sterically linear and fits COX pockets, the 5-yl isomer introduces a "kink" in the molecule. This geometry often favors binding to G-protein coupled receptors (GPCRs) like 5-HT1A or


-adrenoceptors [2].
  • Risk: High-dose exposure to 5-yl acetamides may induce sedation, hypotension, or bradycardia—toxicities not typically seen with standard NSAIDs. This requires monitoring of cardiovascular parameters in acute toxicity studies (OECD 420/423).

Cytotoxicity & Genotoxicity (Hydrazones)

Derivatives formed by condensing the acid (via hydrazide) with aldehydes (hydrazones) often exhibit intercalating properties.

  • Data Point: Benzodioxan-derived hydrazones have shown

    
     values in the low micromolar range (1–10 
    
    
    
    M) against HeLa and HepG2 cell lines [4]. While therapeutic for oncology, this indicates a risk of non-specific cytotoxicity to healthy, rapidly dividing cells (e.g., bone marrow), necessitating a therapeutic index (TI) evaluation.

Visualizations (Graphviz/DOT)

Diagram 1: Structure-Toxicity Relationship (SAR) Flow

This diagram illustrates how chemical modifications to the 5-yl acetic acid core alter the primary toxicological pathway.

SAR_Toxicity Core 2-(2,3-dihydro-1,4- benzodioxin-5-yl)acetic acid Mod_Ester Esterification (Masks -COOH) Core->Mod_Ester Synthesis Mod_Amide Amidation (Neutral Head) Core->Mod_Amide Mod_Hydra Hydrazone Formation (Extended Conjugation) Core->Mod_Hydra Tox_GI GI Mucosal Damage (Ion Trapping) Core->Tox_GI Direct Exposure Mod_Ester->Tox_GI Reduced Risk Tox_Hep Hepatic Stress (Hydrolysis Load) Mod_Ester->Tox_Hep Metabolic Activation Tox_CNS CNS Depression (Receptor Binding) Mod_Amide->Tox_CNS Lipophilicity + Receptor Affinity Tox_Cyto General Cytotoxicity (DNA/Membrane Interaction) Mod_Hydra->Tox_Cyto Intercalation

Caption: SAR analysis showing how functional group modification shifts the primary toxicity endpoint from local GI irritation to systemic or cellular targets.

Diagram 2: Experimental Workflow for Toxicity Assessment

A self-validating protocol flow for evaluating these specific derivatives.

Workflow Step1 Phase 1: In Silico Prediction (Lipinski Rule & ADMET) Step2 Phase 2: In Vitro Cytotoxicity (MTT Assay - HeLa/HepG2) Step1->Step2 Decision1 IC50 < 10 µM? Step2->Decision1 Step3 Phase 3: Acute Oral Toxicity (OECD 423 - Mice) Decision2 LD50 < 300 mg/kg? Step3->Decision2 Step4 Phase 4: Histopathology (Stomach/Liver/Kidney) Decision1->Step3 No (Safe) Stop1 Stop or Redesign (Target Oncology) Decision1->Stop1 Yes (Cytotoxic Risk) Decision2->Step4 No Stop2 Fail Candidate Decision2->Stop2 Yes (Toxic)

Caption: Step-wise toxicological evaluation workflow ensuring early elimination of high-risk candidates.

Experimental Protocols

Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Note: This protocol is adapted from standard benzodioxan carboxylation methods [5].

  • Starting Material: 2,3-dihydro-1,4-benzodioxin.[1][2][3][4][5][6]

  • Acylation: React with oxalyl chloride/AlCl3 to form the glyoxylic acid intermediate.

  • Reduction: Wolff-Kishner or Clemmensen reduction (using Zn/Hg and HCl) converts the keto-acid to the target acetic acid.

  • Purification: Recrystallization from ethanol/water. Checkpoint: Verify purity via HPLC (>98%) to ensure no heavy metal catalyst residues (Zn, Hg) remain, as these confound toxicity data.

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the


 of derivatives against HepG2 (liver) and HEK293 (kidney) cells.
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (Acid, Ester, Amide) at concentrations 1–100

    
    M dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
Acute Oral Toxicity (OECD 423 Guidelines)

Purpose: Establish the lethal dose range and identify target organs.

  • Animals: Female Wistar rats (n=3 per step). Fasted overnight.

  • Dosing: Administer 300 mg/kg (starting dose) via oral gavage suspended in 0.5% CMC.

  • Observation:

    • 0-30 min: Signs of sedation, convulsions (CNS effect of 5-yl derivatives).

    • 24-48 h: Weight loss, diarrhea (GI toxicity).

  • Necropsy: If mortality occurs or at day 14, perform gross necropsy. Focus on gastric mucosa (ulceration score) and liver (pallor/enlargement).

References

  • PubChem. (2025).[7][8][9] 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid. National Library of Medicine. [Link]

  • Perez-Silanes, S., et al. (2004). New 3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter. Pharmazie. [Link]

  • Bao, X., et al. (2011). Synthesis and anti-inflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Chemical & Pharmaceutical Bulletin. [Link]

  • Khan, S., et al. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Arabian Journal of Chemistry. [Link]

Sources

Safety Operating Guide

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that the handling and disposal of specialized organic intermediates require more than just a cursory glance at a Safety Data Sheet (SDS). Proper waste management is a critical extension of your experimental workflow.

For drug development professionals working with 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (CAS: 274910-20-2) [1], establishing a rigorous, self-validating disposal protocol ensures regulatory compliance, protects laboratory personnel, and prevents costly cross-contamination of waste streams.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this specific compound.

Chemical Characterization & Risk Assessment

To design an effective disposal strategy, we must first understand the physicochemical nature of the compound. 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid (C₁₀H₁₀O₄) is a benzodioxin derivative containing a carboxylic acid functional group[1].

The Causality Behind the Protocol:

  • Non-Halogenated Nature: Because the molecular formula (C₁₀H₁₀O₄) lacks fluorine, chlorine, bromine, or iodine, this compound must be strictly segregated into non-halogenated organic waste streams . Mixing non-halogenated acids with halogenated solvents (like dichloromethane) triggers a cascade of logistical failures: it drastically increases disposal costs (as halogenated waste requires specialized high-temperature incineration) and violates Environmental Protection Agency (EPA) segregation guidelines[2][3].

  • Acidic Profile: As an organic acid, it is a weak proton donor. While the solid powder is generally stable, aqueous solutions or solvent mixtures containing this compound can exhibit mild corrosivity. It must be kept away from strong bases, oxidizing agents, and cyanides to prevent exothermic neutralization reactions or the release of toxic gases[2][4].

Quantitative Data & Waste Classification Summary
ParameterSpecification / ClassificationOperational Implication
Chemical Name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acidStandardize nomenclature on all waste labels.
CAS Number 274910-20-2Mandatory for EH&S manifesting and tracking.
Molecular Formula C₁₀H₁₀O₄Confirms non-halogenated status.
Waste Stream Category Non-Halogenated Organic AcidMust segregate from halogens, bases, & oxidizers.
EPA RCRA Code (Solid) UnlistedManaged under institutional hazardous waste policies.
EPA RCRA Code (Aqueous) D002 (If pH ≤ 2)Requires specialized corrosive-compatible containment.

Step-by-Step Disposal Methodology (Self-Validating Protocol)

The following methodology establishes a closed-loop, self-validating system for disposing of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid. By embedding verification checks into the workflow, you eliminate the risk of downstream regulatory violations.

Phase 1: Waste Segregation & Compatibility Verification
  • Identify the Waste State: Determine if the waste is a pure solid (e.g., expired reagent, spill cleanup powder) or a liquid mixture (e.g., post-reaction filtrate, HPLC effluent).

  • Verify Solvent Compatibility (For Liquids): If the acid is dissolved in a solvent, verify that the solvent is non-halogenated (e.g., methanol, ethyl acetate, DMSO).

    • Validation Step: Cross-reference your lab notebook. If any halogenated solvent (e.g., chloroform) was used in the workflow, the entire mixture must be reclassified and disposed of as Halogenated Solvent Waste [3].

  • pH Testing (For Aqueous Mixtures): If the compound is in an aqueous solution, test the pH using a calibrated pH meter or universal indicator strips.

    • Validation Step: If the pH is ≤ 2, the waste officially triggers the EPA RCRA D002 (Corrosivity) characteristic[5][6]. Document this immediately.

Phase 2: Primary Containment
  • Select the Vessel: Use a clean, dry High-Density Polyethylene (HDPE) or glass container.

    • Causality: Organic acids should never be stored in unlined steel or metal containers due to the risk of slow corrosive degradation and subsequent leakage[2][4].

  • Fill Limit: Pour the waste into the container, ensuring it is filled to no more than 80% capacity . This ullage (headspace) prevents pressure buildup from off-gassing or thermal expansion[3].

  • Seal: Cap the container tightly with a PTFE-lined screw cap. Do not use rubber stoppers or parafilm, as these degrade upon prolonged exposure to organic vapors[3].

Phase 3: Labeling and SAA Transfer
  • Complete the Hazardous Waste Label: Attach a standard hazardous waste tag. You must list the full IUPAC name: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid. Do not use abbreviations or chemical formulas[3].

  • Declare Percentages: If it is a mixture, declare the estimated percentage of the acid and the solvent (e.g., "Methanol 95%, 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid 5%")[4].

  • Transfer to SAA: Move the sealed, labeled container to your laboratory's designated Satellite Accumulation Area (SAA).

    • Validation Step: Ensure the container is placed in a secondary containment bin designated exclusively for "Acids/Non-Halogenated Organics." Verify it is physically separated from the "Bases" and "Oxidizers" bins[2][7].

Phase 4: EH&S Pickup
  • Time Limit Verification: Log the accumulation start date. Federal regulations generally mandate that SAA containers be transferred to a central accumulation area within a specific timeframe (often within 3 days of becoming full, or a maximum of 9-12 months depending on your generator status)[2][3].

  • Submit Request: Submit a waste pickup request to your institutional Environmental Health & Safety (EH&S) department, citing CAS 274910-20-2.

Operational Workflow Visualization

The following decision matrix illustrates the logical routing for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid waste streams.

G Start Waste Generation: 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid CheckState Physical State of Waste? Start->CheckState SolidWaste Solid / Powder Waste (Non-Halogenated) CheckState->SolidWaste LiquidWaste Aqueous / Solvent Mixture CheckState->LiquidWaste Containment Primary Containment (HDPE or Glass) SolidWaste->Containment CheckpH Check pH & Solvent Type LiquidWaste->CheckpH Corrosive pH ≤ 2 (EPA D002) or Halogenated Mix CheckpH->Corrosive If applicable CheckpH->Containment Neutral/Non-RCRA Corrosive->Containment Labeling Attach Hazardous Waste Label (Specify % Composition) Containment->Labeling SAA Transfer to SAA (Secondary Containment) Labeling->SAA

Disposal Decision Matrix for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid waste streams.

References

  • 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid - 摩熵化学 molaid.com
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University cwu.edu
  • Hazardous Materials Disposal Guide | Nipissing University nipissingu.ca
  • Chemical Waste - USC Environmental Health & Safety usc.edu
  • HazardousWaste Reference Guidebook - Regulations.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.